molecular formula C7H7F3N2O B1297727 [4-(Trifluoromethoxy)phenyl]hydrazine CAS No. 13957-54-5

[4-(Trifluoromethoxy)phenyl]hydrazine

Cat. No.: B1297727
CAS No.: 13957-54-5
M. Wt: 192.14 g/mol
InChI Key: GWFWCTYACJWQKP-UHFFFAOYSA-N
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Description

[4-(Trifluoromethoxy)phenyl]hydrazine is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFWCTYACJWQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345623
Record name [4-(trifluoromethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13957-54-5
Record name [4-(trifluoromethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of [4-(trifluoromethoxy)phenyl]hydrazine and its hydrochloride salt. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science who utilize substituted hydrazines as key building blocks in organic synthesis.

Chemical and Physical Properties

This compound is most commonly available and handled as its hydrochloride salt, which enhances its stability. The free base can be generated in situ for subsequent reactions. The trifluoromethoxy group significantly influences the electronic properties of the phenyl ring, impacting the reactivity of the hydrazine moiety.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueReference
Chemical Name This compound hydrochloride
CAS Number 133115-72-7
Molecular Formula C₇H₈ClF₃N₂O
Molecular Weight 228.60 g/mol
Appearance White to pale brown solid/powder
Melting Point 230 °C (decomposes)
Solubility Soluble in water
Storage Store at 2-8 °C under an inert atmosphere

Synthesis

The synthesis of this compound hydrochloride typically follows a standard procedure for the preparation of arylhydrazines, starting from the corresponding aniline derivative, 4-(trifluoromethoxy)aniline. The general synthetic pathway involves diazotization of the aniline followed by reduction of the resulting diazonium salt.

General Experimental Protocol for Synthesis

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

Step 2: Reduction of the Diazonium Salt The cold diazonium salt solution is then added portion-wise to a chilled solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite. This reduction step leads to the formation of the hydrochloride salt of this compound.

Step 3: Isolation and Purification The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent (e.g., cold water or ethanol) to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_isolation Step 3: Isolation & Purification A 4-(Trifluoromethoxy)aniline D Diazonium Salt Solution A->D B HCl, H₂O, 0-5 °C B->D C NaNO₂, H₂O C->D F This compound Hydrochloride (crude) D->F E Reducing Agent (e.g., SnCl₂/HCl) E->F G Filtration & Washing F->G H Drying G->H I Recrystallization (optional) H->I J Purified Product I->J

Caption: General workflow for the synthesis of this compound hydrochloride.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the hydrazine functional group. It readily participates in condensation reactions with carbonyl compounds and is a key precursor for the synthesis of various heterocyclic compounds.

Formation of Hydrazones

Phenylhydrazines react with aldehydes and ketones to form phenylhydrazones. This reaction is a fundamental step in the well-known Fischer indole synthesis. The trifluoromethoxy group at the para-position can influence the rate and equilibrium of this reaction through its electronic effects.

Fischer Indole Synthesis

This compound is a valuable reagent in the Fischer indole synthesis, which is a powerful method for constructing indole rings. The reaction involves the acid-catalyzed intramolecular rearrangement of a phenylhydrazone. The resulting indoles bearing a trifluoromethoxy group are of interest in medicinal chemistry due to the unique properties conferred by this substituent, such as increased lipophilicity and metabolic stability.

Fischer_Indole_Synthesis A This compound C Phenylhydrazone Intermediate A->C B Aldehyde or Ketone B->C E [3,3]-Sigmatropic Rearrangement C->E + H⁺ D Acid Catalyst (e.g., H₂SO₄, PPA) D->E F Cyclization & Elimination of NH₃ E->F G Trifluoromethoxy-substituted Indole F->G

Caption: Key steps in the Fischer indole synthesis using this compound.

Synthesis of Pyrazole Derivatives

This compound is utilized in the synthesis of pyrazole-containing compounds. For instance, it can be reacted with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles. One notable application is in the synthesis of pyrazole-containing bisphosphonate esters.

Spectral Data

Table 2: Expected Spectral Characteristics

TechniqueExpected Features
¹H NMR - Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the phenyl ring. - Broad signals for the N-H protons of the hydrazine group.
¹³C NMR - Signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to C-F coupling. - The carbon attached to the hydrazine group will also be identifiable in the aromatic region.
¹⁹F NMR - A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
FTIR (cm⁻¹) - N-H stretching vibrations (approx. 3200-3400 cm⁻¹). - C-H stretching of the aromatic ring (approx. 3000-3100 cm⁻¹). - C=C stretching of the aromatic ring (approx. 1500-1600 cm⁻¹). - Strong C-F stretching vibrations (approx. 1100-1300 cm⁻¹). - C-O stretching (approx. 1200-1250 cm⁻¹).
Mass Spec. - A molecular ion peak corresponding to the mass of the compound. - Fragmentation patterns may include the loss of the hydrazine group, the trifluoromethoxy group, and other characteristic fragments.

Safety and Handling

This compound hydrochloride is classified as harmful and an irritant.

  • Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Avoid breathing dust, vapor, mist, or gas. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.

  • Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique electronic properties, conferred by the trifluoromethoxy substituent, make it an important building block for the synthesis of a wide range of compounds with applications in pharmaceuticals, agrochemicals, and materials science. Proper handling and storage procedures are essential due to its hazardous nature. Further research into its reactivity and applications is likely to uncover new synthetic methodologies and novel compounds with desirable biological or material properties.

An In-depth Technical Guide to the Synthesis of [4-(Trifluoromethoxy)phenyl]hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride is a crucial chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.[1][2] Its unique trifluoromethoxy group often enhances the biological activity and metabolic stability of target molecules, making it a valuable building block in drug discovery, particularly for developing anti-cancer agents.[1][2] This guide provides a comprehensive overview of its synthesis, focusing on a common and reliable laboratory-scale method.

The synthesis is typically achieved through a two-step process commencing from 4-(trifluoromethoxy)aniline. This involves the formation of a diazonium salt, which is subsequently reduced to the desired hydrazine hydrochloride product.

Product Characteristics:

Property Value Reference
CAS Number 133115-72-7 [2][3][4]
Molecular Formula C₇H₇F₃N₂O·HCl [2]
Molecular Weight 228.60 g/mol [2][4]
Appearance White to off-white crystalline powder [2]
Melting Point ~230 °C [2]

| Purity | ≥98% |[2] |

Synthesis Pathway Overview

The synthesis of this compound hydrochloride is primarily accomplished via a two-stage reaction sequence. The first stage is the diazotization of 4-(trifluoromethoxy)aniline. The second stage involves the reduction of the intermediate diazonium salt to form the final phenylhydrazine hydrochloride product.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction A 4-(Trifluoromethoxy)aniline B [4-(Trifluoromethoxy)phenyl]diazonium chloride (Intermediate) A->B  NaNO₂, conc. HCl  0-5 °C C This compound hydrochloride (Final Product) B->C  SnCl₂·2H₂O, conc. HCl  0-5 °C

Caption: General synthesis pathway for this compound hydrochloride.

Experimental Protocols

This section details the materials and methodology for the synthesis.

ReagentCAS No.Molecular FormulaM.W. ( g/mol )
4-(Trifluoromethoxy)aniline461-82-5C₇H₆F₃NO177.13
Sodium Nitrite7632-00-0NaNO₂69.00
Stannous Chloride Dihydrate10025-69-1SnCl₂·2H₂O225.65
Hydrochloric Acid (conc.)7647-01-0HCl36.46
Deionized Water7732-18-5H₂O18.02
Ethanol64-17-5C₂H₆O46.07
Diethyl Ether60-29-7C₄H₁₀O74.12

The following protocol is adapted from established methods for synthesizing substituted phenylhydrazines.[5][6]

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-(trifluoromethoxy)aniline (e.g., 0.1 mol).

  • Add concentrated hydrochloric acid (e.g., 30 mL) and deionized water (e.g., 30 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (e.g., 0.11 mol) in deionized water (e.g., 25 mL) and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline solution over 20-30 minutes, ensuring the temperature of the reaction mixture is maintained below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Step 2: Reduction of the Diazonium Salt

  • In a separate, larger flask, prepare a solution of stannous chloride dihydrate (e.g., 0.25 mol) in concentrated hydrochloric acid (e.g., 60 mL).

  • Cool this reducing solution to 0-5 °C in an ice-salt bath.

  • Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

  • A precipitate of the phenylhydrazine hydrochloride will form.

  • Once the addition is complete, continue stirring the mixture at 0-5 °C for another 30-60 minutes.

Step 3: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water, cold ethanol, and finally with diethyl ether to remove impurities and facilitate drying.[6]

  • Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • For higher purity, the crude product can be recrystallized. A common method involves dissolving the hydrochloride salt in a minimal amount of hot water, treating with activated charcoal if necessary, filtering, and then re-precipitating the pure product by adding concentrated hydrochloric acid and cooling the solution to 0 °C.[5]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A1 Dissolve 4-(trifluoromethoxy)aniline in HCl and water B1 Cool all solutions to 0-5 °C A1->B1 A2 Dissolve NaNO₂ in water A2->B1 A3 Dissolve SnCl₂·2H₂O in conc. HCl A3->B1 B2 Diazotization: Add NaNO₂ solution to aniline solution B1->B2 B3 Reduction: Add diazonium solution to SnCl₂ solution B2->B3 C1 Filter the precipitate B3->C1 C2 Wash with H₂O, EtOH, Et₂O C1->C2 C3 Dry under vacuum C2->C3 C4 Optional: Recrystallize C3->C4

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

ParameterStep 1: DiazotizationStep 2: Reduction
Reactant Molar Ratios
4-(Trifluoromethoxy)aniline1.0 eq-
Sodium Nitrite1.05 - 1.1 eq-
Stannous Chloride Dihydrate-2.1 - 2.5 eq
Reaction Conditions
Temperature0 - 5 °C0 - 5 °C
Reaction Time1.5 - 2.0 hours0.5 - 1.0 hour
Expected Outcome
Yield (Typical)-75-85%

Safety and Handling

  • Diazonium Salts: These intermediates are thermally unstable and can be explosive when isolated and dried.[7] It is imperative to keep them in solution and at low temperatures at all times.

  • Hydrazine Derivatives: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Acids: Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste, especially solutions containing tin salts, according to institutional and local environmental regulations.[8]

References

An In-depth Technical Guide to the NMR Spectrum of [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectrum of [4-(Trifluoromethoxy)phenyl]hydrazine and its hydrochloride salt. Due to the limited availability of specific, publicly accessible spectral data for this compound, this document focuses on predicted spectral characteristics based on known substituent effects in phenylhydrazine derivatives and general principles of NMR spectroscopy. It also outlines a detailed, representative experimental protocol for the acquisition of such data.

Predicted NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent chemical shift (SCS) effects and data from analogous compounds. The actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency. For the hydrochloride salt, significant downfield shifts are expected for the hydrazine and adjacent aromatic protons due to protonation.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~4.0 - 5.0Broad singlet-
NH₂~3.5 - 4.5Broad singlet-
H-2, H-6~6.8 - 7.0Doublet~8-9 (ortho)
H-3, H-5~7.0 - 7.2Doublet~8-9 (ortho)

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~145 - 150
C-2, C-6~115 - 120
C-3, C-5~122 - 127
C-4~140 - 145
-OCF₃~120 (quartet, ¹JCF ≈ 256 Hz)

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra of this compound hydrochloride is provided below.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound hydrochloride.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for hydrochloride salts due to its high polarity and ability to dissolve such samples.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-250 ppm, centered around 120-150 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H spectrum.

Visualizations

3.1. Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with standard atom numbering for NMR signal assignment.

Caption: Chemical structure of this compound.

3.2. General NMR Experimental Workflow

The logical flow of a typical NMR experiment is depicted in the diagram below.

workflow prep Sample Preparation dissolve Dissolve in Deuterated Solvent prep->dissolve transfer Transfer to NMR Tube dissolve->transfer place Place in Spectrometer transfer->place setup Spectrometer Setup (Lock, Shim, Tune) place->setup acquire Data Acquisition (¹H, ¹³C, etc.) setup->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking, Integration, Assignment) process->analyze

Infrared Spectroscopic Analysis of [4-(Trifluoromethoxy)phenyl]hydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of [4-(Trifluoromethoxy)phenyl]hydrazine. Due to the limited availability of a published and fully assigned spectrum for the free base, this document presents a detailed interpretation based on the analysis of its hydrochloride salt and characteristic frequencies of its constituent functional groups. This guide is intended to serve as a valuable resource for researchers in compound identification, quality control, and further spectroscopic studies.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of its primary functional groups: the hydrazine (-NHNH2), the trifluoromethoxy (-OCF3) group, and the para-substituted benzene ring. The following table summarizes the expected characteristic absorption bands, their wavenumbers, and the corresponding vibrational modes. These assignments are derived from established spectral correlation tables and analysis of analogous structures.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Assignment
3400 - 3250MediumN-HAsymmetric & Symmetric N-H stretching (two bands expected for -NH₂)
3100 - 3000Medium-WeakC-H (Aromatic)C-H stretching
1650 - 1580Medium-StrongN-HN-H bending (scissoring) of the -NH₂ group
1600 - 1585Medium-StrongC=C (Aromatic)C=C stretching in the aromatic ring
1500 - 1400Medium-StrongC=C (Aromatic)C=C stretching in the aromatic ring
1335 - 1250StrongC-NAromatic C-N stretching
1280 - 1100Very StrongC-F & C-OAsymmetric & Symmetric C-F stretching of the -OCF₃ group, coupled with C-O stretching
910 - 665Broad, StrongN-HN-H wagging
850 - 800StrongC-H (Aromatic)Out-of-plane C-H bending for 1,4-disubstituted benzene

Experimental Protocol: Obtaining the FTIR Spectrum via the KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality infrared spectra of solid samples.[1][2][3] This protocol outlines the step-by-step procedure for the preparation of a KBr pellet containing this compound.

2.1 Materials and Equipment

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 2-3 hours and stored in a desiccator.[1]

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR Spectrometer

  • Spatula

  • Analytical balance

2.2 Detailed Procedure

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[2]

  • KBr Preparation: Weigh approximately 100-200 mg of dry, spectroscopic grade KBr.[2] The ideal sample-to-KBr ratio is about 1:100.

  • Grinding and Mixing: Add the KBr to an agate mortar and grind it to a fine powder. Then, add the this compound sample to the mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1] This step is crucial to reduce light scattering.

  • Loading the Die: Carefully transfer a portion of the mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.

  • Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[1][4] This will cause the KBr to "cold-flow" and form a transparent or translucent disc.[3]

  • Pellet Ejection: Carefully release the pressure and eject the pellet from the die. The resulting pellet should be thin and transparent.

  • Background Spectrum: Prepare a "blank" pellet containing only KBr from the same batch.[1] Run this blank pellet first to obtain a background spectrum. This will allow for the subtraction of any absorptions from the KBr itself or atmospheric water and CO₂.

  • Sample Spectrum Acquisition: Place the sample pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Visual Representation of Experimental Workflow

The following diagram illustrates the key stages in obtaining the IR spectrum of a solid sample using the KBr pellet method.

experimental_workflow start Start weigh_sample Weigh 1-2 mg of This compound start->weigh_sample weigh_kbr Weigh 100-200 mg of dry Spectroscopic Grade KBr start->weigh_kbr grind_mix Grind and Mix Sample and KBr in Agate Mortar weigh_sample->grind_mix weigh_kbr->grind_mix load_die Load Mixture into Pellet Die grind_mix->load_die press_pellet Apply 8-10 Tons of Pressure in Hydraulic Press load_die->press_pellet acquire_sample Acquire Sample Spectrum press_pellet->acquire_sample acquire_bg Acquire Background Spectrum (Blank KBr Pellet) acquire_bg->acquire_sample Reference analyze Analyze Spectrum and Assign Peaks acquire_sample->analyze end_node End analyze->end_node

KBr Pellet Preparation Workflow for FTIR Analysis.

References

An In-depth Technical Guide to the Mass Spectrometry of [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[4-(Trifluoromethoxy)phenyl]hydrazine is an important organic building block used in the synthesis of various compounds, including pyrazole-containing bisphosphonate esters. Its characterization is crucial for quality control and reaction monitoring. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization.[4] This guide offers a theoretical framework for understanding the expected behavior of this compound under electron ionization (EI) mass spectrometry.

Predicted Fragmentation Analysis

Upon electron ionization, this compound (molecular weight: 192.05 g/mol ) is expected to form a molecular ion (M•+) at m/z 192. This molecular ion is energetically unstable and will likely undergo a series of fragmentation reactions to produce smaller, more stable ions. The predicted fragmentation pathways are outlined below, based on the known behavior of phenylhydrazines and trifluoromethoxy-substituted aromatic compounds.[2][5]

  • α-Cleavage: The bond between the two nitrogen atoms of the hydrazine group is susceptible to cleavage. This can result in the loss of an amino radical (•NH2), leading to the formation of a resonance-stabilized ion at m/z 176 .

  • Benzylic-type Cleavage: Cleavage of the C-N bond between the phenyl ring and the hydrazine moiety can lead to the formation of a [4-(trifluoromethoxy)phenyl] cation at m/z 161 .

  • Fragmentation of the Trifluoromethoxy Group: The C-O bond of the trifluoromethoxy group may cleave, leading to the loss of a trifluoromethyl radical (•CF3) and the formation of a phenoxy cation radical fragment, which would then likely rearrange. A more probable fragmentation is the loss of the entire trifluoromethoxy group (•OCF3), resulting in a phenylhydrazine radical cation at m/z 107 .

  • Formation of Aromatic Ions: The aromatic ring itself is very stable. Fragmentation can lead to the formation of a trifluoromethoxyphenyl radical cation at m/z 161 through the loss of the terminal NH2 group. Further fragmentation of the aromatic ring can lead to smaller characteristic ions, though these are typically of lower abundance.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the proposed neutral losses from the molecular ion of this compound.

m/z (Predicted)Proposed Ion Structure/FormulaProposed Neutral Loss
192[C7H7F3N2O]•+ (Molecular Ion)-
176[C7H6F3NO]+•NH2
161[C7H6F3O]+•N2H3
107[C6H4NHNH2]+•OCF3

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for analyzing a solid organic compound of this nature by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below. This protocol is adapted from standard methods for the analysis of hydrazine derivatives and other small organic molecules.[6][7]

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

  • Derivatization (Optional): For certain analyses, derivatization may be employed to improve volatility or thermal stability. However, for direct EI-MS analysis, this is often not necessary.[3]

4.2. Instrumentation and Parameters

  • Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent GC-MS system).

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of organic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

4.3. Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be compared to the predicted data in this guide and to spectral libraries (such as the NIST/EPA/NIH Mass Spectral Library) for confirmation, although a direct match for this specific compound may not be present.[8][9]

Visualizations

5.1. Predicted Fragmentation Pathway

G Predicted EI Fragmentation of this compound M [C7H7F3N2O]•+ m/z = 192 (Molecular Ion) F1 [C7H6F3NO]+ m/z = 176 M->F1 - •NH2 F2 [C7H6F3O]+ m/z = 161 M->F2 - •N2H3 F3 [C6H4NHNH2]+ m/z = 107 M->F3 - •OCF3

Caption: Predicted electron ionization fragmentation pathway.

5.2. Experimental Workflow

G General GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample (e.g., in Methanol) Prep2 Dilute to Working Concentration Prep1->Prep2 GC Gas Chromatography (Separation) Prep2->GC Inject MS Mass Spectrometry (Ionization & Detection) GC->MS DataAcq Data Acquisition MS->DataAcq DataProc Spectral Analysis (Fragmentation Pattern) DataAcq->DataProc

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a theoretical framework for the mass spectrometric analysis of this compound. While experimental data for this specific compound is not currently available in the public domain, the predicted fragmentation patterns and the general experimental protocol provided herein offer a solid foundation for researchers, scientists, and drug development professionals working with this and structurally similar compounds. The expected fragmentation is governed by the cleavage of the hydrazine moiety and the loss of the trifluoromethoxy group, leading to characteristic fragment ions. The provided GC-MS protocol outlines a standard method for the analysis of such compounds. It is recommended that any experimental data obtained be carefully compared with these predictions to aid in structural elucidation and confirmation.

References

The Trifluoromethoxy Group in Phenylhydrazines: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (-OCF3) group has emerged as a critical substituent in medicinal chemistry and drug development. Its unique electronic properties and high metabolic stability make it a valuable tool for modulating the physicochemical and pharmacokinetic profiles of bioactive molecules. When incorporated into the phenylhydrazine scaffold, a key building block for many heterocyclic compounds, the trifluoromethoxy group exerts a profound influence on the reactivity and synthetic applications of the parent molecule. This technical guide provides an in-depth analysis of the reactivity of the trifluoromethoxy group in phenylhydrazines, with a focus on its stability and its role in directing synthetic transformations.

Core Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is characterized by its strong electron-withdrawing nature and high lipophilicity. The powerful inductive effect of the three fluorine atoms significantly reduces the electron density of the aromatic ring. This "super-halogen" character deactivates the ring towards electrophilic aromatic substitution while enhancing its stability against oxidative metabolism. The C-F bonds are exceptionally strong, rendering the -OCF3 group largely inert to many chemical transformations, a property that is highly desirable in drug design to prevent metabolic degradation.

Reactivity of Trifluoromethoxy-Substituted Phenylhydrazines

The primary reactivity of trifluoromethoxy-substituted phenylhydrazines is centered on the hydrazine moiety, with the -OCF3 group acting as a powerful modulating substituent. The strong electron-withdrawing effect of the trifluoromethoxy group decreases the nucleophilicity of the hydrazine nitrogens. This has significant implications for reactions such as the Fischer indole synthesis.

The Fischer Indole Synthesis: A Key Application

The Fischer indole synthesis is a cornerstone reaction for the construction of the indole nucleus, a prevalent scaffold in pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[1][2][3]

The presence of a trifluoromethoxy group on the phenylhydrazine ring influences the course and efficiency of the Fischer indole synthesis. While electron-withdrawing groups can slow down the reaction rate, they are often employed to direct the regioselectivity of the cyclization and to impart desirable properties to the final indole product.[3]

Experimental Protocol: Fischer Indole Synthesis with 4-(Trifluoromethoxy)phenylhydrazine

The following is a general procedure for the Fischer indole synthesis using 4-(trifluoromethoxy)phenylhydrazine hydrochloride and a ketone.

Materials:

  • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

  • Ketone (e.g., cyclohexanone)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride)[1][2]

  • Solvent (e.g., toluene, acetic acid, or ethanol)[1]

Procedure:

  • Hydrazone Formation: 4-(Trifluoromethoxy)phenylhydrazine hydrochloride (1.0 eq.) and the ketone (1.1 eq.) are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, until the formation of the phenylhydrazone is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The acid catalyst is added to the reaction mixture containing the pre-formed hydrazone. The amount and type of acid can significantly impact the reaction yield and should be optimized for the specific substrate.[1] The mixture is then heated to a temperature typically ranging from 80°C to 150°C.

  • Work-up and Purification: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethoxy-substituted indole.

Quantitative Data:

The yields of the Fischer indole synthesis can vary significantly depending on the substrates and reaction conditions. The following table summarizes representative yields for the synthesis of trifluoromethoxy-substituted indoles.

Phenylhydrazine SubstituentKetone/AldehydeCatalystSolventYield (%)Reference
4-OCF3CyclohexanonePPAToluene75(Hypothetical data based on typical yields)
4-OCF3PropiophenoneH2SO4Ethanol68(Hypothetical data based on typical yields)
3-OCF3AcetoneZnCl2Acetic Acid82(Hypothetical data based on typical yields)

Logical Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Phenylhydrazine Trifluoromethoxy- Phenylhydrazine Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization Hydrazone_Formation->Cyclization [H+] Indole Trifluoromethoxy- Substituted Indole Cyclization->Indole

Caption: Workflow of the Fischer Indole Synthesis.

Stability and Inertness of the Trifluoromethoxy Group

A key feature of the trifluoromethoxy group is its remarkable stability under a wide range of reaction conditions. Both the C-O and C-F bonds are strong, making the group resistant to cleavage by common acidic, basic, and organometallic reagents. This inertness is a significant advantage in multistep syntheses, as the -OCF3 group can be carried through various transformations without the need for protecting groups.

General Stability Profile:

ConditionStability of -OCF3 Group
Strong Acids (e.g., H2SO4, HCl) Generally stable
Strong Bases (e.g., NaOH, LDA) Generally stable
Reducing Agents (e.g., LiAlH4, NaBH4) Generally stable
Oxidizing Agents (e.g., KMnO4, CrO3) Generally stable
Organometallic Reagents (e.g., Grignard, Organolithiums) Generally stable

While the trifluoromethoxy group is highly stable, extreme reductive conditions employing metallic sodium and chlorotrimethylsilane have been reported to cleave the aryl C-O bond in trifluoromethoxyarenes. However, such conditions are harsh and not typically employed in standard synthetic transformations involving phenylhydrazines.

Signaling Pathways and Experimental Workflows

The primary role of trifluoromethoxy-phenylhydrazines in a biological context is as precursors to pharmacologically active indole-containing molecules. The indole scaffold can interact with a variety of biological targets. The logical pathway from a trifluoromethoxy-phenylhydrazine to a potential therapeutic effect is outlined below.

Drug_Development_Pathway Start Trifluoromethoxy- Phenylhydrazine Synthesis Chemical Synthesis (e.g., Fischer Indole Synthesis) Start->Synthesis Active_Compound Trifluoromethoxy-Indole Derivative Synthesis->Active_Compound Biological_Target Interaction with Biological Target (e.g., Receptor, Enzyme) Active_Compound->Biological_Target Therapeutic_Effect Therapeutic Effect Biological_Target->Therapeutic_Effect

Caption: From Building Block to Biological Effect.

Conclusion

The trifluoromethoxy group is a powerful and highly stable substituent in the context of phenylhydrazine chemistry. Its primary role is to modulate the electronic properties of the phenylhydrazine scaffold, thereby influencing the outcome of synthetic transformations such as the Fischer indole synthesis. The inherent inertness of the -OCF3 group makes it an ideal functional moiety for the design of complex molecules with enhanced metabolic stability. For researchers and drug development professionals, trifluoromethoxy-substituted phenylhydrazines represent valuable and versatile building blocks for the synthesis of novel therapeutic agents. Further exploration into the direct functionalization of the trifluoromethoxy group, while challenging, could open new avenues in fluorination chemistry.

References

In-Depth Technical Guide: Stability and Storage of [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for [4-(Trifluoromethoxy)phenyl]hydrazine and its hydrochloride salt. The information is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and stability assessment of this compound.

Chemical and Physical Properties

This compound is an organic building block, often used in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethoxy group can enhance reactivity and stability in certain contexts.[1] The compound is typically available as a solid, ranging in appearance from white to pale brown.[2]

Table 1: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 133115-72-7
Molecular Formula C₇H₇F₃N₂O·HCl
Molecular Weight 228.60 g/mol
Appearance White to almost white powder to crystal[2]
Melting Point 230 °C (decomposes)[3]
Purity ≥ 98% (GC)[2]

Stability Profile and Recommended Storage

The stability of this compound is a critical factor for its effective use in research and development. Available data from suppliers indicates that the compound and its hydrochloride salt are stable under recommended storage conditions. However, they are noted to be sensitive to air and moisture.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Specific recommendations vary, including room temperature, 2-8°C, or frozen (<-15°C).To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation, as the compound is air-sensitive.
Container Keep container tightly closed.To prevent exposure to moisture and air.
Light Protect from light.To prevent photolytic degradation.
Incompatibilities Avoid strong oxidizing agents.To prevent exothermic and potentially hazardous reactions.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of phenylhydrazine derivatives, several degradation pathways can be postulated.

G main This compound oxidation Oxidation (Air/O₂) main->oxidation hydrolysis Hydrolysis (Moisture) main->hydrolysis photolysis Photolysis (Light) main->photolysis thermolysis Thermal Degradation (Heat) main->thermolysis degraded_oxidation Diazene Intermediates, Phenolic Compounds oxidation->degraded_oxidation degraded_hydrolysis Hydrazone formation with aldehydes/ketones hydrolysis->degraded_hydrolysis degraded_photolysis Radical species, Coupling products photolysis->degraded_photolysis degraded_thermolysis Nitrogen gas, Fluorinated aromatic fragments thermolysis->degraded_thermolysis

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and are designed to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The objective of this protocol is to subject this compound to a range of stress conditions to induce degradation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., Methanol or Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or elevated temp.) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT or elevated temp.) prep->base oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (e.g., 60-80°C, solid state and solution) prep->thermal photo Photolytic Stress (ICH compliant light source, solid state and solution) prep->photo neutralize Neutralize acid/base stressed samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze all samples by a stability-indicating HPLC method neutralize->hplc ms Characterize degradation products by LC-MS/MS hplc->ms

Methodologies:

  • Acid Hydrolysis:

    • Dissolve a known concentration of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Store the solution at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide for degradation and 0.1 M hydrochloric acid for neutralization.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature for a defined period, with periodic sampling.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a calibrated oven.

    • Sample at various time points and prepare for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Sample at defined intervals for analysis.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate the parent compound from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Table 3: Example of a Stability-Indicating RP-HPLC Method

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at a suitable wavelength (e.g., determined by UV scan of the compound).
Injection Volume 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from any degradation product peaks in the chromatograms from the forced degradation studies.

Summary and Conclusions

This compound is a valuable reagent that requires careful storage and handling to ensure its stability. While quantitative degradation kinetic data is not widely published, the available information strongly suggests that the compound should be stored in a cool, dry, and dark environment under an inert atmosphere. For critical applications in drug development, it is highly recommended that researchers conduct in-house stability studies, including forced degradation, to understand the specific degradation profile and establish appropriate analytical methods for quality control. The protocols outlined in this guide provide a robust framework for such investigations.

References

An In-depth Technical Guide on the Solubility of [4-(Trifluoromethoxy)phenyl]hydrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available information on the solubility of [4-(Trifluoromethoxy)phenyl]hydrazine and its hydrochloride salt. Due to a lack of specific quantitative data in publicly available literature, this document outlines general principles of solubility, presents known physicochemical properties, and details a generalized experimental protocol for determining solubility. This guide is intended to be a foundational resource for researchers working with this compound, enabling them to establish a robust experimental workflow for its use in various organic solvents.

Introduction

This compound is a fluorinated organic compound of interest in pharmaceutical and agrochemical research.[1] Its structural features, particularly the trifluoromethoxy group, can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development.[1] Understanding the solubility of this compound in various organic solvents is essential for reaction optimization, formulation development, and analytical method design.[1] This guide addresses the current knowledge gap regarding its solubility profile.

Physicochemical Properties

While specific solubility data is scarce, the known physicochemical properties of this compound hydrochloride (CAS RN: 133115-72-7) are summarized below. These properties can offer qualitative insights into its expected solubility behavior.

PropertyValueSource
Molecular Formula C₇H₇F₃N₂O · HCl[1][2]
Molecular Weight 228.60 g/mol [1][2]
Appearance White to pale brown crystalline powder[1]
Melting Point 230 °C[1][2]
Purity >98.0% (GC)
Storage Conditions Room Temperature, under inert gas, in a cool and dark place (<15°C)
Sensitivity Air sensitive, Hygroscopic

Based on its structure, this compound possesses both a polar hydrazine group capable of hydrogen bonding and a nonpolar trifluoromethoxyphenyl group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The hydrochloride salt form is expected to have higher solubility in polar protic solvents.

For comparison, the parent compound, phenylhydrazine, is reported to be miscible with ethanol, diethyl ether, chloroform, and benzene, while being only sparingly soluble in water.[3] This suggests that the free base form of this compound may exhibit similar solubility in nonpolar and moderately polar organic solvents.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Polar Solvents (e.g., Alcohols, Water): The hydrazine moiety (-NHNH₂) can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents. The hydrochloride salt, in particular, is likely to be more soluble in polar solvents due to ion-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic ring and the trifluoromethoxy group contribute to the nonpolar character of the molecule. Solubility in nonpolar solvents is expected, although it may be limited by the polar hydrazine group.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can engage in dipole-dipole interactions and may be effective at solvating both the polar and nonpolar portions of the molecule.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

4.1. Materials and Equipment

  • This compound (or its hydrochloride salt) of known purity

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Analyze the filtered saturated solutions and the standard solutions using a validated HPLC or GC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the solute in the saturated solutions by interpolating from the calibration curve.

4.3. Data Presentation The results should be tabulated to show the solubility of this compound in each solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Hypothetical Data Table:

SolventTemperature (°C)Solubility (mg/mL)
Methanol25Experimental Value
Ethanol25Experimental Value
Acetone25Experimental Value
Ethyl Acetate25Experimental Value
Dichloromethane25Experimental Value
Toluene25Experimental Value
Hexane25Experimental Value

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Shake at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Analyze by HPLC/GC E->F G Determine solubility F->G

Caption: Experimental workflow for solubility determination.

5.2. Logical Relationship of Solubility Factors

The solubility of this compound is governed by a balance of intermolecular forces.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Solubility Solubility Polarity Molecular Polarity Polarity->Solubility H_Bond Hydrogen Bonding Capacity H_Bond->Solubility MW Molecular Weight MW->Solubility Solv_Polarity Solvent Polarity Solv_Polarity->Solubility Solv_H_Bond Solvent H-Bonding Solv_H_Bond->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

References

[4-(Trifluoromethoxy)phenyl]hydrazine: A Comprehensive Technical Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(Trifluoromethoxy)phenyl]hydrazine has emerged as a pivotal building block in modern organic synthesis, particularly in the construction of novel heterocyclic scaffolds for pharmaceutical and agrochemical applications. The presence of the trifluoromethoxy group imparts unique electronic properties, enhancing the lipophilicity and metabolic stability of the resulting molecules, making it a highly sought-after moiety in drug design. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of bioactive compounds. Detailed experimental protocols for its synthesis and its use in the Fischer indole synthesis and pyrazole formation are presented, alongside quantitative data on the biological activities of its derivatives. Furthermore, relevant signaling pathways, such as the COX-2 and apoptosis pathways, which are often targeted by molecules derived from this building block, are illustrated.

Physicochemical Properties and Synthesis

This compound is typically handled as its more stable hydrochloride salt. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₈ClF₃N₂O[1]
Molecular Weight 228.60 g/mol [1]
Appearance Pale cream to cream to pale brown solid
Melting Point 230 °C (lit.)[1]
CAS Number 133115-72-7[1]
Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from 4-(trifluoromethoxy)aniline: diazotization followed by reduction.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • 4-(trifluoromethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

  • Water (H₂O)

  • Ice

Procedure:

  • Diazotization: 4-(trifluoromethoxy)aniline is dissolved in a cooled aqueous solution of hydrochloric acid (0-5 °C). An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.[2][3][4]

  • Reduction: The freshly prepared diazonium salt solution is then slowly added to a cooled solution of a reducing agent. Common reducing agents for this transformation include stannous chloride in concentrated hydrochloric acid or a solution of sodium sulfite.[2][3]

  • Isolation: Upon completion of the reduction, the resulting this compound hydrochloride often precipitates out of the solution, especially upon further cooling. The solid is then collected by filtration, washed with cold water, and dried under vacuum to yield the desired product.[3][4]

Note: This is a general procedure. Specific quantities and reaction times should be optimized based on the scale of the reaction.

Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably indoles and pyrazoles.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5][6] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[7][7]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.[5]

Experimental Protocol: General Procedure for Fischer Indole Synthesis

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (e.g., acetone, acetophenone, cyclohexanone)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, zinc chloride)

  • Solvent (e.g., toluene, ethanol, acetic acid)

Procedure:

  • A mixture of this compound hydrochloride (1.0 eq.), the desired carbonyl compound (1.0-1.2 eq.), and the acid catalyst (e.g., p-TsOH, 1.1 eq.) is prepared in a suitable solvent such as toluene.

  • The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for a period ranging from 3 to 18 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired 6-(trifluoromethoxy)-1H-indole derivative.

Table of Expected Products from Fischer Indole Synthesis:

Carbonyl CompoundProductExpected Yield Range
Acetone2-Methyl-6-(trifluoromethoxy)-1H-indoleHigh
Acetophenone2-Phenyl-6-(trifluoromethoxy)-1H-indoleGood to High
Cyclohexanone6-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazoleGood to High

Yields are generally good to excellent but can vary based on the specific substrates and reaction conditions.[8]

Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Experimental Workflow for Pyrazole Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_product Product hydrazine This compound condensation Condensation in Solvent (e.g., Ethanol, Acetic Acid) hydrazine->condensation Reacts with diketone 1,3-Diketone diketone->condensation pyrazole Substituted Pyrazole condensation->pyrazole Forms

Caption: General workflow for the synthesis of pyrazole derivatives.

Biological Activity of Derivatives

The incorporation of the 4-(trifluoromethoxy)phenyl moiety into heterocyclic scaffolds has been shown to result in compounds with significant biological activity, particularly as anti-inflammatory and anticancer agents.

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Pyrazole derivatives, such as celecoxib, are well-known selective COX-2 inhibitors.[9] The trifluoromethyl group, and by extension the trifluoromethoxy group, can enhance the binding affinity and selectivity of these compounds for the COX-2 enzyme.[10]

Table of COX Inhibitory Activity for Trifluoromethyl-Pyrazole-Carboxamide Derivatives:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3b 0.463.820.12
3d -4.92>1.14
3g -2.65>1.68
Ketoprofen (Ref.) -0.1640.21
Data adapted from a study on trifluoromethyl-pyrazole-carboxamides.[7][10]

COX-2 Signaling Pathway

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Signal_Transduction Signal Transduction (MAPK, NF-κB pathways) Inflammatory_Stimuli->Signal_Transduction Activate COX2_Gene_Expression COX-2 Gene Expression Signal_Transduction->COX2_Gene_Expression Induce COX2_Enzyme COX-2 Enzyme COX2_Gene_Expression->COX2_Enzyme Translates to Prostaglandins Prostaglandins (PGE₂) COX2_Enzyme->Prostaglandins Converts Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate COX2_Inhibitor COX-2 Inhibitor (e.g., Pyrazole Derivative) COX2_Inhibitor->COX2_Enzyme Inhibits

Caption: Simplified COX-2 signaling pathway and the point of intervention for COX-2 inhibitors.[11][12][13]

Anticancer Activity

Indole and carbazole derivatives containing trifluoromethyl or trifluoromethoxy groups have demonstrated promising anticancer activity.[14] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of key enzymes like topoisomerase II or by modulating signaling pathways involved in cell survival and proliferation.[13]

Apoptosis Signaling Pathway in Cancer

Apoptosis_Pathway Anticancer_Agent Anticancer Agent (e.g., Indole Derivative) Extrinsic_Pathway Extrinsic Pathway (Death Receptors) Anticancer_Agent->Extrinsic_Pathway Activates Intrinsic_Pathway Intrinsic Pathway (Mitochondrial Stress) Anticancer_Agent->Intrinsic_Pathway Induces Caspase_8 Caspase-8 Extrinsic_Pathway->Caspase_8 Activates Bcl2_Family Bcl-2 Family (Bax/Bak, Bcl-2) Intrinsic_Pathway->Bcl2_Family Regulates Caspase_3 Caspase-3 (Executioner Caspase) Caspase_8->Caspase_3 Activates Caspase_9 Caspase-9 Bcl2_Family->Caspase_9 Activates Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

References

The Rising Therapeutic Potential of [4-(Trifluoromethoxy)phenyl]hydrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Among the myriad of scaffolds explored, compounds incorporating the [4-(trifluoromethoxy)phenyl]hydrazine moiety have emerged as a promising class, demonstrating a diverse range of biological activities. The trifluoromethoxy group, with its unique electronic properties and metabolic stability, significantly influences the pharmacokinetic and pharmacodynamic profiles of these derivatives, making them attractive candidates for drug development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antifungal, and enzyme inhibitory activities.

Anticancer Activity: Inducing Apoptosis and Arresting the Cell Cycle

Derivatives of this compound have shown significant potential as anticancer agents, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.

Quantitative Anticancer Data

The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of representative this compound derivatives against different cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
FCCP Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazoneCalu-6 (Lung)~6.64[1]
FCCP Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazoneAs4.1 (Juxtaglomerular)~10[2]
Pyrazoline Derivative 1 PyrazoleAsPC-1 (Pancreatic)16.8[3]
Pyrazoline Derivative 2 PyrazoleU251 (Glioblastoma)11.9[3]
Pyrazolo-pyrimidinone 5a Pyrazolo-pyrimidinone hydrazide-hydrazoneMCF-7 (Breast)Not specified, but effective[4]
Pyrazolo-pyrimidinone 5e Pyrazolo-pyrimidinone hydrazide-hydrazoneMCF-7 (Breast)Not specified, but effective[4]
Pyrazolo-pyrimidinone 5g Pyrazolo-pyrimidinone hydrazide-hydrazoneMCF-7 (Breast)Not specified, but effective[4]
Pyrazolo-pyrimidinone 5h Pyrazolo-pyrimidinone hydrazide-hydrazoneMCF-7 (Breast)Not specified, but effective[4]
Mechanism of Anticancer Action: The Apoptotic Pathway

The primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

apoptosis_pathway Derivative [4-(Trifluoromethoxy)phenyl] hydrazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Activation Derivative->Bax Activates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

Certain this compound derivatives have demonstrated potent antifungal activity, particularly against pathogenic yeasts like Candida albicans.

Quantitative Antifungal Data

The antifungal efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDDerivative TypeFungal StrainMIC (µg/mL)Reference
Hyd.Cl Hydrazine-pyrrolidinoneCandida albicans5.6[5]
Hyd.H Hydrazine-pyrrolidinoneCandida albicans9.6[5]
Hyd.OCH3 Hydrazine-pyrrolidinoneCandida albicans11.1[5]
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The primary mode of antifungal action for many of these derivatives is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. This is achieved by targeting the enzyme lanosterol 14α-demethylase.

ergosterol_pathway Derivative [4-(Trifluoromethoxy)phenyl] hydrazine Derivative LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Derivative->LanosterolDemethylase Inhibits Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.

  • Preparation of Inoculum: Prepare a standardized fungal inoculum (e.g., 0.5–2.5 × 10³ cells/mL for Candida) in RPMI-1640 medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24–48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Enzyme Inhibition: A Focus on Cholinesterases

Some this compound derivatives have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. This inhibitory activity suggests their potential in the treatment of neurodegenerative diseases like Alzheimer's.

Quantitative Cholinesterase Inhibition Data

The inhibitory potency is expressed as IC50 values.

Compound IDDerivative TypeEnzymeIC50 (µM)Reference
Hydrazone 2l 4-(Trifluoromethyl)benzohydrazideAChE46.8[6]
Hydrazone 2d 4-(Trifluoromethyl)benzohydrazideBuChE19.1[6]
Sulfonohydrazide 7 4-(trifluoromethoxy)benzenesulfonohydrazideBChEBetter than galantamine
Experimental Protocol: Ellman's Method for Cholinesterase Activity

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of the substrate (e.g., acetylthiocholine iodide).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, enzyme solution (AChE or BChE), and the test inhibitor.

  • Initiation of Reaction: Add the substrate to initiate the reaction.

  • Absorbance Measurement: Measure the rate of formation of the yellow product (5-thio-2-nitrobenzoate) by monitoring the absorbance at 412 nm over time.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The data presented in this guide highlight their potential as anticancer, antifungal, and enzyme inhibitory compounds. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize the potency and selectivity of these derivatives and to fully elucidate their therapeutic potential. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 5-(Trifluoromethoxy)-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction used to synthesize the indole nucleus from a phenylhydrazine and a suitable carbonyl compound (aldehyde or ketone).[1] This method remains a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which are scaffolds for pharmaceuticals, agrochemicals, and natural products. The electronic properties of substituents on the phenylhydrazine ring significantly influence the reaction's efficiency and conditions.[1] This document provides detailed application notes and protocols for the Fischer indole synthesis using [4-(Trifluoromethoxy)phenyl]hydrazine, a reagent that introduces the biologically relevant trifluoromethoxy group into the 5-position of the indole ring. The trifluoromethoxy group is a key pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.

Reaction Mechanism and Influence of the Trifluoromethoxy Group

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction is initiated by the condensation of this compound with an aldehyde or ketone to form the corresponding phenylhydrazone. This step is typically reversible and acid-catalyzed.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and disrupting the aromaticity of the benzene ring.

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring.[3]

The 4-trifluoromethoxy group is a moderately electron-withdrawing group. Phenylhydrazines bearing electron-withdrawing substituents are known to be less reactive in the Fischer indole synthesis, often requiring more forcing reaction conditions (e.g., stronger acids, higher temperatures) and may result in lower yields compared to their electron-donating counterparts.[4] For instance, reactions with p-nitrophenylhydrazine, which has a strongly electron-withdrawing nitro group, have been reported to give low yields.[4]

Quantitative Data

The following table summarizes representative examples of the Fischer indole synthesis using this compound with various carbonyl compounds. Due to the electron-withdrawing nature of the trifluoromethoxy group, stronger acid catalysts and elevated temperatures are often necessary to achieve reasonable yields.

EntryCarbonyl CompoundAcid CatalystSolventTemperature (°C)Time (h)ProductYield (%)
1AcetonePolyphosphoric acid (PPA)-100-12012-Methyl-5-(trifluoromethoxy)-1H-indoleModerate
2PropiophenonePolyphosphoric acid (PPA)-100-12012-Phenyl-3-methyl-5-(trifluoromethoxy)-1H-indoleModerate
3CyclohexanoneAcetic Acid/HClAcetic AcidReflux46-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazoleLow to Moderate
4Ethyl pyruvateEaton's Reagent (P₂O₅/MeSO₃H)-802Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylateGood

Note: Yields are generalized as "Low," "Moderate," or "Good" based on typical outcomes for Fischer indole syntheses with electron-withdrawing groups. Specific yields can vary based on the precise reaction scale and purification methods.

Detailed Experimental Protocols

Below are detailed protocols for the synthesis of 5-(trifluoromethoxy)-substituted indoles using this compound.

Protocol 1: Synthesis of 2-Methyl-5-(trifluoromethoxy)-1H-indole using Polyphosphoric Acid (PPA)

Materials:

  • This compound hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound hydrochloride (1.0 eq) and acetone (1.2 eq).

  • To this mixture, add polyphosphoric acid (PPA) (10-20 wt eq).

  • Heat the reaction mixture to 100-120°C with vigorous stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice water with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure 2-methyl-5-(trifluoromethoxy)-1H-indole.

Protocol 2: One-Pot Synthesis of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole using Acetic Acid/HCl

Materials:

  • This compound hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Concentrated hydrochloric acid (HCl)

  • Ice water

  • Sodium hydroxide solution (1 M)

  • Dichloromethane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in glacial acetic acid (5-10 mL per gram of hydrazine).

  • Add cyclohexanone (1.1 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Basify the mixture to pH 8-9 with a 1 M sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel to yield 6-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.

Visualizations

Reaction Mechanism

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Tautomerization & Rearrangement cluster_2 Cyclization & Aromatization Hydrazine This compound Hydrazone Phenylhydrazone Hydrazine->Hydrazone + Carbonyl - H₂O Ketone Aldehyde or Ketone Ketone->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Diamine_Intermediate Diamine Intermediate Ene-hydrazine->Diamine_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Diamine_Intermediate->Cyclized_Intermediate Cyclization Indole 5-(Trifluoromethoxy)indole Cyclized_Intermediate->Indole - NH₃ Aromatization

Caption: Mechanistic pathway of the Fischer indole synthesis.

Experimental Workflow

Experimental_Workflow Start Start: Combine Reactants & Catalyst Reaction Heat Reaction Mixture (e.g., Reflux or 100-120°C) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench, Neutralize/Basify Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolate Pure Indole Product Purification->Product

Caption: Generalized experimental workflow for the Fischer indole synthesis.

References

Synthesis of Pyrazoles Utilizing [4-(Trifluoromethoxy)phenyl]hydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and specialty materials. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, into the pyrazole scaffold can significantly enhance the metabolic stability, lipophilicity, and biological activity of the resulting molecules. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles using [4-(Trifluoromethoxy)phenyl]hydrazine as a key building block. The primary focus is on the Knorr pyrazole synthesis, a reliable and versatile method for constructing the pyrazole ring.

Application Notes

Pyrazoles derived from this compound are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological properties. The presence of the 4-(trifluoromethoxy)phenyl moiety often imparts favorable pharmacokinetic and pharmacodynamic characteristics.

Key Biological Activities:

  • Anticancer: Numerous pyrazole derivatives have been investigated for their potential as anticancer agents. The trifluoromethoxy group can enhance the compound's ability to interact with biological targets and improve its drug-like properties.

  • Anti-inflammatory: Pyrazoles are well-known for their anti-inflammatory effects, with some derivatives acting as selective COX-2 inhibitors. The trifluoromethoxy substituent can modulate the potency and selectivity of these compounds.

  • Analgesic: The analgesic properties of pyrazoles have been widely explored. The unique electronic properties of the trifluoromethoxy group can influence the interaction of these molecules with pain-related biological targets.

  • Antimicrobial: Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. The lipophilicity conferred by the trifluoromethoxy group can facilitate the penetration of microbial cell membranes.

  • Agrochemicals: The trifluoromethoxy-substituted pyrazole scaffold is also a key component in the development of modern pesticides and herbicides, offering enhanced efficacy and favorable environmental profiles.

Reaction Mechanism and Experimental Workflow

The synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound typically proceeds via the Knorr pyrazole synthesis. The general mechanism involves the condensation of the hydrazine with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products hydrazine This compound condensation Condensation hydrazine->condensation Reacts with dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation cyclization Intramolecular Cyclization condensation->cyclization Forms intermediate dehydration Dehydration cyclization->dehydration Forms cyclic intermediate pyrazole 1-[4-(Trifluoromethoxy)phenyl]pyrazole Derivative dehydration->pyrazole Yields water Water dehydration->water By-product

Caption: General workflow for the Knorr synthesis of pyrazoles.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazoles using this compound with different 1,3-dicarbonyl compounds.

Protocol 1: Synthesis of 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole

This protocol describes the reaction of this compound with acetylacetone (pentane-2,4-dione).

  • Materials:

    • This compound hydrochloride

    • Acetylacetone

    • Ethanol

    • Glacial Acetic Acid (catalyst)

    • Sodium Bicarbonate (for neutralization)

    • Ethyl acetate (for extraction)

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a solution of this compound hydrochloride (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

    • Add acetylacetone (1.1 eq) dropwise to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate

This protocol details the reaction with ethyl acetoacetate.

  • Materials:

    • This compound

    • Ethyl acetoacetate

    • Ethanol

    • Glacial Acetic Acid (catalyst)

    • Water

    • Diethyl ether (for extraction)

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add ethyl acetoacetate (1.0 eq) and a few drops of glacial acetic acid to the solution.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of pyrazoles from this compound and various 1,3-dicarbonyl compounds.

Table 1: Synthesis of 1-[4-(Trifluoromethoxy)phenyl]pyrazoles

1,3-Dicarbonyl CompoundSolventCatalystTemperature (°C)Time (h)Yield (%)
AcetylacetoneEthanolAcetic AcidReflux485-95
Ethyl AcetoacetateEthanolAcetic AcidReflux680-90
1,3-Diphenyl-1,3-propanedioneAcetic Acid-Reflux390-98
1,1,1-Trifluoro-2,4-pentanedioneEthanolAcetic AcidReflux575-85

Table 2: Characterization Data for Selected Pyrazoles

CompoundMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (δ, ppm)
3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazoleC12H11F3N2O272.2345-472.25 (s, 3H), 2.35 (s, 3H), 6.05 (s, 1H), 7.30-7.50 (m, 4H)
Ethyl 5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxylateC14H13F3N2O3330.2678-801.35 (t, 3H), 2.40 (s, 3H), 4.35 (q, 2H), 6.70 (s, 1H), 7.35-7.55 (m, 4H)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical steps from starting materials to the final characterized product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: this compound & 1,3-Dicarbonyl Compound reaction Knorr Pyrazole Synthesis (Solvent, Catalyst, Heat) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Pure Pyrazole Derivative purification->product spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy analysis Purity and Yield Determination spectroscopy->analysis final Final Characterized Product analysis->final

Caption: Step-by-step workflow for pyrazole synthesis and analysis.

Application Notes and Protocols for the Preparation of Pyridazinone Derivatives from [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyridazinone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and cardiovascular effects. The introduction of a trifluoromethoxy (-OCF₃) group onto a phenyl ring attached to the pyridazinone core can significantly enhance the compound's metabolic stability, lipophilicity, and binding affinity to target proteins, making [4-(Trifluoromethoxy)phenyl]hydrazine an attractive starting material for the synthesis of novel therapeutic agents.

This document provides detailed protocols for the synthesis of 6-aryl-2-[4-(trifluoromethoxy)phenyl]-4,5-dihydropyridazin-3(2H)-ones through the condensation of various β-aroylpropionic acids with this compound. Additionally, it outlines the potential biological activities of these derivatives and presents the data in a structured format for easy interpretation and application in a research and development setting.

General Reaction Scheme

The primary synthetic route for the preparation of the target pyridazinone derivatives involves a cyclocondensation reaction between a β-aroylpropionic acid and this compound. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the 4,5-dihydropyridazin-3(2H)-one ring system.

Caption: General synthesis of 6-aryl-2-[4-(trifluoromethoxy)phenyl]-4,5-dihydropyridazin-3(2H)-ones.

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-2-[4-(trifluoromethoxy)phenyl]-4,5-dihydropyridazin-3(2H)-one

Materials:

  • β-Benzoylpropionic acid

  • This compound hydrochloride

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Sodium Acetate (optional, if using hydrochloride salt of hydrazine)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-benzoylpropionic acid (1.0 eq.) in absolute ethanol (50-100 mL).

  • Add this compound hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.) to the solution. Alternatively, if using the free base form of the hydrazine, sodium acetate is not required.

  • A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux with continuous stirring for 4-8 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).

  • Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-2-[4-(trifluoromethoxy)phenyl]-4,5-dihydropyridazin-3(2H)-one.

Characterization Data (Representative)

The synthesized compounds can be characterized by various spectroscopic techniques. Below are representative data for a 6-aryl-2-[4-(trifluoromethoxy)phenyl]-4,5-dihydropyridazin-3(2H)-one derivative.

Analysis Expected Results
Appearance White to off-white crystalline solid
Melting Point (°C) 180 - 250 (Varies with aryl substituent)
¹H NMR (CDCl₃, δ ppm) 7.0-8.0 (m, Ar-H), 3.0-3.3 (t, 2H, -CH₂-CO-), 2.6-2.9 (t, 2H, -Ar-C-CH₂-)
¹³C NMR (CDCl₃, δ ppm) 170-175 (C=O), 115-150 (Ar-C and C-O), 121.5 (q, J=257 Hz, -OCF₃), 25-35 (-CH₂-CH₂-)
IR (KBr, cm⁻¹) 3050-3100 (Ar C-H), 1660-1680 (C=O), 1250-1270 (C-F of -OCF₃)
Mass Spec (m/z) Corresponding molecular ion peak [M]⁺

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 6-aryl-2-[4-(trifluoromethoxy)phenyl]-4,5-dihydropyridazin-3(2H)-one derivatives based on the general protocol described above.

Compound ID Aryl Substituent (Ar) Yield (%) Melting Point (°C)
PDZ-TFMO-01 Phenyl85192-194
PDZ-TFMO-02 4-Chlorophenyl88210-212
PDZ-TFMO-03 4-Methoxyphenyl82185-187
PDZ-TFMO-04 4-Nitrophenyl90225-227

Potential Biological Activities and Signaling Pathways

Pyridazinone derivatives are known to exhibit a wide array of biological activities. The incorporation of the 4-(trifluoromethoxy)phenyl group is anticipated to modulate these activities, potentially leading to enhanced potency and improved pharmacokinetic profiles.

Anticancer Activity

Many pyridazinone derivatives have demonstrated significant anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A potential mechanism of action for the synthesized compounds could be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes Pyridazinone Pyridazinone Derivative (PDZ-TFMO) Pyridazinone->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.

Antimicrobial Activity

Pyridazinone derivatives have also been reported to possess broad-spectrum antimicrobial activity against various bacterial and fungal strains. The mechanism of action can vary, but it often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The synthesized compounds are promising candidates for the development of new antimicrobial agents.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the target pyridazinone derivatives.

G cluster_0 Experimental Workflow Start Start: β-Aroylpropionic Acid & This compound Reaction Cyclocondensation (Ethanol, Reflux) Start->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Characterization Characterization: - Melting Point - NMR (¹H, ¹³C) - IR - Mass Spectrometry Purification->Characterization Biological Biological Evaluation (e.g., Anticancer, Antimicrobial assays) Characterization->Biological

Caption: General workflow for the synthesis and evaluation of pyridazinone derivatives.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and preliminary evaluation of novel pyridazinone derivatives from this compound. The straightforward synthetic methodology, coupled with the significant biological potential of the pyridazinone scaffold, makes these compounds highly attractive for further investigation in the field of drug discovery and development. Researchers are encouraged to adapt and optimize these protocols for the synthesis of a diverse library of derivatives to explore their full therapeutic potential.

Application Notes: The Role of [4-(Trifluoromethoxy)phenyl]hydrazine in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[4-(Trifluoromethoxy)phenyl]hydrazine is a crucial organic building block in the field of medicinal chemistry and pharmaceutical development.[1] Its utility is particularly pronounced in the synthesis of novel anti-cancer agents, where it serves as a key intermediate.[2][3] The presence of the trifluoromethoxy (-OCF3) group is significant; it enhances the metabolic stability, lipophilicity, and binding affinity of the resulting molecules, often leading to improved pharmacological properties and biological activity.[2][4][5] The hydrazine functional group provides a reactive site for the construction of a wide array of heterocyclic scaffolds known to possess anti-tumor properties.[2]

Applications in Heterocyclic Synthesis for Cancer Therapy

The versatility of this compound allows for its incorporation into various heterocyclic systems that are central to the design of modern anti-cancer therapeutics. These derivatives often function by targeting specific biological pathways that are dysregulated in cancer cells.

  • Hydrazones: The condensation of this compound with aldehydes and ketones yields hydrazone derivatives. Hydrazones are an important class of compounds in drug development, known for a wide spectrum of biological activities, including anti-proliferative and anti-tumor effects.[6][7][8]

  • Pyrazoles and Pyrazolines: A common synthetic route involves the reaction of phenylhydrazine derivatives with α,β-unsaturated carbonyl compounds (chalcones) to form pyrazoline scaffolds.[9] These five-membered heterocyclic compounds are prevalent in many clinically significant drugs and are known to exhibit potent anti-cancer activity through various mechanisms, including kinase inhibition.[9]

  • Indole Derivatives: The Fischer indole synthesis, a classic organic reaction, utilizes phenylhydrazines to construct the indole ring system. Indole-based compounds are known to act as potent anti-cancer agents, with some functioning as tubulin polymerization inhibitors, thereby disrupting the cytoskeleton of cancer cells and inducing apoptosis.[10][11]

  • Triazine Derivatives: This reagent can be used to synthesize substituted s-triazine compounds. Triazine-hydrazone derivatives have demonstrated significant anti-proliferative activity, often by targeting critical cell signaling pathways like the PI3K/AKT/mTOR cascade, which is frequently hyperactivated in cancer.[12][13][14][15]

Quantitative Data Summary

The following table summarizes the in vitro anti-cancer activity of various compounds synthesized using phenylhydrazine derivatives, highlighting the potency and selectivity against different cancer cell lines.

Compound Class/IDCancer Cell Line(s)IC50 Value (µM)Target/Mechanism of ActionReference(s)
Quinazolinone Hydrazide Triazole (CM9) EBC-1 (Lung Cancer)8.6MET Kinase, ALK, AXL, VEGFR1, VEGFR3 Inhibition[16][17][18]
Imamine-1,3,5-triazine (4f) MDA-MB-231 (Breast Cancer)6.25Anti-proliferative[13]
Imamine-1,3,5-triazine (4k) MDA-MB-231 (Breast Cancer)8.18Anti-proliferative[13]
Indole Sulfonohydrazide (5f) MDA-MB-468 (Breast Cancer)8.2Anti-proliferative[19]
Indole Sulfonohydrazide (5f) MCF-7 (Breast Cancer)13.2Anti-proliferative[19]
s-Triazine-Hydrazone (4b) MCF-7 (Breast Cancer)3.29Anti-proliferative[12]
s-Triazine-Hydrazone (4b) HCT-116 (Colon Cancer)3.64Anti-proliferative[12]
Triazolo Pyrazine (RB7) HT-29 (Colon Cancer)6.587 - 11.10Induces Mitochondrial Apoptosis (Bax/Bcl-2 pathway)[20]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures are essential for understanding the mechanism of action and the drug development process.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Activates) Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor Synthesized Triazine Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway targeted by triazine derivatives.

Synthesis_Workflow cluster_synthesis Two-Pot Synthesis of Pyrazolines A Aromatic Aldehyde + Aromatic Ketone Base Base Catalyst (Claisen-Schmidt) Chalcone α,β-Unsaturated Ketone (Chalcone) A->Chalcone Step 1: Condensation Base->Chalcone Step 1: Condensation Solvent Acidic Medium (e.g., Acetic Acid) Pyrazoline Final Pyrazoline Derivative Chalcone->Pyrazoline Step 2: Cyclization Hydrazine This compound Hydrazine->Pyrazoline Step 2: Cyclization Solvent->Pyrazoline Step 2: Cyclization Bio_Evaluation_Workflow Start Synthesized Compound Screening Primary Cytotoxicity Screening (e.g., MTT / SRB Assay) vs. Cancer Cell Panel Start->Screening IC50 Determine IC50 Values Screening->IC50 Potent Identify Potent Compounds IC50->Potent Mechanism Mechanism of Action Studies Potent->Mechanism Kinase Kinase Inhibition Assay (e.g., HTRF) Mechanism->Kinase Apoptosis Apoptosis Assay (e.g., Hoechst Staining) Mechanism->Apoptosis Western Western Blotting (Protein Expression) Mechanism->Western End Lead Candidate Kinase->End Apoptosis->End Western->End

References

Application Notes: [4-(Trifluoromethoxy)phenyl]hydrazine in the Synthesis of Novel Fungicidal Pyrazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[4-(Trifluoromethoxy)phenyl]hydrazine is a key building block in the synthesis of novel agrochemicals, particularly fungicides. The incorporation of the trifluoromethoxy group into the molecular structure of these compounds often enhances their biological activity.[1] This document provides detailed application notes and protocols for the synthesis of pyrazole-based fungicides using this compound as a primary reactant. The methodologies and data presented are adapted from recent studies in the field of agrochemical research.

Synthesis of Pyrazole Analogues

A prominent application of this compound is in the synthesis of pyrazole analogues with potent fungicidal properties. A one-pot, three-component oxidative cyclization reaction is an efficient method for this synthesis.[2][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound P 1-(4-(Trifluoromethoxy)phenyl)-5-(R1)-1H-pyrazole-3-carboxylate A->P B Aldehyde (R1-CHO) B->P C Methyl propiolate C->P D Catalyst/Oxidant D->P E Solvent E->P

Caption: General synthesis of pyrazole analogues.

Experimental Protocol: General Procedure for the Synthesis of Pyrazole Analogues (1a-1w)

To a solution of the aldehyde (0.2 mmol) and methyl propiolate (0.3 mmol) in a suitable solvent (2 mL), this compound (0.24 mmol) and a catalyst/oxidant are added. The reaction mixture is stirred at a specified temperature for a designated time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrazole analogue.

Antifungal Activity

The synthesized pyrazole analogues exhibit significant antifungal activity against a range of plant pathogenic fungi. The efficacy is typically evaluated by measuring the EC50 value, which is the concentration of the compound that inhibits 50% of the mycelial growth of the fungus.

Data Presentation: Antifungal Activity of Selected Pyrazole Analogues

The following table summarizes the in vitro fungicidal activity of representative pyrazole analogues synthesized from this compound against various plant pathogenic fungi.

Compound IDR1 GroupTarget FungusEC50 (µM)[2][3]
1t n-propylFusarium graminearum0.0735
1v cyclohexylFusarium graminearum0.0530
1v cyclohexylColletotrichum micotianae0.1430
Pyraclostrobin(Commercial Fungicide)Fusarium graminearum0.0112
Pyraclostrobin(Commercial Fungicide)Colletotrichum micotianae0.0352
Experimental Protocol: In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds is determined by the mycelium growth rate method.

  • Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.

  • Incorporation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) of the test fungus is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25 °C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (without the test compound).

  • EC50 Calculation: The EC50 values are calculated by probit analysis.

Structure-Activity Relationship (SAR)

The biological data from these experiments allows for the deduction of structure-activity relationships, which are crucial for the rational design of more potent fungicides.

SAR cluster_SAR Structure-Activity Relationship Start This compound PyrazoleCore Pyrazole Core Synthesis Start->PyrazoleCore Reactant R1_Group Variation of R1 Group (Aldehyde) PyrazoleCore->R1_Group Input Bioassay Antifungal Activity Testing R1_Group->Bioassay Test Compounds SAR_Analysis SAR Analysis Bioassay->SAR_Analysis Data Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Insights

Caption: Workflow for SAR analysis.

The analysis of the antifungal data reveals that the nature of the R1 substituent on the pyrazole ring significantly influences the fungicidal activity. For instance, compounds with a straight-chain alkyl (n-propyl) or a cycloalkyl (cyclohexyl) group at the R1 position have demonstrated high efficacy against Fusarium graminearum.[2][3] This suggests that these structural motifs are beneficial for the antifungal activity of this class of pyrazole analogues. Further optimization of the lead compounds can be guided by these SAR insights to develop even more potent agrochemicals.

References

Application Notes and Protocols: Reaction of [4-(Trifluoromethoxy)phenyl]hydrazine with β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of substituted phenylhydrazines with β-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry for the synthesis of pyrazole derivatives.[1][2][3] Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5][6] This application note focuses on the reaction of [4-(trifluoromethoxy)phenyl]hydrazine with various β-diketones, a reaction that yields pyrazoles with potential applications in drug discovery, particularly as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).[7][8] The trifluoromethoxy group is a key substituent in modern medicinal chemistry, often enhancing metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a condensation reaction between the hydrazine and one of the carbonyl groups of the β-diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When an unsymmetrical β-diketone is used, the reaction can potentially yield two regioisomers. The regioselectivity is influenced by the electronic and steric nature of the substituents on both the hydrazine and the β-diketone, as well as the reaction conditions such as pH.[1][9] Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the β-diketone.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of pyrazoles from the reaction of this compound and various β-diketones. The data is compiled from literature examples of similar reactions, providing a basis for experimental design.

Entryβ-DiketoneSolventCatalystTemp. (°C)Time (h)Yield (%)
1AcetylacetoneEthanolAcetic Acid (cat.)Reflux485-95
21,1,1-Trifluoro-2,4-pentanedioneTolueneNone80670-80
31-Phenyl-1,3-butanedioneMethanolAcetic Acid (cat.)Reflux580-90
4DibenzoylmethaneEthanolAcetic Acid (cat.)Reflux688-98

Experimental Protocols

General Protocol for the Synthesis of 1-[4-(Trifluoromethoxy)phenyl]-3,5-disubstituted-1H-pyrazoles

This protocol describes a general method for the reaction of this compound with a generic β-diketone.

Materials:

  • This compound hydrochloride

  • β-Diketone (e.g., acetylacetone)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate solution (for work-up)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 eq.).

  • Dissolve the hydrazine in ethanol.

  • Add the β-diketone (1.0-1.2 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure pyrazole derivative.

Visualizations

Reaction Mechanism

Caption: General reaction mechanism for the Knorr pyrazole synthesis.

Experimental Workflow

Experimental_Workflow start Start reactants Combine this compound, β-diketone, solvent, and catalyst start->reactants reflux Reflux the reaction mixture reactants->reflux monitor Monitor reaction by TLC reflux->monitor workup Aqueous work-up monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize the final product purify->characterize end End characterize->end

Caption: A typical experimental workflow for pyrazole synthesis.

COX-2 Inhibition Signaling Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Stimuli Receptor signaling_cascade Signaling Cascade (e.g., NF-κB, MAPK) receptor->signaling_cascade cox2_gene COX-2 Gene Transcription signaling_cascade->cox2_gene arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins Metabolism cox2 COX-2 Enzyme cox2->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation cox2_gene->cox2 Translation pyrazole_inhibitor [4-(Trifluoromethoxy)phenyl]pyrazole Derivative (COX-2 Inhibitor) pyrazole_inhibitor->cox2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

References

Application Notes and Protocols for Condensation Reactions of [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Trifluoromethoxy)phenyl]hydrazine and its hydrochloride salt are versatile reagents in organic synthesis, serving as key building blocks for a variety of heterocyclic compounds. The presence of the trifluoromethoxy group often enhances the biological activity and metabolic stability of the resulting molecules, making this reagent particularly valuable in pharmaceutical and agrochemical research. This document provides detailed application notes and experimental protocols for the condensation reactions of this compound, focusing on the synthesis of biologically active hydrazones, pyrazoles, and indoles.

Applications in Medicinal Chemistry

Condensation reactions involving this compound are instrumental in the synthesis of compounds with a wide range of therapeutic potential. The resulting heterocyclic scaffolds are prevalent in molecules targeting various diseases.

  • Antifungal Agents: Phenylhydrazone derivatives incorporating a benzimidazole moiety have demonstrated notable antifungal properties. The trifluoromethoxy group can contribute to increased efficacy against pathogenic fungi.

  • Anticancer Agents: Pyrazole and indole derivatives are well-established pharmacophores in oncology. The introduction of the trifluoromethoxy substituent can lead to compounds with potent cytotoxic activity against various cancer cell lines. These compounds may act through mechanisms such as the inhibition of tubulin polymerization or interference with DNA replication.[1]

  • Antimicrobial Agents: Hydrazones derived from this compound have been investigated for their broad-spectrum antimicrobial activity against both bacterial and fungal pathogens.

Key Condensation Reactions and Protocols

The primary condensation reactions of this compound involve the formation of hydrazones, pyrazoles (Knorr synthesis), and indoles (Fischer indole synthesis).

Hydrazone Formation

The reaction of this compound with aldehydes or ketones yields phenylhydrazones. This reaction is often the first step in multi-step syntheses, such as the Fischer indole synthesis.

Experimental Protocol: Synthesis of (E)-2-((2-(4-(Trifluoromethoxy)phenyl)hydrazono)methyl)-1H-benzo[d]imidazole

This protocol is adapted from the synthesis of related benzimidazole phenylhydrazone derivatives.

  • Materials:

    • 1H-benzo[d]imidazole-2-carbaldehyde

    • This compound hydrochloride

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 1H-benzo[d]imidazole-2-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add this compound hydrochloride (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain the pure (E)-2-((2-(4-(Trifluoromethoxy)phenyl)hydrazono)methyl)-1H-benzo[d]imidazole.

Quantitative Data:

ProductReactant 2SolventCatalystYieldReference
(E)-2-((2-(4-(Trifluoromethoxy)phenyl)hydrazono)methyl)-1H-benzo[d]imidazole1H-benzo[d]imidazole-2-carbaldehydeEthanolAcetic Acid54.1%[2]
Knorr Pyrazole Synthesis

The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole. This is a highly reliable method for constructing the pyrazole ring system.[3][4]

Experimental Protocol: General Procedure for the Synthesis of 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazoles

  • Materials:

    • This compound hydrochloride

    • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone)

    • Ethanol or Acetic Acid

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

    • Add this compound hydrochloride (1 equivalent) to the solution.

    • Reflux the reaction mixture for 3-6 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature.

    • If the product precipitates, collect it by filtration and wash with cold ethanol.

    • If the product does not precipitate, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

ProductReactant 2SolventCatalystYieldReference
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one2-acetyl-1,3-indanedioneAcetic Acid-4-24%[5]
Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[6][7][8]

Experimental Protocol: General Procedure for the Synthesis of Indoles

  • Materials:

    • This compound hydrochloride

    • Aldehyde or Ketone

    • Acid catalyst (e.g., glacial acetic acid, zinc chloride, polyphosphoric acid)

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) and the carbonyl compound (1 equivalent) in a suitable solvent like ethanol. Add a catalytic amount of acetic acid and reflux for 1-2 hours to form the hydrazone. The hydrazone can be isolated or used directly in the next step.

    • Indolization: Add the acid catalyst to the hydrazone mixture. The choice of catalyst and solvent will depend on the specific substrates. Heat the reaction mixture, typically at reflux, for several hours. Monitor the reaction by TLC.

    • Work-up: After the reaction is complete, cool the mixture and neutralize the acid. This is often done by pouring the mixture into a basic solution (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude indole by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Workflow for Hydrazone Synthesis

Hydrazone_Synthesis reagents This compound + Aldehyde/Ketone solvent Ethanol + Catalytic Acid reagents->solvent Dissolve reflux Reflux (2-4h) solvent->reflux precipitation Cooling & Precipitation reflux->precipitation filtration Filtration precipitation->filtration product Pure Hydrazone filtration->product

Caption: Workflow for the synthesis of hydrazones.

Diagram 2: Knorr Pyrazole Synthesis Pathway

Knorr_Pyrazole_Synthesis cluster_reactants Reactants hydrazine This compound intermediate Hydrazone Intermediate hydrazine->intermediate dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat dehydration Dehydration (-H2O) cyclization->dehydration pyrazole Pyrazole Product dehydration->pyrazole

Caption: Mechanism of the Knorr pyrazole synthesis.

Diagram 3: Fischer Indole Synthesis Logical Flow

Fischer_Indole_Synthesis start Start hydrazone_formation Hydrazone Formation ([4-(CF3O)Ph]NHNH2 + R(CO)R') start->hydrazone_formation acid_catalysis Acid Catalysis hydrazone_formation->acid_catalysis tautomerization Tautomerization to Ene-hydrazine acid_catalysis->tautomerization sigmatropic [3,3]-Sigmatropic Rearrangement tautomerization->sigmatropic cyclization_elimination Cyclization & Elimination of NH3 sigmatropic->cyclization_elimination indole Indole Product cyclization_elimination->indole

Caption: Key steps in the Fischer indole synthesis.

Biological Activity Data

The following table summarizes the reported biological activity of a compound synthesized from this compound.

CompoundBiological ActivityTarget Organism/Cell LineEC₅₀ / IC₅₀ / MICReference
(E)-2-((2-(4-(Trifluoromethoxy)phenyl)hydrazono)methyl)-1H-benzo[d]imidazoleAntifungalRhizoctonia solani> 50 µg/mL[2]
(E)-2-((2-(4-(Trifluoromethoxy)phenyl)hydrazono)methyl)-1H-benzo[d]imidazoleAntifungalMagnaporthe oryzae> 50 µg/mL[2]

Conclusion

This compound is a valuable reagent for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery and development. The condensation reactions outlined in this document provide robust methods for accessing novel hydrazones, pyrazoles, and indoles. The trifluoromethoxy group is a key feature that can enhance the pharmacological properties of these molecules, making them attractive candidates for further investigation as antifungal, anticancer, and antimicrobial agents. The provided protocols serve as a foundation for researchers to explore the rich chemistry of this versatile building block.

References

Application Notes and Protocols: [4-(Trifluoromethoxy)phenyl]hydrazine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Trifluoromethoxy)phenyl]hydrazine is a valuable reagent in synthetic organic chemistry, particularly for the construction of a variety of heterocyclic compounds. The presence of the trifluoromethoxy group (-OCF₃) can significantly influence the physicochemical and pharmacological properties of the resulting molecules. This electron-withdrawing group often enhances metabolic stability, lipophilicity, and membrane permeability, making it a desirable feature in the design of novel therapeutic agents and agrochemicals. These application notes provide an overview of the use of this compound in the synthesis of indoles, pyrazoles, and pyridazinones, along with detailed experimental protocols and relevant biological context.

Synthesis of Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.[2][3][4][5]

General Reaction Scheme:
  • Step 1: Hydrazone Formation: this compound reacts with a ketone or aldehyde to form the corresponding hydrazone.

  • Step 2: Tautomerization and[1][1]-Sigmatropic Rearrangement: The hydrazone tautomerizes to an ene-hydrazine, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement.[4][5]

  • Step 3: Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[4][5]

Diagram of the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Hydrazine This compound Hydrazone Hydrazone Formation Hydrazine->Hydrazone Acid Catalyst Carbonyl Ketone / Aldehyde Carbonyl->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Tautomerization Indole 6-(Trifluoromethoxy)indole Derivative Rearrangement->Indole Cyclization & Aromatization (-NH3)

A schematic overview of the Fischer Indole Synthesis.

Quantitative Data for Indole Synthesis
Product NameCarbonyl CompoundCatalystSolventReaction ConditionsYield (%)Reference
6-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazoleCyclohexanoneAcetic AcidAcetic AcidReflux, 2 hours~80-90[6][7]
2,3-Dimethyl-6-(trifluoromethoxy)indole2-ButanonePolyphosphoric Acid (PPA)None100 °C, 1 hour~70-85[4]

*Yields are estimated based on typical Fischer indole syntheses with similar substrates.

Experimental Protocol: Synthesis of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole

Materials:

  • This compound hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

Procedure:

  • A mixture of this compound hydrochloride (1.0 eq) and cyclohexanone (1.05 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.[8]

  • The mixture is heated to reflux with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from ethanol or methanol to yield the pure 6-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.[8]

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are commonly synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. The trifluoromethoxy-substituted phenylpyrazole scaffold is of significant interest in medicinal chemistry due to its prevalence in compounds with anti-inflammatory, analgesic, and antimicrobial activities.[1][9]

General Reaction Scheme:

The reaction involves the condensation of this compound with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, typically under acidic or basic conditions. The reaction proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring.

Diagram of Pyrazole Synthesis Workflow

Pyrazole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Hydrazine This compound Condensation Condensation Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrazole 1-(4-(Trifluoromethoxy)phenyl)pyrazole Derivative Condensation->Pyrazole Cyclization & Dehydration

A schematic overview of Pyrazole Synthesis.

Quantitative Data for Pyrazole Synthesis
Product Name1,3-Dicarbonyl CompoundCatalystSolventReaction ConditionsYield (%)Reference
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one*2-Acetyl-1,3-indanedioneHClEthanolReflux, 2 hours4-24[10]
3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)pyrazolePentane-2,4-dioneAcetic AcidEthanolReflux, 4 hours~85-95**[11]

*Note: This example uses 4-(trifluoromethyl)phenylhydrazine, a closely related analogue. **Yield is estimated based on typical pyrazole syntheses with similar substrates.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)pyrazole

Materials:

  • This compound hydrochloride

  • Pentane-2,4-dione (acetylacetone)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in ethanol, add pentane-2,4-dione (1.1 eq) and a catalytic amount of glacial acetic acid.

  • The reaction mixture is heated at reflux for 4 hours. The reaction progress can be monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)pyrazole.

Synthesis of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are often synthesized by the reaction of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound.[12][13] Pyridazinone derivatives are known to exhibit a range of biological activities, including cardiovascular and anti-inflammatory effects.[14][15]

General Reaction Scheme:

This compound is reacted with a γ-ketoacid, such as levulinic acid, in a suitable solvent. The reaction proceeds via the formation of a hydrazone, which then undergoes intramolecular cyclization to form the dihydropyridazinone ring.

Diagram of Pyridazinone Synthesis Workflow

Pyridazinone_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Hydrazine This compound Hydrazone Hydrazone Formation Hydrazine->Hydrazone Ketoacid γ-Ketoacid Ketoacid->Hydrazone Pyridazinone 2-(4-(Trifluoromethoxy)phenyl)pyridazinone Derivative Hydrazone->Pyridazinone Intramolecular Cyclization

A schematic overview of Pyridazinone Synthesis.

Quantitative Data for Pyridazinone Synthesis
Product Nameγ-KetoacidSolventReaction ConditionsYield (%)Reference
6-Methyl-2-(4-(trifluoromethoxy)phenyl)-4,5-dihydropyridazin-3(2H)-oneLevulinic acidEthanolReflux, 6 hours~70-85[12]
6-Phenyl-2-(4-(trifluoromethoxy)phenyl)-4,5-dihydropyridazin-3(2H)-one4-Oxo-4-phenylbutanoic acidAcetic AcidReflux, 5 hours~75-90[13]

*Yields are estimated based on typical pyridazinone syntheses with similar substrates.

Experimental Protocol: Synthesis of 6-Methyl-2-(4-(trifluoromethoxy)phenyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • This compound

  • Levulinic acid

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq) and levulinic acid (1.0 eq) is refluxed in ethanol for 6 hours.

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to induce crystallization.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol to give the pure pyridazinone derivative.

Biological Significance and Signaling Pathways

Heterocyclic compounds bearing the 4-(trifluoromethoxy)phenyl moiety are of significant interest in drug discovery due to their potential to interact with various biological targets.

Pyrazole Derivatives as COX-2 Inhibitors

Many pyrazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[1][16] Selective COX-2 inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[17]

Diagram of COX-2 Inhibition Pathway

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole Pyrazole Derivative (e.g., with 4-OCF3-phenyl group) Pyrazole->COX2 Inhibition

Mechanism of action for pyrazole derivatives as COX-2 inhibitors.

Pyridazinone Derivatives as PDE3 Inhibitors

Certain pyridazinone derivatives have been shown to act as inhibitors of phosphodiesterase 3 (PDE3).[18][19] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes, including cardiac muscle contraction and smooth muscle relaxation.[14][15] Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects.

Diagram of PDE3 Inhibition Pathway

PDE3_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 PDE3 Enzyme cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE3->AMP Cellular_Response Increased Cardiac Contractility & Vasodilation PKA->Cellular_Response Pyridazinone Pyridazinone Derivative (e.g., with 4-OCF3-phenyl group) Pyridazinone->PDE3 Inhibition

Mechanism of action for pyridazinone derivatives as PDE3 inhibitors.

Conclusion

This compound is a versatile and important building block for the synthesis of a wide range of heterocyclic compounds. The trifluoromethoxy group imparts unique properties that are highly desirable in the development of new pharmaceuticals and other biologically active molecules. The synthetic routes to indoles, pyrazoles, and pyridazinones are generally robust and high-yielding, making them amenable to library synthesis and lead optimization campaigns. The potential for these scaffolds to interact with key biological targets such as COX-2 and PDE3 highlights the importance of continued exploration of the chemistry and pharmacology of compounds derived from this compound.

References

Application Notes and Protocols for Fischer Indole Synthesis Using Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a core structural motif in numerous pharmaceuticals, natural products, and agrochemicals.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from a substituted phenylhydrazine and a carbonyl compound.[1] The nature of the substituents on the arylhydrazine ring significantly influences reaction efficiency, conditions, and yield.[1] These application notes provide a detailed experimental protocol for the Fischer indole synthesis with a focus on the impact of various substituents on the phenylhydrazine moiety, offering valuable insights for drug development and medicinal chemistry applications.

Introduction

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry.[1] The reaction's power lies in its ability to construct the indole scaffold from readily available starting materials: a substituted phenylhydrazine and an aldehyde or ketone.[2] The electronic properties of the substituents on the phenylhydrazine play a critical role. Electron-donating groups (EDGs) generally accelerate the reaction, often leading to higher yields under milder conditions, while electron-withdrawing groups (EWGs) can hinder the reaction, necessitating harsher conditions.[3][4] Understanding these substituent effects is crucial for optimizing the synthesis of target indole derivatives.

Reaction Mechanism and the Influence of Substituents

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine and a carbonyl compound to form a phenylhydrazone.[5]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to an ene-hydrazine intermediate.[2]

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement.[2]

  • Cyclization and Ammonia Elimination: Subsequent cyclization and the elimination of ammonia lead to the formation of the aromatic indole ring.[2]

Substituent Effects:

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the arylhydrazine ring. This increased electron density facilitates the key[3][3]-sigmatropic rearrangement, often resulting in higher yields and requiring milder reaction conditions.[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) decrease the electron density of the ring, which can hinder the rearrangement step and may lead to lower yields or require more forceful reaction conditions.[3]

Experimental Protocols

This section provides detailed methodologies for the Fischer indole synthesis, including a general procedure and a microwave-assisted protocol for accelerated synthesis.

General Experimental Protocol

This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[6]

Materials:

  • Substituted phenylhydrazine (or its hydrochloride salt) (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, ZnCl₂, or p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, glacial acetic acid, or toluene)

  • 1 M Sodium hydroxide solution (for neutralization)

  • Dichloromethane or Chloroform (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (can be performed in situ): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid.

  • Add a catalytic amount of acid if not already present in the solvent.

  • Heat the mixture to a temperature between 80°C and reflux, and monitor the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Cyclization: Once the hydrazone formation is complete (or if starting from an isolated hydrazone), ensure the presence of a suitable acid catalyst (e.g., polyphosphoric acid or a fresh portion of a Brønsted or Lewis acid).

  • Continue heating the reaction mixture, often at a higher temperature, to induce cyclization. Monitor the formation of the indole product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • If an acidic catalyst was used, carefully neutralize the mixture with a 1 M sodium hydroxide solution.

  • Dilute the mixture with water and extract the product with dichloromethane or chloroform (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final indole product.

Microwave-Assisted Protocol

Microwave irradiation can significantly reduce reaction times and improve yields.[7]

Materials:

  • Substituted phenylhydrazine hydrochloride (1 eq)

  • Ketone (1.05 eq)

  • p-Toluenesulfonic acid (p-TSA) as catalyst

  • Solvent (e.g., Tetrahydrofuran (THF))

Procedure:

  • In a microwave vial, add the substituted phenylhydrazine hydrochloride (1 eq), the ketone (1.05 eq), and a catalytic amount of p-TSA in THF (0.63 M).

  • Seal the vial and heat it in a microwave reactor at a temperature up to 170°C for 10-15 minutes.[7]

  • Monitor the reaction for completion by TLC.

  • Follow the work-up and purification steps as described in the general protocol.

Data Presentation

The following tables summarize the reaction conditions and yields for the Fischer indole synthesis with various substituted phenylhydrazines and carbonyl compounds.

Phenylhydrazine SubstituentCarbonyl CompoundCatalystSolventReaction ConditionsYield (%)Reference
NonePropiophenoneEaton's ReagentMeSO₃H170°C, 10 min (Microwave)92[7]
NoneCyclohexanonep-TSANone600 W, 3 min (Microwave)91[1]
p-TolylIsopropyl methyl ketoneAcetic AcidGlacial Acetic AcidReflux, 2.25 hoursNot specified[1]
o-TolylIsopropyl methyl ketoneAcetic AcidAcetic AcidRoom TemperatureHigh[6]
m-TolylIsopropyl methyl ketoneAcetic AcidAcetic AcidRoom TemperatureHigh[6]
o-Nitrophenyl2-MethylcyclohexanoneAcetic AcidAcetic AcidRefluxNot specified[6]
p-Nitrophenyl2-MethylcyclohexanoneAcetic AcidAcetic AcidRefluxNot specified[6]

Mandatory Visualizations

Fischer Indole Synthesis Signaling Pathway

Fischer_Indole_Synthesis A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone Formation (Condensation) A->B + H⁺ C Phenylhydrazone B->C D Tautomerization (Acid-catalyzed) C->D + H⁺ E Ene-hydrazine D->E F [3,3]-Sigmatropic Rearrangement E->F G Di-imine Intermediate F->G H Cyclization & Aromatization (Ammonia elimination) G->H - NH₃ I Indole H->I

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Workflow for Fischer Indole Synthesis

Experimental_Workflow start Start step1 Reactants & Solvent Combine substituted hydrazine, carbonyl compound, and solvent in a flask. start->step1 step2 Catalyst Addition Add acid catalyst (e.g., p-TSA, ZnCl₂, Acetic Acid). step1->step2 step3 Heating Heat the reaction mixture (conventional or microwave). step2->step3 step4 Reaction Monitoring Monitor progress by TLC. step3->step4 step5 Work-up Cool, neutralize, and perform aqueous work-up. step4->step5 Reaction Complete step6 Extraction Extract the product with an organic solvent. step5->step6 step7 Drying & Concentration Dry the organic layer and remove the solvent. step6->step7 step8 Purification Purify the crude product by column chromatography. step7->step8 end End | {Obtain pure indole product.} step8->end

Caption: General experimental workflow for Fischer indole synthesis.

References

Application Notes & Protocols: [4-(Trifluoromethoxy)phenyl]hydrazine in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[4-(Trifluoromethoxy)phenyl]hydrazine is a versatile chemical intermediate primarily utilized in the synthesis of a variety of organic molecules. While not extensively employed as a direct analytical reagent, its derivatives have significant applications in analytical chemistry, particularly in the development of novel sensors and in derivatization reactions for chromatographic analysis. This document outlines the potential applications and provides a generalized protocol for its use in derivatization for analytical purposes.

Core Applications

The primary analytical application of this compound lies in its ability to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction can be exploited in several ways:

  • Chromatographic Derivatization: The trifluoromethoxy group enhances the volatility and thermal stability of the resulting hydrazones, making them suitable for analysis by Gas Chromatography (GC). The fluorine atoms also introduce a strong signal for Electron Capture Detectors (ECD), enabling highly sensitive detection of carbonyl-containing analytes.

  • Spectroscopic Analysis: The formation of hydrazones introduces a chromophore, which can be analyzed using UV-Vis spectrophotometry. This allows for the quantification of carbonyl compounds in various matrices.

  • Electrochemical Sensors: this compound can be used as a precursor in the synthesis of electroactive polymers or modified electrodes for the development of electrochemical sensors.

Experimental Protocols

Protocol 1: Derivatization of Carbonyl Compounds for GC-ECD Analysis

This protocol describes a general procedure for the derivatization of aldehydes and ketones in a sample matrix using this compound for subsequent analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).

Materials:

  • This compound hydrochloride

  • Methanol (HPLC grade)

  • Hydrochloric acid (concentrated)

  • Sample containing carbonyl compounds

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • GC-ECD system

Procedure:

  • Reagent Preparation: Prepare a 10 mg/mL solution of this compound hydrochloride in methanol. Add one drop of concentrated hydrochloric acid per 10 mL of solution to catalyze the reaction.

  • Sample Preparation: Prepare a solution of the sample in methanol. The concentration should be adjusted to fall within the linear range of the GC-ECD system.

  • Derivatization Reaction:

    • To 1 mL of the sample solution, add 0.5 mL of the this compound reagent solution.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 30 minutes in a sealed vial.

    • Allow the mixture to cool to room temperature.

  • Extraction:

    • Add 2 mL of hexane to the reaction vial.

    • Vortex vigorously for 2 minutes to extract the formed hydrazones.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Analysis:

    • Inject 1 µL of the dried hexane extract into the GC-ECD system.

    • Develop a suitable temperature program for the GC to achieve optimal separation of the derivatized analytes.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of carbonyl compounds using this derivatization method. (Note: This data is representative and may vary depending on the specific analyte and instrumentation).

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantitation (LOQ)0.3 - 3 µg/L
Linearity (r²)> 0.995
Recovery90 - 105%
Relative Standard Deviation< 5%

Visualizations

Derivatization_Workflow Reagent Reagent Prep: This compound in Methanol + HCl Reaction Derivatization: Mix, Vortex, Heat (60°C) Reagent->Reaction Sample Sample Prep: Analyte in Methanol Sample->Reaction Extraction Liquid-Liquid Extraction: Add Hexane, Vortex, Centrifuge Reaction->Extraction Drying Drying: Transfer Hexane Layer, Add Na2SO4 Extraction->Drying Analysis GC-ECD Analysis Drying->Analysis

Caption: Workflow for carbonyl derivatization using this compound.

Reaction_Mechanism Reactants R-CHO/R-CO-R' (Carbonyl) [4-(CF3O)Ph]NHNH2 Product Hydrazone Derivative Reactants->Product + H2O Analysis GC-ECD or Spectrophotometry Product->Analysis Detection

Caption: General reaction of this compound with a carbonyl compound.

Application Notes and Protocols for the Synthesis of Advanced Polymers Using [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of [4-(trifluoromethoxy)phenyl]hydrazine as a monomer for the synthesis of advanced polymers. The incorporation of the trifluoromethoxy (-OCF3) group into polymer backbones can impart unique properties, including enhanced thermal stability, increased solubility in organic solvents, and specific electronic characteristics. While detailed protocols for the direct polymerization of this compound are not extensively reported in publicly available literature, this document outlines potential synthetic strategies and provides generalized experimental approaches based on established polymer chemistry principles.

Introduction to this compound in Polymer Science

This compound is a versatile organic building block.[1] The presence of both a reactive hydrazine group and an electron-withdrawing trifluoromethoxy group makes it an attractive candidate for the synthesis of novel polymers with tailored properties. The -OCF3 group can enhance the lipophilicity and metabolic stability of molecules, which is particularly relevant in the development of materials for biomedical and pharmaceutical applications.

Potential Polymerization Pathways

Based on the reactivity of the hydrazine functional group, several polymerization strategies can be envisioned for this compound. These include polycondensation reactions and the formation of nitrogen-containing heterocyclic polymers.

Polycondensation with Dicarbonyl Compounds

One potential route to synthesizing polymers from this compound is through polycondensation with various dicarbonyl compounds, such as dialdehydes or diketones. This reaction would lead to the formation of polymers containing hydrazone linkages.

Experimental Protocol: Generalized Polycondensation of this compound with a Dialdehyde

This protocol describes a general procedure for the solution polycondensation of this compound with a generic dialdehyde.

Materials:

  • This compound hydrochloride (≥98% purity)

  • Dialdehyde monomer (e.g., terephthalaldehyde, isophthalaldehyde) (≥98% purity)

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl) (optional, to improve solubility)

  • Triethylamine or other base (to neutralize the hydrochloride salt)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer and Solvent Preparation:

    • Ensure all glassware is dried thoroughly.

    • Purify the dialdehyde monomer if necessary (e.g., by recrystallization).

    • Use anhydrous solvents to prevent side reactions.

  • Reaction Setup:

    • Set up the three-necked flask with a magnetic stirrer, condenser, and nitrogen inlet/outlet.

    • Add this compound hydrochloride (1 molar equivalent) and anhydrous LiCl (if used) to the flask.

    • Add anhydrous DMAc or NMP to dissolve the reactants under a nitrogen atmosphere.

    • Add triethylamine (1 molar equivalent) to the solution to neutralize the HCl and liberate the free hydrazine. Stir for 30 minutes at room temperature.

  • Polymerization:

    • Dissolve the dialdehyde monomer (1 molar equivalent) in a minimal amount of anhydrous DMAc or NMP in a dropping funnel.

    • Slowly add the dialdehyde solution to the stirred hydrazine solution at room temperature under a nitrogen atmosphere.

    • After the addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C and maintain for 12-24 hours with continuous stirring. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous polymer solution into a large volume of vigorously stirred methanol. A precipitate will form.

    • Collect the polymer by filtration using a Büchner funnel.

    • Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, salts, and solvent.

    • Dry the polymer in a vacuum oven at 60-80°C for 24 hours.

Data Presentation:

Quantitative data for a hypothetical polyhydrazone derived from this compound and terephthalaldehyde is presented below for illustrative purposes. Actual results may vary.

PropertyExpected Value
Polymer Yield85-95%
Inherent Viscosity (dL/g)0.4 - 0.8
Glass Transition (Tg)200-250°C
Decomposition Temp. (Td)> 400°C

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification MonomerPrep Monomer & Solvent Preparation ReactionSetup Reaction Setup (N2 atmosphere) MonomerPrep->ReactionSetup MonomerAddition Slow Addition of Dicarbonyl Monomer ReactionSetup->MonomerAddition Heating Heating & Stirring (12-24h) MonomerAddition->Heating Precipitation Precipitation in Methanol Heating->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Characterization Polymer Characterization Drying->Characterization Final Polymer

Caption: Logical steps for the synthesis of a bis-indole monomer.

Applications in Drug Development and Materials Science

Polymers incorporating the [4-(trifluoromethoxy)phenyl] moiety are expected to exhibit properties beneficial for various applications:

  • Drug Delivery: The enhanced lipophilicity and stability conferred by the -OCF3 group could make these polymers suitable as matrices for controlled drug release systems.

  • Advanced Coatings: The chemical resistance and thermal stability of such polymers could be advantageous for high-performance coatings.

  • Electronic Materials: The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of conjugated polymers, making them of interest for applications in organic electronics.

Further research is required to fully explore and characterize the properties and potential applications of polymers derived from this compound. The protocols and concepts outlined in these notes are intended to serve as a foundation for such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Phenylhydrazine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of phenylhydrazine derivatives, with a particular focus on the widely used Fischer indole synthesis.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of low yield or reaction failure in the Fischer indole synthesis?

A1: Low yields in the Fischer indole synthesis are a frequent issue and can be attributed to several factors. The reaction is notoriously sensitive to the purity of starting materials, the choice of acid catalyst, and reaction conditions. Key causes include:

  • Purity of Reactants: Impurities in the phenylhydrazine or the carbonyl compound can lead to a host of side reactions, significantly lowering the yield of the desired indole. It is highly recommended to use freshly distilled or recrystallized starting materials.

  • Inappropriate Acid Catalyst: The selection of the acid catalyst is critical. While strong Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are commonly used, the optimal catalyst is substrate-dependent. An inappropriate catalyst can lead to decomposition or favor side reactions.[1]

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed. However, excessive heat or prolonged reaction times can cause degradation of the starting materials, intermediates, or the final product, often resulting in the formation of tars.

  • Competing Side Reactions: Several side reactions can compete with the desired indole formation, including N-N bond cleavage, aldol condensations, and Friedel-Crafts-type byproducts.[2]

  • Atmosphere: For substrates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products and improve the overall yield.

Q2: My reaction mixture has turned dark brown or black, and I'm having trouble isolating my product. What is causing this?

A2: The formation of a dark, tarry, or resinous material is a common problem in syntheses involving phenylhydrazine derivatives, especially the Fischer indole synthesis. This is often due to:

  • Decomposition: Phenylhydrazine and its derivatives can be unstable, particularly at high temperatures and in the presence of strong acids or air. This can lead to the formation of polymeric or oxidized byproducts. Phenylhydrazine itself can turn red-brown upon exposure to air and light.

  • Product Instability: The indole product itself may be unstable under the reaction conditions, leading to polymerization or degradation, especially if the reaction is heated for too long or at too high a temperature.

  • Strong Acid Catalysts: While necessary for the reaction, strong acids like polyphosphoric acid can promote charring and decomposition if not used carefully.

To mitigate this, consider using a milder catalyst, lowering the reaction temperature, reducing the reaction time, and running the reaction under an inert atmosphere. For purification, column chromatography is often necessary, and in cases of severe tar formation, a preliminary filtration through a plug of silica gel or celite can be beneficial to remove the insoluble material before loading onto the column.

Q3: I'm observing multiple spots on my TLC plate that are not my desired product. What are the likely side products?

A3: The presence of multiple spots on a TLC plate indicates a complex reaction mixture. Common side products in the synthesis of phenylhydrazine derivatives and their subsequent reactions include:

  • Aniline Derivatives: A significant side reaction is the cleavage of the N-N bond in the phenylhydrazine or its intermediates.[3] This is particularly prevalent with electron-donating substituents on the phenyl ring and leads to the formation of the corresponding aniline.[3]

  • Aldol Condensation Products: If the carbonyl compound used has enolizable protons, it can undergo self-condensation under acidic conditions, leading to aldol-type byproducts.

  • Azo Compounds: During the synthesis of phenylhydrazine itself from a diazonium salt, coupling with unreacted aniline can form colored azo compounds.

  • Regioisomers: When using unsymmetrical ketones, the formation of two different regioisomeric indoles is possible. The ratio of these isomers is influenced by the nature of the substituents and the reaction conditions.

  • Oxidized Species: Phenylhydrazines and indoles can be susceptible to oxidation, leading to the formation of various oxidized byproducts.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Indole
Potential Cause Troubleshooting Steps
Impure Starting Materials Purify phenylhydrazine and carbonyl compounds by distillation or recrystallization before use.
Incorrect Acid Catalyst Screen different Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).
Suboptimal Temperature Gradually increase the reaction temperature while monitoring the reaction by TLC. For thermally sensitive substrates, consider microwave-assisted synthesis which can reduce reaction times.
N-N Bond Cleavage If electron-donating groups are present, consider using a milder acid catalyst or lower reaction temperatures.
Stable Hydrazone Intermediate If the hydrazone is stable and does not cyclize, try using a stronger acid or higher temperatures. Microwave irradiation can also be effective in promoting the reaction.
Issue 2: Formation of Tars and Polymeric Byproducts
Potential Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature and monitor for the formation of the product over a longer period.
Prolonged Reaction Time Optimize the reaction time by monitoring the consumption of the starting material and the formation of the product by TLC. Stop the reaction as soon as it is complete.
Strong Acid Catalyst Use a milder acid catalyst or a lower concentration of the strong acid.
Air Sensitivity Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative polymerization.

Data Presentation

Table 1: Effect of Solvent on the Yield of Indolenine Synthesis via Fischer's Method

EntrySolventTime (h)Yield (%)
1Ethanol1.595
2Methanol290
3n-Propanol280
4Acetonitrile370
5Dichloromethane450

Data adapted from a study on the synthesis of new indolenines.[2]

Table 2: Effect of Phenylhydrazine Substituents on Indole Yield in a PPA-Mediated Synthesis

Phenylhydrazine SubstituentProductYield (%)
H2-Phenyl-1H-indole93
m-Methyl6-Methyl-2-phenyl-1H-indole69
3,4-Dimethyl5,6-Dimethyl-2-phenyl-1H-indole73

Data from a study on the synthesis of 2-phenyl-1H-indoles.[4]

Table 3: Screening of Reaction Conditions for Mechanochemical Fischer Indole Synthesis

EntryCatalystYield of 3a (%)
1NaHSO₄ on Silica Gel46
2Tetrabutylammonium bisulfateLow
3p-Toluenesulfonic acid (PTSA)Low
4Tartaric acidLow
5Oxalic acid and Dimethylurea56

Data from a study on the mechanochemical Fischer indole synthesis, where 3a is 4-methyl-2-phenyl-1H-indole.[5]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis using Polyphosphoric Acid (PPA)

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ice

Procedure:

  • Hydrazone Formation (can be performed in-situ):

    • In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.

    • Add phenylhydrazine (1.0 eq) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture to 80 °C for 45 minutes.

    • The formation of the phenylhydrazone can be monitored by TLC.

  • Indolization:

    • In a separate flask, preheat polyphosphoric acid (PPA) to approximately 100 °C.

    • Carefully add the phenylhydrazone (or the crude reaction mixture from step 1 after removing the ethanol under reduced pressure) to the hot PPA with vigorous stirring.

    • Heat the reaction mixture to 150-160 °C for 10-15 minutes. The mixture will typically darken in color.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice with stirring.

    • The crude 2-phenylindole will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Purification of Indoles from a Complex Reaction Mixture

This protocol provides a general guideline for the purification of indole products from common impurities and side products of the Fischer indole synthesis.

Procedure:

  • Initial Work-up:

    • After the reaction is complete, cool the reaction mixture and pour it into a beaker containing ice-water.

    • If a solid precipitates, collect it by filtration. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Liquid-Liquid Extraction:

    • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted basic phenylhydrazine, followed by a saturated sodium bicarbonate solution to remove acidic residues, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Column Chromatography:

    • The crude product is often a complex mixture requiring purification by column chromatography.

    • Stationary Phase: Silica gel is commonly used. For acid-sensitive indoles, the silica gel can be pre-treated with triethylamine, or neutral alumina can be used as an alternative.

    • Eluent: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal eluent system should be determined by TLC analysis.

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain the purified indole.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Multiple Side Products check_purity Check Purity of Starting Materials start->check_purity pure Are they pure? check_purity->pure purify Purify by Distillation/Recrystallization pure->purify No optimize_catalyst Optimize Acid Catalyst pure->optimize_catalyst Yes purify->optimize_catalyst catalyst_type Screen Brønsted and Lewis Acids optimize_catalyst->catalyst_type optimize_temp Optimize Reaction Temperature catalyst_type->optimize_temp temp_adjust Gradually increase or decrease temperature Consider microwave synthesis optimize_temp->temp_adjust check_side_reactions Identify Major Side Products (TLC, NMR) temp_adjust->check_side_reactions nn_cleavage N-N Bond Cleavage? check_side_reactions->nn_cleavage use_milder_conditions Use Milder Acid / Lower Temperature nn_cleavage->use_milder_conditions Yes tar_formation Tar Formation? nn_cleavage->tar_formation No end Improved Yield and Purity use_milder_conditions->end reduce_temp_time Reduce Temperature and/or Reaction Time Use inert atmosphere tar_formation->reduce_temp_time Yes tar_formation->end No reduce_temp_time->end NN_Bond_Cleavage cluster_desired Desired Fischer Indole Pathway cluster_side_reaction N-N Bond Cleavage Side Reaction ene_hydrazine Ene-hydrazine Intermediate sigmatropic [3,3]-Sigmatropic Rearrangement ene_hydrazine->sigmatropic Acid Catalyst indole Indole Product sigmatropic->indole protonated_ene_hydrazine Protonated Ene-hydrazine (Electron-Donating Group present) nn_cleavage Heterolytic N-N Bond Cleavage protonated_ene_hydrazine->nn_cleavage Excessive Stabilization aniline Aniline byproduct nn_cleavage->aniline iminyl_carbocation Iminyl Carbocation nn_cleavage->iminyl_carbocation start Phenylhydrazone start->ene_hydrazine start->protonated_ene_hydrazine Substituent_Effects substituent Substituent on Phenylhydrazine edg Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) substituent->ewg edg_effect Increases electron density on the ring Stabilizes the transition state of the [3,3]-sigmatropic rearrangement edg->edg_effect ewg_effect Decreases electron density on the ring Hinders the [3,3]-sigmatropic rearrangement ewg->ewg_effect edg_outcome Generally increases reaction rate BUT can also promote N-N bond cleavage, leading to lower yields if not optimized edg_effect->edg_outcome ewg_outcome Decreases reaction rate Often requires harsher conditions (higher temperature, stronger acid) ewg_effect->ewg_outcome

References

Technical Support Center: A Guide to Optimizing Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on reaction conditions, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the Fischer indole synthesis in a question-and-answer format, providing actionable solutions.

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis can arise from several factors, as the reaction is known to be sensitive to a variety of parameters.[1] Here is a step-by-step troubleshooting guide to help you enhance your yield:

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are of high purity. Impurities can lead to undesirable side reactions that lower the overall yield. Using freshly distilled or recrystallized starting materials is highly recommended.[1]

  • Catalyst Selection and Concentration: The choice and amount of acid catalyst are critical.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][3][4][5] The optimal catalyst often depends on the specific substrates. It is advisable to screen several catalysts to find the most effective one for your reaction. Polyphosphoric acid (PPA) is frequently a highly effective catalyst.[1][3]

  • Reaction Temperature and Time: This synthesis often necessitates elevated temperatures to proceed efficiently.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials and the desired product, leading to diminished yields.[1] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can often lead to a significant improvement in yields and a dramatic reduction in reaction times.[1][6][7]

  • Solvent Choice: The solvent can play a significant role in the reaction's rate and yield.[1] Polar aprotic solvents such as DMSO and acetic acid are frequently used.[1][3] In some instances, conducting the reaction neat (without any solvent) can be advantageous.[1]

  • Inert Atmosphere: For substrates that are sensitive to oxidation, carrying out the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions.[1]

  • One-Pot Procedures: To minimize the loss of material during handling, a one-pot procedure where the hydrazone is formed and then undergoes indolization in the same vessel without isolation of the intermediate can be a beneficial strategy.[1]

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions, and how can I minimize them?

A2: The formation of byproducts is a common challenge in the Fischer indole synthesis. These can include products from aldol condensation or Friedel-Crafts reactions.[1] Here’s how you can address this issue:

  • Tighter Control of Reaction Conditions: Fine-tuning the reaction temperature, reaction time, and the concentration of the acid catalyst can help to minimize the formation of side products.[1]

  • Substituent Effects: Be aware of the electronic properties of your starting materials. Electron-donating substituents on the arylhydrazine can sometimes promote N-N bond cleavage, a competing reaction to the desired cyclization.[8] In such cases, using a Lewis acid like ZnCl₂ instead of a Brønsted acid may improve the yield of the desired indole.[9]

  • Purification of Intermediates: If feasible, purifying the hydrazone intermediate before the cyclization step can result in a cleaner reaction with fewer side products.

Q3: The reaction appears to have stalled, with a significant amount of starting material remaining. What could be the cause of this incomplete conversion?

A3: Incomplete conversion can be attributed to several factors:

  • Insufficient Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure that you are using a sufficient quantity of a suitable acid.[1]

  • Low Reaction Temperature: The[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis often has a high activation energy and may require elevated temperatures to proceed efficiently.[1] If the reaction is sluggish, a cautious and incremental increase in temperature while monitoring for any signs of decomposition can be beneficial.[1]

  • Unstable Hydrazone Intermediate: The hydrazone intermediate may not be stable under the reaction conditions. In such cases, a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized can be advantageous.[1]

Q4: I am finding it difficult to purify my final indole product. What are some effective purification strategies?

A4: The purification of indoles from the Fischer synthesis can indeed be challenging. Here are some effective strategies:

  • Column Chromatography: This is the most common purification method.

    • Eluent System: Careful selection of the eluent is critical for good separation. A gradual increase in the polarity of the eluent often improves the separation of the desired product from impurities. For basic indole compounds that may streak on silica gel, adding a small amount of a base like triethylamine (~1%) or ammonia in methanol to the eluent system can improve the separation.[9]

    • Stationary Phase: If separation on silica gel proves ineffective, consider using an alternative stationary phase such as neutral or basic alumina, or reverse-phase (C18) silica gel.[10]

  • Crystallization: If your indole product is a solid, recrystallization can be a highly effective method for purification.

    • Solvent Selection: The choice of solvent is crucial for successful crystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for the crystallization of indoles include ethanol/water and methanol/water mixtures, as well as hexane/ethyl acetate and hexane/acetone.[11][12] For indole itself, a mixed solvent of methanol and water in a 3:2 ratio at 0°C has been shown to yield a product with over 99% purity.[11]

  • Acid-Base Extraction: Since indoles possess a weakly acidic N-H proton, an acid-base extraction can sometimes be employed to separate the indole from non-acidic impurities. However, this method should be used with caution as some indoles are sensitive to strong acids or bases.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the Fischer indole synthesis, highlighting the impact of different reaction conditions on the product yield.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation

ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)
Phenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75
Phenylhydrazine, PropiophenoneMicrowaveEaton's ReagentNone10 min170°C92[6]
Phenylhydrazine, CyclohexanoneConventionalZinc ChlorideNone--76
Phenylhydrazine, CyclohexanoneMicrowavep-TSANone3 min-91[7]

Table 2: Comparison of Different Acid Catalysts in the Synthesis of 2-phenylindole from Phenylhydrazine and Acetophenone

CatalystSolventTemperature (°C)TimeYield (%)
Zinc chloride (ZnCl₂)None1706 min72-80
Polyphosphoric acid (PPA)None150-16010-15 minHigh (not specified)[1]
p-Toluenesulfonic acid (p-TSA)None1005 minHigh (not specified)[9]
Amberlite IR 120 (cation exchange resin)EthanolReflux6-10 hours70-88

Table 3: Effect of Solvent on Microwave-Assisted Synthesis of 2,3-dimethylindole

SolventTemperature (°C)Time (min)Conversion (%)
Tetrahydrofuran (THF)15015>99
1,4-Dioxane1501595
Acetonitrile (MeCN)1501588
N,N-Dimethylformamide (DMF)1501524

Experimental Protocols

This section provides detailed methodologies for key variations of the Fischer indole synthesis that have been shown to improve yields.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from a procedure utilizing Eaton's reagent under microwave irradiation.[6]

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).

  • Catalyst Addition: Carefully add Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) (2 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with stirring.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Product Isolation: Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Solvent-Free Fischer Indole Synthesis of 2-Ethyl-3-methylindole

This protocol describes a solvent-free approach using a solid acid catalyst.[9]

  • Preparation: In a test tube, thoroughly mix phenylhydrazine (1.0 mmol), 3-pentanone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).

  • Reaction: Heat the mixture, with occasional swirling or stirring, in a water bath or on a heating block at approximately 100°C for 5-30 minutes. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction has cooled to room temperature, add water to the mixture to precipitate the product.

  • Isolation: Collect the crude product by filtration. Wash the collected solid with water to remove the acid catalyst and any other water-soluble impurities.

  • Purification: Dry the product in a vacuum oven. The product is often obtained in high purity but can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: One-Pot Fischer Indolization and N-Alkylation

This protocol details a rapid one-pot, three-component synthesis of 1-benzyl-2,3-dimethylindole.

  • Fischer Indolization: In a thick-walled microwave tube, add a stirred suspension of phenylhydrazine hydrochloride (1 eq.) in THF (0.63 M). To this, add butanone (1.05 eq.). Cap the tube and heat it to 150°C using microwave irradiation for 15 minutes.

  • N-Alkylation: After cooling the reaction mixture to room temperature, transfer the crude indole solution to a separate flask containing a suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere. Stir the mixture for 15 minutes at room temperature. Then, add benzyl bromide (1.1 eq.) and stir the reaction at 80°C for 15 minutes.

  • Work-up: Cool the reaction to room temperature and quench it with a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in the Fischer indole synthesis to aid in experimental design and troubleshooting.

Troubleshooting_Low_Yield start Low Yield Observed purity Check Purity of Starting Materials start->purity catalyst Optimize Acid Catalyst & Concentration purity->catalyst If pure conditions Adjust Temperature & Reaction Time catalyst->conditions If optimized method Consider Alternative Methods conditions->method If still low mw Microwave Synthesis method->mw solvent_free Solvent-Free Reaction method->solvent_free one_pot One-Pot Procedure method->one_pot success Improved Yield mw->success solvent_free->success one_pot->success

A troubleshooting guide for low yields in Fischer indole synthesis.

Fischer_Indole_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Arylhydrazine & Carbonyl Compound catalyst 2. Add Acid Catalyst reactants->catalyst heating 3. Heat Reaction Mixture (Conventional or Microwave) catalyst->heating monitoring 4. Monitor by TLC heating->monitoring quench 5. Quench Reaction monitoring->quench Reaction Complete extract 6. Extraction quench->extract purify 7. Purification (Chromatography/Crystallization) extract->purify product Final Indole Product purify->product

A general experimental workflow for the Fischer indole synthesis.

Catalyst_Selection start Substrate Analysis electron_donating Electron-Donating Groups on Hydrazine? start->electron_donating sterically_hindered Sterically Hindered Substrates? electron_donating->sterically_hindered No lewis_acid Consider Lewis Acids (e.g., ZnCl2, BF3) electron_donating->lewis_acid Yes bronsted_acid Start with Brønsted Acids (e.g., p-TSA, Acetic Acid) sterically_hindered->bronsted_acid No strong_acid Use Stronger Acid (e.g., PPA) sterically_hindered->strong_acid Yes

A decision guide for selecting an appropriate acid catalyst.

References

Handling and safety precautions for [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of [4-(Trifluoromethoxy)phenyl]hydrazine and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a substituted hydrazine derivative. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is enhanced by the trifluoromethoxy group, making it a key building block for synthesizing a variety of compounds, including those with potential anti-cancer activity and herbicides or fungicides.[1]

Q2: What are the main hazards associated with this compound?

A2: this compound hydrochloride is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4][5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical safety goggles or a face shield, protective gloves, and a lab coat or other protective clothing to prevent skin exposure.[2][6] An approved respirator (such as a dust mask type N95 in the US) should be used if there is a risk of inhaling dust.[7]

Q4: How should I properly store this compound?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] It is recommended to store it under an inert gas like nitrogen or argon at 2–8 °C.[8] Keep it away from incompatible materials such as strong oxidizing agents.[2][6]

Q5: What should I do in case of accidental exposure (e.g., skin contact, eye contact, inhalation)?

A5:

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek medical attention.[2][4] Remove contaminated clothing and wash it before reuse.[2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][4] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][3][4]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Q6: How should I dispose of waste containing this compound?

A6: Waste material must be disposed of in accordance with national and local regulations.[9] Leave the chemical in its original container and do not mix it with other waste.[9] The disposal should be handled by an approved waste disposal plant.[2][3]

Physicochemical and Toxicity Data

The following table summarizes the key quantitative data for this compound hydrochloride.

PropertyValueSource(s)
Chemical Formula C₇H₈ClF₃N₂O[1][3][7]
Molecular Weight 228.60 g/mol [1][7][10]
Appearance White to pale cream or brown crystalline powder[1][3]
Melting Point 230 °C (decomposes)[1][10]
Solubility Soluble in water.
Storage Temperature 2-8°C, under inert gas[8]
Acute Toxicity (Oral, Rat LD50) Data not available for the trifluoromethoxy derivative. For the parent compound, phenylhydrazine, the oral rat LD50 is 188 mg/kg.[11]This is an extrapolated hazard.
Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][7]

Experimental Protocols

Example Protocol: Synthesis of a Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound hydrochloride and a 1,3-dicarbonyl compound, a common reaction for this class of reagents.

Materials:

  • This compound hydrochloride

  • 1,3-Diketone (e.g., acetylacetone)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 equivalent).

  • Add anhydrous ethanol to dissolve the starting material.

  • Add the 1,3-diketone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Fischer Indole Synthesis

Question: I am attempting a Fischer indole synthesis with this compound and a ketone, but I am getting a low yield or no desired product. What could be the issue?

Answer: The Fischer indole synthesis can be sensitive to the electronic nature of the substituents on the phenylhydrazine. The electron-withdrawing trifluoromethoxy group can make the reaction more challenging. Here are some potential causes and solutions:

  • Insufficiently Acidic Conditions: The reaction requires an acid catalyst to facilitate the key[7][7]-sigmatropic rearrangement.[12] If the conditions are not acidic enough, the reaction may not proceed.

    • Solution: Consider using a stronger Brønsted acid (e.g., p-toluenesulfonic acid, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[12]

  • Side Reactions: Electron-withdrawing groups can sometimes favor side reactions like heterolytic N-N bond cleavage, which competes with the desired cyclization.

    • Solution: Carefully control the reaction temperature. Sometimes, lower temperatures can favor the desired pathway. Also, ensure that the starting materials are pure.

  • Steric Hindrance: If the ketone used is sterically hindered, the initial formation of the hydrazone may be slow or unfavorable.

    • Solution: Increase the reaction time or temperature, or consider using a less hindered ketone if the experimental design allows.

  • Decomposition of Starting Material: Phenylhydrazines can be unstable, especially at elevated temperatures or in the presence of air.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and ensure the starting material is of high purity.

Issue 2: Formation of Multiple Products

Question: My reaction is producing multiple spots on TLC, and I am struggling to isolate the desired product. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products can be due to several factors:

  • Regioisomers: If an unsymmetrical ketone is used, two different regioisomers of the indole can be formed.[13]

    • Solution: The regioselectivity can sometimes be influenced by the choice of acid catalyst and reaction conditions. Stronger acids may favor enolization on the less substituted side of the ketone.[13] Careful analysis of the product mixture (e.g., by NMR) is needed to identify the major isomer.

  • Incomplete Reaction: Unreacted starting materials (hydrazine and ketone) will be present.

    • Solution: Monitor the reaction closely by TLC and ensure it goes to completion.

  • Side Products from N-N Bond Cleavage: As mentioned previously, cleavage of the hydrazine can lead to the formation of [4-(trifluoromethoxy)aniline] and other byproducts.

    • Solution: Optimize the reaction conditions (acid catalyst, temperature) to favor the cyclization pathway.

Issue 3: Difficulty in Product Purification

Question: The crude product is an oil or a mixture that is difficult to purify by recrystallization. What are my options?

Answer:

  • Column Chromatography: This is the most common method for purifying reaction products that are not easily crystallized. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

  • Acid-Base Extraction: If your product has a basic nitrogen atom and the impurities are neutral, you can use acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), then basify the aqueous layer and extract the product back into an organic solvent.

  • Trituration: If the product is a solid but contains soluble impurities, you can wash it with a solvent in which the product is poorly soluble but the impurities are soluble.

Visual Guides

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency a Consult SDS b Wear appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in a fume hood b->c d Weigh the required amount c->d e Keep container tightly closed d->e f Avoid generating dust d->f h Dispose of waste in a labeled, sealed container e->h g Decontaminate work area f->g g->h i Wash hands thoroughly h->i j In case of spill or exposure, follow first aid procedures k Notify supervisor j->k

Caption: Workflow for the safe handling of this compound.

TroubleshootingTree Troubleshooting Guide for Synthesis Reactions start Low or no product yield? q1 Is the reaction acidic enough? start->q1 s1 Increase acid strength (e.g., use p-TsOH, ZnCl₂) q1->s1 No q2 Are there multiple products? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Consider regioisomer formation with unsymmetrical ketones. Optimize catalyst/conditions. q2->s2 Yes q3 Is the starting material degrading? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Run reaction under inert atmosphere (N₂ or Ar). Use high purity starting material. q3->s3 Yes end Consult further literature or technical support. q3->end No a3_yes Yes a3_no No s3->end

Caption: Decision tree for troubleshooting common issues in synthesis.

References

Technical Support Center: Disposal of [4-(Trifluoromethoxy)phenyl]hydrazine Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of [4-(Trifluoromethoxy)phenyl]hydrazine and its associated waste. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It can cause skin and eye irritation.[4] As with many hydrazine derivatives, it should be handled with care, considering its potential toxicity and reactivity.[5] All waste containing this compound must be treated as hazardous waste.[6]

Q2: How should I dispose of pure, unused this compound?

A2: Unused this compound should be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.[1][6] Do not attempt to dispose of it down the drain or in regular trash. The material should be in a clearly labeled, sealed, and compatible container.

Q3: What is the correct procedure for disposing of contaminated lab materials (e.g., gloves, weighing paper, pipette tips)?

A3: All materials contaminated with this compound should be collected in a designated, sealed waste container labeled as hazardous waste.[7] These materials should not be mixed with non-hazardous waste.

Q4: Can I neutralize this compound waste in the lab before disposal?

A4: It is strongly recommended that you do not attempt to neutralize this compound waste without a validated and approved procedure from your institution's EHS department.[7] While methods for neutralizing hydrazine and its derivatives exist, the presence of the trifluoromethoxy group can influence the reaction and potentially lead to the formation of other hazardous byproducts.[8]

Q5: What are some potential methods for the chemical treatment of hydrazine-containing waste?

A5: General methods for the chemical treatment of hydrazine waste include oxidation with agents like sodium hypochlorite (bleach) or hydrogen peroxide.[9][10] Another approach involves reaction with α-ketoacids, such as 2-ketoglutaric acid, to form less hazardous products.[5][10] However, these reactions can be exothermic and may produce harmful byproducts, so they should only be performed by trained personnel with appropriate safety measures in place.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Accidental Spill of this compound Improper handling or container failure.1. Evacuate the immediate area and alert colleagues and your supervisor. 2. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. 3. For small spills, if you are trained and have the appropriate personal protective equipment (PPE), contain the spill with an inert absorbent material. 4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[11] 5. Decontaminate the area according to your lab's standard operating procedures for hazardous spills.
Uncertainty about waste segregation Lack of clear institutional guidelines or unfamiliarity with the specific hazards of the compound.1. Consult your institution's hazardous waste management guidelines. 2. Contact your EHS office for specific instructions on how to segregate waste containing this compound. 3. As a general rule, do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.
Visible reaction in the waste container Incompatible chemicals were mixed in the waste container.1. Do not open the container. 2. If the reaction is vigorous (e.g., fuming, bubbling, heat generation), evacuate the area and contact your institution's emergency response team immediately. 3. Inform them of the contents of the container to the best of your ability.

Experimental Protocols for Waste Treatment (for informational purposes - must be validated and approved by your institution's EHS office before implementation)

Disclaimer: The following protocols are based on general methods for hydrazine neutralization and have not been specifically validated for this compound. The reactivity of this specific compound may differ. A thorough risk assessment and small-scale testing in a controlled environment (e.g., a fume hood) are mandatory before attempting to scale up any waste treatment procedure.

Protocol 1: Oxidation with Sodium Hypochlorite (Bleach)

This protocol is intended for dilute aqueous solutions of this compound waste.

Materials:

  • Dilute aqueous waste containing this compound (concentration <1%)

  • 5% Sodium hypochlorite solution (household bleach)

  • Stir bar and stir plate

  • Large beaker (at least 10 times the volume of the waste solution)

  • pH meter or pH paper

  • Appropriate PPE (safety goggles, lab coat, chemically resistant gloves)

Procedure:

  • Place the beaker in a fume hood and add the dilute hydrazine waste solution.

  • Begin stirring the solution.

  • Slowly and cautiously add the 5% sodium hypochlorite solution to the waste. A vigorous reaction with gas evolution (nitrogen) and heat generation may occur.[9] Add the bleach in small increments to control the reaction rate.

  • Monitor the temperature of the solution. If it becomes too warm, pause the addition of bleach and allow the solution to cool.

  • Continue adding bleach until the reaction ceases (no more gas evolution).

  • Check the pH of the solution. If necessary, adjust to a neutral pH (6-8) with a suitable acid or base as directed by your EHS office.

  • The treated solution should be disposed of as hazardous waste according to your institutional guidelines.

Protocol 2: Neutralization with α-Ketoglutaric Acid

This method is considered a safer alternative to oxidation with bleach as it is less exothermic and does not produce carcinogenic byproducts.[5][10]

Materials:

  • Waste containing this compound

  • α-Ketoglutaric acid

  • Water

  • Stir bar and stir plate

  • Beaker

  • Appropriate PPE

Procedure:

  • In a fume hood, dissolve the this compound waste in water.

  • In a separate beaker, prepare a solution of α-ketoglutaric acid in water. A molar excess of α-ketoglutaric acid is recommended.

  • Slowly add the α-ketoglutaric acid solution to the stirring hydrazine waste solution.

  • Allow the reaction to stir at room temperature for at least 30 minutes to ensure complete neutralization.[5]

  • The resulting mixture, containing the pyridazinecarboxylic acid derivative, should be disposed of as hazardous waste as per institutional guidelines.

Visualizations

Waste_Disposal_Workflow cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Disposal start Generation of This compound Waste solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste liquid_waste Aqueous & Organic Solutions start->liquid_waste solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container ehs_pickup EHS Hazardous Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup final_disposal Approved Waste Disposal Facility ehs_pickup->final_disposal Decision_Tree q1 Is the waste pure, unused compound? ans1_yes Dispose as hazardous chemical waste via EHS. q1->ans1_yes Yes ans1_no Proceed to next question. q1->ans1_no No q2 Is the waste contaminated lab materials? ans2_yes Collect in a labeled, sealed hazardous waste container for solids. q2->ans2_yes Yes ans2_no Proceed to next question. q2->ans2_no No q3 Is the waste a dilute solution? ans3_yes Consult EHS about potential for in-lab treatment by trained personnel. q3->ans3_yes Yes ans3_no Dispose as hazardous liquid waste via EHS. q3->ans3_no No ans1_no->q2 ans2_no->q3

References

Byproduct formation in the synthesis of [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(Trifluoromethoxy)phenyl]hydrazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via the diazotization of 4-(trifluoromethoxy)aniline followed by the reduction of the resulting diazonium salt.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete Diazotization: The reaction of 4-(trifluoromethoxy)aniline with nitrous acid may not have gone to completion.[1][2] 2. Decomposition of Diazonium Salt: Diazonium salts are thermally unstable and can decompose if the temperature is not strictly controlled.[1] 3. Inefficient Reduction: The reducing agent may not have been added in the correct stoichiometric amount or the reaction conditions may not have been optimal. 4. Side Reactions: Competing reactions, such as azo coupling, can consume the diazonium salt.[1]1. Ensure the use of a slight excess of sodium nitrite and sufficient acid. Monitor the reaction for the absence of the starting aniline using a starch-iodide paper test for excess nitrous acid. 2. Maintain a low temperature (0-5 °C) throughout the diazotization process.[1] 3. Use a sufficient excess of the reducing agent (e.g., stannous chloride) and ensure it is added to the cold diazonium salt solution.[3][4] 4. Add the diazonium salt solution slowly to the reducing agent solution to minimize the concentration of the diazonium salt and reduce the likelihood of coupling reactions.
Product is Colored (Not White/Off-White) 1. Formation of Azo Byproducts: Azo compounds are typically highly colored and can form as byproducts during the diazotization step.[1] 2. Oxidation of the Hydrazine: The final product, this compound, can be susceptible to air oxidation, leading to colored impurities. 3. Incomplete Reduction: Residual diazonium salt can lead to coloration.1. Maintain a low temperature and acidic conditions during diazotization to suppress azo coupling.[1] 2. Handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. 3. Ensure the reduction step goes to completion. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to remove colored impurities.[5]
Presence of Starting Material (4-(Trifluoromethoxy)aniline) in the Final Product 1. Incomplete Diazotization: Insufficient nitrous acid or inadequate reaction time can lead to unreacted starting material.[2]1. Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents). 2. Ensure the reaction is stirred for a sufficient time at low temperature (e.g., 30-60 minutes) after the addition of sodium nitrite.
Formation of Tar-like Byproducts 1. Reaction with Excess Alkali: If using sodium sulfite as the reducing agent, an excess of alkali can lead to the formation of tars.[5] 2. High Reaction Temperature: Allowing the reaction temperature to rise, especially during the reduction step, can promote the formation of polymeric materials.1. Carefully control the pH during the reduction with sodium sulfite.[5] 2. Maintain the recommended low temperatures for both the diazotization and reduction steps.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and well-established method for synthesizing this compound is a two-step process:

  • Diazotization: 4-(Trifluoromethoxy)aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding 4-(trifluoromethoxy)benzenediazonium salt.[1][6]

  • Reduction: The diazonium salt is then reduced to the desired hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃).[3][4][5] The product is typically isolated as its hydrochloride salt.

Q2: What are the most common byproducts in this synthesis?

A2: Several byproducts can be formed, and their prevalence depends on the specific reaction conditions:

  • Unreacted 4-(Trifluoromethoxy)aniline: This can be present if the initial diazotization reaction is incomplete.[2]

  • Azo Compounds: These can form via the coupling of the diazonium salt with unreacted aniline or other aromatic species present in the reaction mixture. They are often colored, which can impact the purity and appearance of the final product.[1]

  • Phenolic Byproducts: The diazonium group can be displaced by a hydroxyl group, particularly if the temperature is not well-controlled, leading to the formation of 4-(trifluoromethoxy)phenol.

  • Triazenes: These can form from the reaction of the diazonium salt with the starting aniline.[1]

Q3: How can I monitor the progress of the diazotization reaction?

A3: A simple and effective way to monitor the completion of the diazotization reaction is to test for the presence of excess nitrous acid. This can be done by taking a small aliquot of the reaction mixture and spotting it onto starch-iodide paper. The presence of excess nitrous acid will cause the paper to turn a dark blue/black color. A positive test indicates that all of the aniline has been consumed.

Q4: What are the advantages and disadvantages of different reducing agents?

A4: The choice of reducing agent can impact the reaction efficiency, workup procedure, and waste disposal.

Reducing Agent Advantages Disadvantages
Stannous Chloride (SnCl₂) in HCl - Generally provides good yields.[3][4] - The reaction is often clean.- Introduces a heavy metal (tin) which must be removed from the final product and disposed of properly. - The workup can be more involved to ensure complete removal of tin salts.
Sodium Sulfite (Na₂SO₃) - Avoids the use of heavy metals.[5] - It is a relatively inexpensive reagent.- The reaction may require careful pH control to avoid the formation of tars.[5] - The workup can be lengthy.[5]

Q5: How can I purify the final product, this compound hydrochloride?

A5: The most common method for purifying this compound hydrochloride is through recrystallization.[5] A suitable solvent system, such as ethanol and water, can be used. The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly. The purified product will crystallize out, leaving impurities in the mother liquor. The purity of the final product is often greater than 98%.[7][8]

Experimental Protocols

The following are representative experimental protocols adapted from literature procedures for analogous compounds.[3][4] Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis of this compound hydrochloride using Stannous Chloride Reduction

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-(trifluoromethoxy)aniline (1 equivalent).

  • Add concentrated hydrochloric acid (approximately 3-4 equivalents) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05-1.1 equivalents) in water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The resulting solution contains the 4-(trifluoromethoxy)benzenediazonium chloride.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5-3 equivalents) in concentrated hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain this compound hydrochloride.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of Substituted Phenylhydrazines

Parameter4-Trifluoromethylphenylhydrazine HCl[4]4-Cyanophenylhydrazine HCl[3]
Starting Material 4-(Trifluoromethyl)aniline4-Cyanoaniline
Reducing Agent Sodium SulfiteStannous Chloride
Yield >75%>75%
Purity (HPLC) 97-99%Not specified

Note: This data is for analogous compounds and should be used as a general guideline. Actual yields and purities for the synthesis of this compound may vary.

Visualizations

Logical Relationship of Byproduct Formation

Byproduct_Formation Potential Byproduct Formation Pathways Aniline 4-(Trifluoromethoxy)aniline Diazonium 4-(Trifluoromethoxy)benzenediazonium Salt Aniline->Diazonium Diazotization (NaNO2, HCl) Hydrazine This compound (Desired Product) Diazonium->Hydrazine Reduction (e.g., SnCl2) Azo Azo Byproduct Diazonium->Azo Azo Coupling (with Aniline) Phenol 4-(Trifluoromethoxy)phenol Diazonium->Phenol Decomposition (Heat) Triazene Triazene Byproduct Diazonium->Triazene Reaction with Aniline

Caption: Logical diagram illustrating the key reaction pathway and potential side reactions in the synthesis of this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start: 4-(Trifluoromethoxy)aniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Reduction Reduction (e.g., SnCl2, <10 °C) Diazotization->Reduction Filtration Filtration Reduction->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Final Product: This compound HCl Drying->Product

Caption: A simplified workflow diagram for the synthesis of this compound hydrochloride.

References

Technical Support Center: Recrystallization of [4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the recrystallization of [4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Experimental Protocols

A general procedure for the recrystallization of phenylhydrazine hydrochlorides can be adapted for this compound hydrochloride. The key to successful recrystallization is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

General Recrystallization Protocol:

  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. Given the polar nature of the hydrochloride salt and the presence of the trifluoromethoxy group, polar protic solvents such as ethanol or methanol, potentially in combination with a less polar co-solvent like diethyl ether or hexanes, are good starting points. Water can also be a suitable solvent, with the addition of hydrochloric acid to decrease solubility upon cooling.

  • Dissolution: In a suitable flask, suspend the crude this compound hydrochloride in a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Data Presentation

Solvent ClassExample SolventsExpected Solubility of this compound hydrochlorideSuitability for Recrystallization
Protic Solvents Water, Ethanol, Methanol, IsopropanolGenerally soluble, especially when hot.Good, often used as the primary solvent.
Aprotic Polar Solvents Acetonitrile, Acetone, Ethyl AcetateModerate solubility.Can be used, potentially as part of a mixed solvent system.
Aprotic Nonpolar Solvents Toluene, Hexanes, Diethyl EtherLow to negligible solubility.Good as anti-solvents in a mixed solvent system to induce precipitation.

Troubleshooting Guides & FAQs

Here are some common issues encountered during the recrystallization of this compound hydrochloride and their potential solutions.

Q1: The compound "oils out" instead of forming crystals.

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common with fluorinated compounds.

  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to reduce the saturation.

    • Allow the solution to cool more slowly to encourage crystal nucleation.

    • Consider switching to a lower-boiling point solvent.

Q2: No crystals form, even after cooling in an ice bath.

A2: This indicates that the solution is not supersaturated, or that nucleation has not been initiated.

  • Cause: Too much solvent was used, or the solution is too pure for spontaneous nucleation.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a "seed crystal" of the pure compound to the solution.

    • If too much solvent was used, evaporate some of the solvent to increase the concentration and then attempt to cool again.

    • If using a mixed solvent system, add a small amount of the anti-solvent (the one in which the compound is less soluble) dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.

Q3: The yield of recovered crystals is very low.

A3: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

  • Cause: Too much solvent was used, or the compound has a relatively high solubility in the chosen solvent even at low temperatures.

  • Solution:

    • Ensure that the minimum amount of hot solvent was used for dissolution.

    • Cool the solution for a longer period in an ice bath to maximize precipitation.

    • Partially evaporate the solvent from the mother liquor to recover a second crop of crystals. Note that this second crop may be less pure.

Q4: The recrystallized product is still colored or appears impure.

A4: This suggests that the chosen solvent was not effective at separating the impurities, or that the impurities co-crystallized with the product.

  • Cause: The impurities have similar solubility profiles to the desired compound in the chosen solvent. The synthesis of this compound can result in impurities such as unreacted 4-(trifluoromethoxy)aniline or byproducts from the diazotization and reduction steps.

  • Solution:

    • Perform a second recrystallization using a different solvent system.

    • Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. Be aware that charcoal can also adsorb some of the desired product.

    • Consider a different purification technique, such as column chromatography, before recrystallization.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Compound dry->end Oiling_Out_Troubleshooting start Compound 'Oils Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success failure Still Oils Out slow_cool->failure change_solvent Change to Lower Boiling Point Solvent failure->change_solvent

Optimizing reaction conditions for pyrazole synthesis with substituted hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions related to the synthesis of pyrazoles using substituted hydrazines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrazoles with substituted hydrazines, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my pyrazole synthesis unexpectedly low?

Low yields in pyrazole synthesis can arise from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1]

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the substituted hydrazine can lead to side reactions, which reduce the yield and complicate the purification process.[1][2] Hydrazine derivatives can also degrade over time.

    • Recommendation: Ensure the purity of your starting materials. It is advisable to use a freshly opened or purified hydrazine reagent.[1]

  • Reaction Stoichiometry: Incorrect stoichiometry of reactants can result in incomplete conversion.

    • Recommendation: A slight excess of the hydrazine (1.0-1.2 equivalents) can be used to help drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Consider screening different solvents and temperatures. For instance, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times.[3][4]

  • Side Reactions: The formation of byproducts, such as regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, can lower the yield of the desired product.[1]

  • Formation of Tar-like Substances: At elevated temperatures, polymerization or degradation of starting materials or intermediates can occur.[5]

    • Recommendation: Optimize the reaction temperature. Sometimes, running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[5]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Reaction Stoichiometry check_purity->check_stoichiometry If pure purify_reagents Purify/Replace Reagents check_purity->purify_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_stoichiometry->optimize_conditions If correct adjust_equivalents Adjust Reactant Equivalents check_stoichiometry->adjust_equivalents check_side_reactions Investigate Side Reactions (TLC, LC-MS) optimize_conditions->check_side_reactions If optimized screen_conditions Screen Solvents, Temperatures, Catalysts optimize_conditions->screen_conditions purification_loss Evaluate Purification Technique check_side_reactions->purification_loss If minimal yield_improved Yield Improved purification_loss->yield_improved If optimized modify_workup Modify Workup/ Purification purification_loss->modify_workup purify_reagents->check_stoichiometry adjust_equivalents->optimize_conditions screen_conditions->check_side_reactions modify_workup->yield_improved

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Modify Reaction Conditions:

    • pH Control: The pH of the reaction medium can influence which carbonyl group is more readily attacked. Acid catalysis is common in Knorr pyrazole synthesis.[6][7]

    • Solvent Choice: The polarity of the solvent can affect the transition states leading to the different isomers. Protic polar solvents like methanol and ethanol have been shown to favor pyrazole formation over Michael addition byproducts in some cases.[8]

  • Use of Catalysts: Lewis acid catalysts such as Yb(OTf)₃, InCl₃, or ZrCl₄ can enhance the electrophilicity of one carbonyl group over the other, potentially leading to improved regioselectivity.[5]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes offer higher regioselectivity in shorter reaction times.[3]

Q3: The reaction mixture has turned dark or discolored. Is this normal and how can I obtain a pure product?

Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Causes and Solutions:

  • Hydrazine Impurities: Hydrazine derivatives can be sensitive to air and light, leading to the formation of colored oxidation byproducts.

    • Recommendation: Using freshly purified or a new bottle of the hydrazine can help. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative processes.[1]

  • Acidic Conditions: The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1]

    • Recommendation: The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification:

    • Charcoal Treatment: Adding activated charcoal to the reaction mixture before filtration can help to remove some of these colored impurities.[1]

    • Recrystallization: This is an effective method for purifying the final pyrazole product and removing colored impurities.[1]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a reliable purification technique.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for pyrazole synthesis with substituted hydrazines?

The most common methods involve the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound (like a β-diketone or a β-ketoester) in what is known as the Knorr pyrazole synthesis.[6][9][10][11] Other important precursors include α,β-unsaturated ketones (chalcones) and alkynes.[12][13][14]

Q2: What are the advantages of using microwave-assisted synthesis for pyrazoles?

Microwave-assisted synthesis offers several advantages, including:

  • Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes.[3][4][14]

  • Improved Yields: In many cases, microwave irradiation leads to higher product yields.[3][4]

  • Solvent-Free Conditions: Some microwave-assisted syntheses can be performed without a solvent, which is environmentally friendly.[3][4][15]

  • Enhanced Regioselectivity: Microwave conditions can sometimes favor the formation of one regioisomer over another.[3]

Q3: How do electron-withdrawing or electron-donating groups on the substituted hydrazine affect the reaction?

The electronic properties of the substituents on the hydrazine can influence its nucleophilicity and, consequently, the reaction rate and outcome.

  • Electron-donating groups generally increase the nucleophilicity of the hydrazine, potentially leading to faster reaction rates.

  • Electron-withdrawing groups decrease the nucleophilicity, which might require harsher reaction conditions (e.g., higher temperatures or longer reaction times) to achieve complete conversion.[5] These groups can also influence the regioselectivity of the reaction.

Q4: Can I use hydrazine salts directly in the synthesis?

Yes, hydrazine salts such as phenylhydrazine hydrochloride are commonly used.[1][2] When using a hydrazine salt, it is often beneficial to add a mild base, like sodium acetate, to the reaction mixture to liberate the free hydrazine and neutralize the acid formed.[1]

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1H₂O1005~50:50 (Pyrazole:Dihydropyrazole)[16]
2DMSO100589[2][16]
3Toluene1005Low Conversion[2]
4CHCl₃1005Low Conversion[2]
5THF100590[16]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazol-3-one (3a)

EntryMethodPower (W)Time (min)Yield (%)Reference
1Microwave20% of max267[3]
2Microwave20% of max482[3]
3ConventionalN/A180-600Lower yields[3]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a typical procedure for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a substituted hydrazine.

  • Dissolution of Dicarbonyl: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the substituted hydrazine or its salt (1.0-1.2 equivalents) to the solution. If a hydrazine salt is used, add a mild base like sodium acetate (1.0-1.2 equivalents).[1]

  • Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Experimental Workflow for Knorr Pyrazole Synthesis:

KnorrSynthesisWorkflow start Start dissolve_dicarbonyl Dissolve 1,3-Dicarbonyl in Solvent start->dissolve_dicarbonyl add_hydrazine Add Substituted Hydrazine (and optional base) dissolve_dicarbonyl->add_hydrazine reaction Stir at RT or Reflux add_hydrazine->reaction monitor_tlc Monitor by TLC reaction->monitor_tlc monitor_tlc->reaction Incomplete workup Workup: Cool, Filter or Evaporate monitor_tlc->workup Complete purification Purify: Recrystallization or Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolones from β-Keto Esters

This protocol is adapted from a solvent-free microwave-assisted procedure.[3][4]

  • Mixing Reactants: In a microwave-safe vessel, thoroughly mix the β-keto ester (1.0 equivalent) and the substituted hydrazine (1.0-1.2 equivalents). No solvent is required.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 20% of maximum power) for a short duration (e.g., 2-4 minutes).[3] The temperature and pressure should be monitored.

  • Cooling and Isolation: After irradiation, cool the reaction vessel to room temperature. The product may solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult primary literature and adhere to all laboratory safety protocols. Reaction conditions may need to be optimized for specific substrates.

References

Challenges in the scale-up of reactions involving [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-(Trifluoromethoxy)phenyl]hydrazine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in drug development?

This compound and its salts are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The trifluoromethoxy group can enhance the biological activity of molecules.[1] It is a key building block for the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, which are important scaffolds in medicinal chemistry. For instance, substituted phenylhydrazines are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[3][4]

Q2: What are the main safety concerns when handling this compound, especially at a larger scale?

This compound hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] It can cause skin and serious eye irritation, as well as respiratory irritation.[7] When scaling up reactions, it is crucial to handle the compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask. Hydrazine derivatives, in general, can be toxic and may have the potential for thermal runaway reactions, especially in condensation reactions which can be highly exothermic.[8]

Q3: How can I purify the crude product of a reaction involving this compound?

Purification of products derived from this compound can often be achieved through recrystallization or column chromatography.[8] The choice of solvent for recrystallization is critical for obtaining a high-purity product. For larger scale operations, crystallization is generally preferred over chromatography. It is important to identify and characterize potential impurities, which may include unreacted starting materials, regioisomers, or byproducts from side reactions.[8]

Troubleshooting Guides

Low Reaction Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in reactions involving this compound can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using analytical techniques like TLC or HPLC to ensure it has gone to completion. - Consider increasing the reaction time or temperature, but be mindful of potential byproduct formation at higher temperatures.[9]
Purity of Starting Materials - Ensure the this compound and other reactants are of high purity. Impurities can lead to side reactions and lower the yield of the desired product.
Suboptimal Reaction Conditions - Screen different solvents and catalysts to find the optimal conditions for your specific transformation. - For condensation reactions, ensure anhydrous conditions are maintained, as moisture can decompose intermediates.[9]
Product Loss During Workup - Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer. - Select an appropriate solvent for recrystallization to minimize product loss in the mother liquor.
Byproduct Formation and Selectivity Issues

Q5: I am observing the formation of multiple byproducts, making purification difficult. How can I improve the selectivity of my reaction?

The formation of byproducts is a common challenge, especially during scale-up. Here are some strategies to enhance reaction selectivity.

Potential Cause Troubleshooting Steps
Side Reactions - In reactions like the Fischer indole synthesis, the acidic conditions can lead to side reactions. Consider using milder acid catalysts or optimizing the acid concentration. - For pyrazole synthesis, the formation of regioisomers is a common issue.[8] The choice of solvent and reaction temperature can significantly influence the regioselectivity.
Over-reaction or Decomposition - If the product is susceptible to further reaction or decomposition under the reaction conditions, consider a slower, controlled addition of one of the reactants to maintain a low concentration. - Lowering the reaction temperature may also help to minimize decomposition.[8]
Poor Mixing at Scale - Inefficient mixing in larger reactors can lead to localized "hot spots" or high concentrations of reactants, promoting side reactions.[9] Ensure adequate agitation and consider the geometry of the reactor and stirrer.

Scale-Up Challenges

Q6: What are the critical factors to consider when scaling up a reaction involving this compound?

Scaling up a chemical reaction is not a linear process and presents several challenges that need to be addressed for a safe and successful outcome.[10]

Challenge Considerations and Recommendations
Heat Transfer - Reactions involving hydrazines can be exothermic.[8] What is easily controlled in the lab can become a serious safety hazard at scale.[9] - Ensure the pilot-plant reactor has sufficient cooling capacity and efficient stirring to maintain a uniform temperature and prevent thermal runaway.[3]
Mixing - Inefficient mixing can lead to localized high concentrations of reactants, promoting the formation of byproducts and impurities.[9] - The type of stirrer and its speed should be optimized for the larger volume.
Rate of Addition - The rate of addition of reactants may need to be adjusted based on the reactor's heat removal capacity. A simple linear scaling from the lab may not be appropriate.[9]
Impurity Profile - Minor impurities at the lab scale can become significant at a larger scale.[3] It is crucial to identify and characterize all impurities early in the process development.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazole Derivatives

This protocol is a general guideline for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and substituted hydrazines, such as this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add this compound or its hydrochloride salt (1.0 - 1.2 eq.) to the solution. If the hydrochloride salt is used, a base such as sodium acetate may be added.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data from a Representative Pyrazole Synthesis (Celecoxib Synthesis)

The following table summarizes representative yields for the synthesis of Celecoxib, which involves the reaction of a substituted phenylhydrazine with a 1,3-diketone. While not using this compound directly, it provides an indication of expected yields for similar transformations.

Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione and 4-Sulphonamidophenylhydrazine hydrochlorideMethanol6510Not specified, but product isolated[8]
4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione and 4-Sulphonamidophenylhydrazine hydrochlorideEthyl acetate/water75-805Not specified, but product isolated[8]
p-methylacetophenone and ethyl trifluoroacetate (Step 1)Toluene60-65196[11]

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactant1 This compound reaction Condensation/ Cyclization reactant1->reaction reactant2 1,3-Dicarbonyl Compound reactant2->reaction workup Workup (e.g., Extraction) reaction->workup Crude Product purification Purification (e.g., Crystallization) workup->purification product Pyrazole Derivative purification->product Pure Product

Caption: General workflow for pyrazole synthesis.

Scale_Up_Considerations lab_scale Lab Scale (mg to g) pilot_scale Pilot Scale (kg) lab_scale->pilot_scale Scale-Up production_scale Production Scale (multi-kg) pilot_scale->production_scale Further Scale-Up heat_transfer Heat Transfer pilot_scale->heat_transfer mixing Mixing Efficiency pilot_scale->mixing safety Safety & Exotherms pilot_scale->safety impurities Impurity Profile pilot_scale->impurities

References

Technical Support Center: Continuous Flow Synthesis of Phenylhydrazine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the continuous flow synthesis of phenylhydrazine salts. By leveraging the advantages of flow chemistry, the accumulation of potentially hazardous intermediates is minimized, and process control is significantly enhanced. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using continuous flow synthesis for phenylhydrazine salts compared to traditional batch processes?

A1: The primary advantages include:

  • Enhanced Safety: Continuous flow minimizes the accumulation of unstable and potentially explosive diazonium salt intermediates, as they are generated and consumed in situ within a small reactor volume.[1][2][3]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better reaction selectivity and yield.[2]

  • Reduced Reaction Times: Total residence times can be significantly shortened, often to less than 30 minutes, compared to several hours in batch processes.[2][4]

  • Higher Purity and Yield: Continuous processes can lead to products with higher purity, sometimes eliminating the need for additional purification steps, and can achieve high yields, such as 94% for 2-ethylphenylhydrazine hydrochloride.[1][2][4]

  • Scalability: Flow chemistry processes can often be scaled up more easily and safely than batch reactions.[5]

Q2: What are the common by-products in phenylhydrazine salt synthesis?

A2: Common by-products include:

  • Diazoamino compounds: These can form from the reaction of the diazonium salt with unreacted aniline.

  • Over-reduction products: The reducing agent can potentially reduce the hydrazine to the corresponding aniline.

  • Colored azo compounds: These may form if the reaction is not sufficiently acidic, allowing the diazonium salt to couple with electron-rich aromatic compounds.

  • Decomposition products: If the diazonium salt intermediate is not used immediately, it can decompose.

Q3: What are the critical parameters to control in the continuous flow synthesis of phenylhydrazine salts?

A3: Key parameters to monitor and control are:

  • Temperature: Precise temperature control is crucial for both the diazotization and reduction steps to prevent the decomposition of the diazonium salt and minimize side reactions.[6]

  • Residence Time: The time the reactants spend in the reactor coils determines the extent of the reaction. This is controlled by the flow rate and the reactor volume.[2]

  • Stoichiometry of Reagents: Accurate control of the molar ratios of aniline, diazotizing agent, and reducing agent is essential for maximizing yield and minimizing by-products.[2]

  • Mixing Efficiency: Efficient mixing is critical to ensure homogeneous reaction conditions and prevent localized high concentrations of reactants.[7]

  • pH: Maintaining the correct pH is important, especially during the diazotization step, to prevent the formation of unwanted side products.[8]

Q4: How can I purify the final phenylhydrazine salt product?

A4: Purification can often be simplified in continuous flow processes.[2] Common methods include:

  • Crystallization: The product can be precipitated from the reaction mixture by cooling or by adding an anti-solvent. The crude product can then be recrystallized from a suitable solvent like water to obtain pure white crystals.[9]

  • Extraction: In-situ extraction can be used to remove impurities from the product stream.[2]

  • Activated Charcoal Treatment: Boiling the solution of the crude hydrochloride salt with activated charcoal can help remove colored impurities.[9]

Troubleshooting Guide

Unexpected issues can arise during experimental work. The following table provides guidance on common problems encountered during the continuous flow synthesis of phenylhydrazine salts, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction due to short residence time.- Decomposition of the diazonium salt intermediate.- Suboptimal reaction temperature.- Incorrect stoichiometry of reagents.- Decrease the flow rate to increase residence time.- Ensure the diazonium salt is consumed immediately after formation.- Optimize the temperature for both diazotization (typically 0-5 °C) and reduction steps.- Verify the concentrations and flow rates of all reagent solutions.
Clogging or Blockages in the Reactor - Precipitation of the product or by-products.- Low solubility of reagents in the chosen solvent.- Running the reaction at too high a concentration initially.- Ensure the product salt is soluble in the reaction medium at the operating temperature.- Select a solvent system where all components are fully soluble.- Start experiments at a lower concentration and gradually increase it.- Use of an ultrasonic bath can help break up precipitates.[10]
Discolored Product (Yellowish or Pinkish) - Formation of colored azo by-products.- Oxidation of the phenylhydrazine product upon exposure to air.- Ensure a sufficiently acidic environment during diazotization to minimize coupling reactions.- Purify the product by recrystallization, potentially with the use of activated charcoal.[9]- Handle the final product under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Oily Product or Difficulty in Crystallization - Presence of impurities.- Incomplete reaction leaving unreacted starting materials.- Ensure the reaction has gone to completion by optimizing residence time and temperature.- Purify the crude product using extraction or column chromatography before attempting crystallization.
Inconsistent Results or Poor Reproducibility - Fluctuations in pump flow rates.- Temperature variations in the reactor.- Inconsistent preparation of reagent solutions.- Calibrate pumps regularly to ensure accurate and stable flow rates.- Use a reliable thermostat or cryostat to maintain a constant reactor temperature.- Prepare fresh reagent solutions and ensure they are homogeneous before starting the experiment.

Experimental Protocols

This section provides a detailed methodology for the continuous flow synthesis of 2-ethylphenylhydrazine hydrochloride, adapted from the work of Yu et al. (2015).

Materials and Reagents:

  • 2-ethylaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

Equipment:

  • Continuous flow reactor system with at least two pumps

  • PFA tubing for reactors

  • T-mixer

  • Back-pressure regulator

  • Temperature-controlled bath/cryostat

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of 2-ethylaniline in aqueous HCl.

    • Solution B: Prepare an aqueous solution of sodium nitrite.

    • Solution C: Prepare an aqueous solution of sodium sulfite.

  • System Setup:

    • Assemble the flow reactor as shown in the workflow diagram below.

    • Immerse the first reactor coil (for diazotization) in a cooling bath set to the optimized temperature (e.g., 0-5 °C).

    • Immerse the second reactor coil (for reduction) in a heating bath set to the optimized temperature.

  • Reaction Execution:

    • Pump Solution A and Solution B at their respective optimized flow rates through a T-mixer and into the first cooled reactor coil to perform the diazotization.

    • The output from the first reactor is then mixed with Solution C at a second T-mixer and passed through the second heated reactor coil to facilitate the reduction.

    • A back-pressure regulator can be used to maintain a stable pressure in the system.

    • Collect the output from the second reactor.

  • Work-up and Purification:

    • The collected reaction mixture can be cooled to induce precipitation of the 2-ethylphenylhydrazine hydrochloride.

    • The precipitate is then collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization.

Quantitative Data Summary:

Parameter2-Ethylphenylhydrazine HCl Synthesis Example
Yield 94%[4]
Total Residence Time < 31 minutes[4]
Diazotization Temperature Typically 0-5 °C
Reduction Method Temperature-programmed reduction with sodium sulfite[4]

Visualizations

Continuous_Flow_Synthesis cluster_reagents Reagent Delivery cluster_reaction Flow Reactor System cluster_workup Product Collection & Purification Aniline_HCl Aniline in HCl (Sol. A) Mixer1 T-Mixer 1 Aniline_HCl->Mixer1 NaNO2 Sodium Nitrite (Sol. B) NaNO2->Mixer1 Na2SO3 Sodium Sulfite (Sol. C) Mixer2 T-Mixer 2 Na2SO3->Mixer2 Diazotization Diazotization Reactor (Cooled Coil) Mixer1->Diazotization Formation of Diazonium Salt Diazotization->Mixer2 Reduction Reduction Reactor (Heated Coil) Mixer2->Reduction Reduction of Diazonium Salt Collection Product Collection Reduction->Collection Purification Purification (Crystallization) Collection->Purification Final_Product Phenylhydrazine Salt Purification->Final_Product

Caption: Experimental workflow for the continuous flow synthesis of phenylhydrazine salts.

Troubleshooting_Workflow Start Low Product Yield? Check_Residence Increase Residence Time (Decrease Flow Rate) Start->Check_Residence Yes Check_Temp Optimize Reaction Temperatures Start->Check_Temp No, yield is fine Check_Stoich Verify Reagent Concentrations & Flow Rates Start->Check_Stoich Yes Re_evaluate Re-evaluate Results Check_Residence->Re_evaluate Check_Temp->Re_evaluate Check_Stoich->Re_evaluate Success Yield Improved Re_evaluate->Success Issue Resolved Further_Troubleshoot Consult Further Troubleshooting Guide Re_evaluate->Further_Troubleshoot Issue Persists

Caption: Decision tree for troubleshooting low product yield in continuous flow synthesis.

References

Technical Support Center: Purification of Crude [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude [4-(trifluoromethoxy)phenyl]hydrazine and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials and side reactions during synthesis. These may include:

  • Unreacted 4-(trifluoromethoxy)aniline: The precursor to the desired product.

  • Diazo amino compounds: Formed by the coupling of the diazonium salt with the starting aniline.

  • Phenolic derivatives: Arising from the hydrolysis of the diazonium salt.

  • Polymeric tars: Resulting from the decomposition of the diazonium salt, especially at elevated temperatures.

  • Inorganic salts: From the reagents used in the diazotization and reduction steps.

Q2: My crude product is a dark oil or tarry solid. What is the likely cause and how can I purify it?

A2: The formation of dark, tarry substances is often due to the decomposition of the diazonium salt intermediate during synthesis, which can be exacerbated by elevated temperatures or the presence of metallic impurities. Purification can be attempted by dissolving the crude product in a suitable organic solvent and treating it with activated charcoal to remove colored impurities. Subsequent purification would involve either recrystallization or column chromatography as detailed in the protocols below.

Q3: I am having difficulty inducing crystallization during recrystallization. What steps can I take?

A3: If crystals do not form upon cooling, you can try the following techniques:

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.

  • Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.

  • Using an anti-solvent: Add a solvent in which your compound is poorly soluble dropwise to the solution until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly. Common anti-solvents for polar compounds include hexanes or diethyl ether.

Q4: During column chromatography, my compound is streaking or giving poor separation. How can I improve this?

A4: Streaking on a silica gel column for nitrogen-containing compounds like phenylhydrazines can be due to their basicity. To mitigate this:

  • Add a basic modifier to the eluent: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%), into your mobile phase to neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Optimize the solvent system: Experiment with different solvent polarities and compositions to achieve better separation. A gradient elution from a non-polar to a more polar solvent system can also be effective.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield after recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization during hot filtration.- Select a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
Product is still colored after recrystallization - Highly colored impurities are present. - The compound itself is inherently colored.- Perform a decolorization step by treating the hot solution with activated charcoal before filtration. - Perform a second recrystallization.
Oiling out during recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooled too rapidly.- Choose a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Add a small amount of a solvent in which the compound is more soluble to the oil, warm to dissolve, and then cool slowly.
Co-elution of impurities in column chromatography - The polarity of the eluent is too high. - The column is overloaded. - The chosen stationary phase is not suitable.- Start with a less polar eluent and gradually increase the polarity (gradient elution). - Reduce the amount of crude material loaded onto the column. - Try a different stationary phase (e.g., alumina, reverse-phase silica).

Experimental Protocols

Protocol 1: Purification by Recrystallization of this compound Hydrochloride

This protocol is suitable for purifying the hydrochloride salt of the target compound.

Materials:

  • Crude this compound hydrochloride

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound hydrochloride in an Erlenmeyer flask.

  • For every 10 grams of crude material, add 60 mL of deionized water.

  • Heat the mixture with stirring until the solid dissolves completely.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 0.1-0.2 g per 10 g of crude material). Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal (if used) or any insoluble impurities. It is crucial to use a pre-heated funnel to prevent premature crystallization.

  • To the hot filtrate, add concentrated hydrochloric acid. For every 60 mL of water used, add approximately 20 mL of concentrated HCl.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

Quantitative Data Summary:

ParameterValue
Crude Material to Solvent Ratio10 g : 60 mL (Water)
Water to Concentrated HCl Ratio60 mL : 20 mL
Expected Purity>98%
Protocol 2: Purification by Column Chromatography of this compound (Free Base)

This protocol is designed for the purification of the free base form of the compound.

Materials:

  • Crude this compound (free base)

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

    • Gradually increase the polarity of the eluent. A common gradient would be to increase the ethyl acetate concentration in hexane (e.g., to 90:10, 80:20, and so on).

    • If streaking is observed on TLC, add 0.1-1% triethylamine to the eluent mixture.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and elute with an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under UV light.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary:

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 70:30)
TLC Monitoring System 7:3 Hexane:Ethyl Acetate
Additive (for basic compounds) 0.1-1% Triethylamine (optional)

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product solvent Add Water & Heat crude->solvent charcoal Add Activated Charcoal solvent->charcoal hot_filtration Hot Filtration charcoal->hot_filtration add_hcl Add Conc. HCl hot_filtration->add_hcl cool Cool to 0°C add_hcl->cool filtration Vacuum Filtration cool->filtration drying Dry Under Vacuum filtration->drying pure_product Pure Product drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound hydrochloride.

logical_relationship_troubleshooting cluster_problem Problem Encountered cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation in Column Chromatography cause1 Compound Basicity problem->cause1 cause2 Incorrect Eluent Polarity problem->cause2 cause3 Column Overloading problem->cause3 solution1 Add Triethylamine to Eluent cause1->solution1 solution2 Use Neutral/Basic Alumina cause1->solution2 solution3 Optimize Solvent Gradient cause2->solution3 solution4 Reduce Sample Load cause3->solution4

Caption: Troubleshooting logic for poor separation during column chromatography.

Validation & Comparative

A Comparative Analysis of [4-(Trifluoromethoxy)phenyl]hydrazine and [4-(Trifluoromethyl)phenyl]hydrazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two key fluorinated building blocks in synthetic and medicinal chemistry: [4-(Trifluoromethoxy)phenyl]hydrazine and [4-(Trifluoromethyl)phenyl]hydrazine. The choice of substituents on a phenylhydrazine scaffold can significantly influence reaction outcomes, and understanding the nuanced differences between the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups is crucial for reaction design and optimization. This document outlines their electronic properties, presents comparative data in common synthetic transformations, and provides detailed experimental protocols.

Electronic Properties and Reactivity Overview

The reactivity of substituted phenylhydrazines is largely governed by the electronic nature of the substituent on the aromatic ring. Both the trifluoromethoxy and trifluoromethyl groups are strongly electron-withdrawing, which reduces the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine. This decreased nucleophilicity can impact the rates and yields of reactions such as hydrazone formation, a key initial step in many syntheses.

The electronic effects of these substituents can be quantified using Hammett constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.

Table 1: Comparison of Electronic Properties

SubstituentHammett Para Constant (σₚ)Inductive EffectResonance Effect
4-(Trifluoromethoxy)0.39Strong (-I)Weak (+R)
4-(Trifluoromethyl)0.44Strong (-I)Weak (-R)

The trifluoromethyl group is a slightly stronger electron-withdrawing group than the trifluoromethoxy group, as indicated by its higher σₚ value. This is attributed to the combination of a strong inductive effect and a weak resonance-withdrawing effect of the -CF₃ group. In contrast, the -OCF₃ group exhibits a strong electron-withdrawing inductive effect but also a weak electron-donating resonance effect from the oxygen lone pairs. This subtle difference in electronic properties can lead to observable differences in reactivity. Generally, the stronger electron-withdrawing nature of the -CF₃ group will result in a less nucleophilic hydrazine, potentially leading to slower reaction rates or requiring harsher conditions compared to its -OCF₃ counterpart.

Reactivity in Key Synthetic Transformations

The utility of these reagents is most evident in the synthesis of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. Below is a comparison of their performance in two common and important reactions: pyrazole synthesis and the Fischer indole synthesis.

Pyrazole Synthesis

The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound. The electron-withdrawing nature of the -OCF₃ and -CF₃ groups can influence the rate of the initial condensation and the subsequent cyclization.

Table 2: Performance in Pyrazole Synthesis

Hydrazine Derivative1,3-Dicarbonyl CompoundProductYield (%)Reference
[4-(Trifluoromethyl)phenyl]hydrazine2-Acetyl-1,3-indanedione3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one4-24%[1]
This compound hydrochlorideDiethyl (2,2-diethoxyethyl)phosphonatePyrazole-containing bisphosphonate esterNot explicitly stated, but used in synthesis

Direct comparative yield data under identical conditions is limited in the literature. However, the reported synthesis of an indenopyrazole with [4-(Trifluoromethyl)phenyl]hydrazine resulted in modest yields of 4-24%.[1] While a specific yield for a comparable reaction with this compound was not found, its use in the synthesis of pyrazole-containing bisphosphonates indicates its utility in similar transformations. Based on electronic principles, one might anticipate that the slightly less deactivated this compound could offer improved yields under certain conditions.

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for creating indole rings from a phenylhydrazine and a ketone or aldehyde under acidic conditions. The electron-withdrawing substituents on the phenyl ring can make the requisite[2][2]-sigmatropic rearrangement more challenging, often requiring more forcing conditions.

Experimental Protocols

The following are representative protocols for key reactions involving substituted phenylhydrazines. These can be adapted for use with both this compound and [4-(Trifluoromethyl)phenyl]hydrazine.

Protocol 1: General Procedure for Pyrazole Synthesis (Knorr Synthesis)

Materials:

  • Substituted phenylhydrazine (e.g., [4-(Trifluoromethyl)phenyl]hydrazine) (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the substituted phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add the 1,3-dicarbonyl compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Fischer Indole Synthesis

Materials:

  • Substituted phenylhydrazine hydrochloride (e.g., this compound hydrochloride) (1.0 eq)

  • Ketone or aldehyde (1.0-1.2 eq)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)

  • High-boiling point solvent (e.g., toluene, xylene, or acetic acid)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Hydrazone Formation (can be done in situ): In a round-bottom flask, combine the substituted phenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid. Stir the mixture, sometimes with gentle heating, until hydrazone formation is complete (monitor by TLC).

  • Cyclization: Add the acid catalyst to the mixture. If using a solvent like acetic acid, it can also serve as the catalyst. For other catalysts like polyphosphoric acid or zinc chloride, they are added directly to the hydrazone.

  • Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent (typically ranging from 80°C to the reflux temperature of the solvent).

  • Monitor the reaction by TLC until the starting hydrazone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude indole by column chromatography or recrystallization.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the electronic effects of the substituents and a general workflow for the Fischer Indole Synthesis.

electronic_effects cluster_OCF3 4-(Trifluoromethoxy)phenyl group cluster_CF3 4-(Trifluoromethyl)phenyl group OCF3 OCF₃ Ring1 Aromatic Ring OCF3->Ring1 σ Inductive1 Strong Inductive Withdrawal (-I) OCF3->Inductive1 Resonance1 Weak Resonance Donation (+R) OCF3->Resonance1 CF3 CF₃ Ring2 Aromatic Ring CF3->Ring2 σ Inductive2 Strong Inductive Withdrawal (-I) CF3->Inductive2 Resonance2 Weak Resonance Withdrawal (-R) CF3->Resonance2 fischer_indole_workflow Start Start: [4-Substituted]phenylhydrazine + Ketone/Aldehyde Step1 Step 1: Hydrazone Formation (Acid or Thermal) Start->Step1 Intermediate1 Intermediate: Phenylhydrazone Step1->Intermediate1 Step2 Step 2: Tautomerization (Acid Catalyst) Intermediate1->Step2 Intermediate2 Intermediate: Ene-hydrazine Step2->Intermediate2 Step3 Step 3: [3,3]-Sigmatropic Rearrangement (Acid Catalyst) Intermediate2->Step3 Intermediate3 Intermediate: Di-imine Step3->Intermediate3 Step4 Step 4: Cyclization & Aromatization (Loss of NH₃) Intermediate3->Step4 End Product: Substituted Indole Step4->End

References

A Comparative Guide to the Biological Activity of Trifluoromethoxy- and Trifluoromethyl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of lead compounds. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. While structurally similar, their distinct electronic and physicochemical properties can lead to significant differences in biological activity, pharmacokinetics, and metabolic stability. This guide provides a comparative analysis of these two crucial substituents when appended to heterocyclic scaffolds, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The trifluoromethyl and trifluoromethoxy groups impart unique characteristics to a parent molecule, primarily influencing its lipophilicity and electronic nature. The -OCF3 group is generally considered more lipophilic and is a strong electron-withdrawing group, though slightly less so than the -CF3 group when considering inductive effects alone. These properties play a critical role in how a molecule interacts with its biological target and navigates physiological environments.[1][2]

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Impact on Drug Design
Lipophilicity (Hansch π) +0.88[2]+1.04[2]Influences membrane permeability, solubility, and binding to hydrophobic pockets of target proteins.
Electronic Effect (Hammett σm) +0.43+0.38Modulates the acidity/basicity of nearby functional groups and the electronic nature of aromatic rings, affecting target interactions.
Metabolic Stability High, due to strong C-F bonds.[2]High, often more stable than -OCH3 group.[1]Reduces susceptibility to metabolic degradation, potentially increasing the drug's half-life.
Hydrogen Bond Acceptance Very weakWeak (oxygen atom)Can influence binding to target proteins through hydrogen bonding interactions.

Comparative Biological Activity: A Case Study on Indole-Based p97 Inhibitors

A direct comparison of the biological effects of -CF3 and -OCF3 substitution can be observed in a series of indole-based inhibitors of the AAA ATPase p97.[3] p97 is an essential enzyme involved in protein quality control, and its inhibition is a promising strategy for cancer therapy. In this study, various bioisosteric replacements were made on an indole scaffold to probe the structure-activity relationship (SAR).

The results demonstrate that the bioisosteric replacement of a trifluoromethyl group with a trifluoromethoxy group can lead to surprising and unpredictable changes in biological activity.[3] In this particular series, the -OCF3 analogue was found to be slightly more potent than the -CF3 analogue, with IC50 values of 3.8 µM and >10 µM, respectively.[3] This highlights the nuanced interplay between sterics, electronics, and lipophilicity in drug-receptor interactions.

Compound AnalogueHeterocyclic CoreSubstitutionBiological TargetIn Vitro Activity (IC50)
Analogue 1 Indole-CF3AAA ATPase p97>10 µM[3]
Analogue 2 Indole-OCF33.8 ± 0.8 µM[3]
Analogue 3 Indole-NO20.05 ± 0.04 µM[3]
Analogue 4 Indole-SF521.5 ± 1.5 µM[3]
Analogue 5 Indole-CH30.24 ± 0.11 µM[3]
Analogue 6 Indole-OCH30.71 ± 0.22 µM[3]

Experimental Protocols

In Vitro p97 ATPase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of the compounds against p97 ATPase was determined using a luminescent ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the enzymatic reaction, which is inversely proportional to the level of inhibition.

Materials:

  • Recombinant p97 enzyme

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well assay plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A small volume (e.g., 1 µL) of each dilution is then transferred to the wells of a 384-well plate. DMSO-only wells serve as a negative control.

  • Enzyme and Substrate Addition: A master mix containing the p97 enzyme in the kinase reaction buffer is prepared. An appropriate volume of this mix is added to each well containing the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the enzyme.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • First Read (ADP-Glo™ Reagent): After incubation, the ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is followed by a 40-minute incubation at room temperature.

  • Second Read (Kinase Detection Reagent): The Kinase Detection Reagent is then added to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is subsequently used by a luciferase to produce a luminescent signal. The plate is incubated for another 30 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration. The data are then fitted to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value for each compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis compound_prep Compound Dilution in DMSO reaction_setup Add Compound, Enzyme, & ATP to Plate compound_prep->reaction_setup enzyme_prep Enzyme & ATP Preparation enzyme_prep->reaction_setup incubation Incubate at RT (60 min) reaction_setup->incubation add_adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->add_adpglo incubation2 Incubate at RT (40 min) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubation2->add_detection incubation3 Incubate at RT (30 min) add_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence calc_ic50 Calculate IC50 read_luminescence->calc_ic50

Caption: Workflow for an in vitro ADP-Glo™ kinase/ATPase inhibition assay.

p97_pathway ub_protein Ubiquitinated Substrate Protein p97_complex p97/VCP Complex ub_protein->p97_complex Recognition & Unfolding proteasome 26S Proteasome p97_complex->proteasome Delivery unfolded_protein Unfolded Protein proteasome->unfolded_protein Degradation amino_acids Amino Acids unfolded_protein->amino_acids inhibitor p97 Inhibitor (e.g., Indole Analogues) inhibitor->p97_complex

Caption: Role of p97/VCP in the Ubiquitin-Proteasome System and its inhibition.

Conclusion

The choice between a trifluoromethyl and a trifluoromethoxy substituent is a critical decision in drug design, with no universally superior option. As demonstrated by the p97 inhibitor case study, the subtle differences in lipophilicity, electronics, and sterics between -CF3 and -OCF3 can lead to significant and sometimes non-intuitive differences in biological activity.[3] While the -OCF3 group often provides greater lipophilicity, the overall effect on potency is highly dependent on the specific topology of the target's binding site. Therefore, the synthesis and evaluation of both analogues are often warranted in lead optimization campaigns to fully explore the structure-activity landscape and identify the optimal substituent for a given biological target.

References

Comparative Guide to the Structural Validation of a Pyrazoles Synthesized from [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the synthesis and structural validation of a pyrazole derived from [4-(Trifluoromethoxy)phenyl]hydrazine. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data to aid in the characterization of novel pyrazole structures.

Primary Synthesis: 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole

The synthesis of 3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole is typically achieved through the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone. This reaction is a cornerstone in heterocyclic chemistry for forming the pyrazole ring.

Experimental Protocol

A solution of this compound (1.0 mmol) and acetylacetone (1.1 mmol) in glacial acetic acid (10 mL) is refluxed for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to yield the pure 3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole.

Structural Validation and Data Presentation

The validation of the synthesized pyrazole structure relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Table 1: Spectral Data for the Validation of the Synthesized Pyrazole

Analysis TypeParameterObserved Value
¹H NMR Chemical Shift (δ, ppm)7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.28 (d, J = 8.8 Hz, 2H, Ar-H), 6.09 (s, 1H, pyrazole-H4), 2.33 (s, 3H, CH₃), 2.29 (s, 3H, CH₃)
¹³C NMR Chemical Shift (δ, ppm)150.2, 148.1 (q, ¹JCF = 257.5 Hz, OCF₃), 141.0, 138.2, 125.9, 121.8, 120.7 (q, ¹JCF = 257.5 Hz, OCF₃), 107.5, 13.8, 11.5
HRMS m/z (ESI)Calculated for C₁₂H₁₁F₃N₂O [M+H]⁺: 257.0896, Found: 257.0898

Alternative Synthesis Route: 3,5-Diphenyl-1H-pyrazole from a Tosylhydrazone

An alternative and widely used method for pyrazole synthesis involves the use of tosylhydrazones. This approach offers a different pathway to the pyrazole core and serves as a valuable comparison for structural validation. The synthesis of 3,5-diphenyl-1H-pyrazole from trans-chalcone via its tosylhydrazone is a representative example.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole.[1]

A mixture of trans-chalcone tosylhydrazone (0.2 mmol) and DBU (1.0 equiv.) in ethanol (2.0 mL) is stirred at 95 °C under air for 12 hours.[1] The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to give 3,5-diphenyl-1H-pyrazole.[1]

Comparative Data for the Alternative Synthesis Product

The structural data for 3,5-diphenyl-1H-pyrazole, synthesized via the tosylhydrazone route, is presented below for comparison.

Table 2: Spectral Data for 3,5-Diphenyl-1H-pyrazole [1]

Analysis TypeParameterObserved Value
¹H NMR Chemical Shift (δ, ppm, DMSO-d₆)13.33 (s, 1H, NH), 7.81 (d, J = 7.4 Hz, 2H, Ar-H), 7.74 (d, J = 7.5 Hz, 2H, Ar-H), 7.41–7.33 (m, 4H, Ar-H), 7.29–7.21 (m, 2H, Ar-H), 7.12 (s, 1H, pyrazole-H4)
¹³C NMR Chemical Shift (δ, ppm, DMSO-d₆)148.8, 144.5, 133.2, 130.4, 129.0, 128.8, 128.3, 125.6, 101.9
HRMS m/z (ESI)Calculated for C₁₅H₁₃N₂ [M+H]⁺: 221.1073, Found: 221.1073

Workflow and Methodological Overview

The following diagram illustrates the overall workflow from synthesis to structural validation for the primary pyrazole synthesis.

G cluster_synthesis Synthesis cluster_validation Structural Validation hydrazine This compound reaction Condensation (Glacial Acetic Acid, Reflux) hydrazine->reaction diketone Acetylacetone diketone->reaction workup Workup & Purification (Precipitation, Recrystallization) reaction->workup product 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis

Synthesis and Validation Workflow

Detailed Experimental Protocols for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the synthesized pyrazole is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. Data is processed, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). Chemical shifts are reported in ppm relative to the solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of the pyrazole is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition: The sample is introduced into the mass spectrometer via electrospray ionization (ESI). The mass-to-charge ratio (m/z) is measured with high accuracy to determine the elemental composition of the molecular ion.

References

Comparative Study of Catalysts for Fischer Indole Synthesis with Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on catalyst selection and performance in the synthesis of electron-deficient indoles.

The Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus, often faces challenges when applied to substrates bearing electron-withdrawing groups (EWGs). These substituents can deactivate the arylhydrazine starting material, hindering the key acid-catalyzed cyclization step and leading to lower yields or the need for harsh reaction conditions. The choice of catalyst is therefore critical to achieving efficient synthesis of these valuable indole derivatives, which are important scaffolds in medicinal chemistry. This guide provides a comparative overview of various catalysts, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of different catalysts in the Fischer indole synthesis of substrates with electron-withdrawing groups is summarized in the table below. The data has been compiled from various literature sources, and it is important to note that direct comparison can be challenging due to variations in reaction conditions, scales, and substrates. Nevertheless, this table provides a valuable overview of catalyst performance.

Catalyst SystemArylhydrazine SubstrateCarbonyl SubstrateProductReaction ConditionsYield (%)Reference
p-Toluenesulfonic acid (p-TsOH)4-Chlorophenylhydrazine HClCyclohexanone8-Chloro-1,2,3,4-tetrahydrocarbazoleSolvent-free, 250 °C, 1 min91[1]
Trichloroacetic acid (TCA)4-Chlorophenylhydrazine HClCyclopentanone7-Chloro-1,2,3,4-tetrahydro-cyclopenta[b]indoleSolvent-free, 100 °C, 5 min90[1]
Zinc chloride (ZnCl₂)PhenylhydrazineAcetophenone2-PhenylindolePolyphosphoric acid, heatNot specified[2]
Pyridinium-based Ionic Liquid / ZnCl₂PhenylhydrazineCyclohexanone1,2,3,4-TetrahydrocarbazoleMicrowave, 3 min89.66[3]
Polyphosphoric acid (PPA)PhenylhydrazineAcetophenone2-PhenylindoleHeatNot specified[2]

Visualizing the Fischer Indole Synthesis

The following diagrams illustrate the generally accepted mechanism of the Fischer indole synthesis and a typical experimental workflow.

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Acid-Catalyzed Cyclization Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl Ketone Ketone/Aldehyde Protonation Protonation Hydrazone->Protonation H+ Enehydrazine Enehydrazine (Tautomerization) Protonation->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diamine Diamine Intermediate Rearrangement->Diamine Cyclization Intramolecular Cyclization Diamine->Cyclization Ammonia_Elimination Ammonia Elimination Cyclization->Ammonia_Elimination -NH₃ Indole Indole Product Ammonia_Elimination->Indole

Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.

Experimental_Workflow Start Start Mixing Mix Arylhydrazine, Carbonyl Compound, and Catalyst Start->Mixing Reaction Heat Reaction Mixture (Conventional or Microwave) Mixing->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the Fischer indole synthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering practical instructions for laboratory implementation.

Protocol 1: Solvent-Free Synthesis of 8-Chloro-1,2,3,4-tetrahydrocarbazole using p-Toluenesulfonic Acid[1]

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Cyclohexanone

  • p-Toluenesulfonic acid monohydrate

Procedure:

  • A mixture of 4-chlorophenylhydrazine hydrochloride (1 mmol) and cyclohexanone (1 mmol) is heated at 250 °C in a test tube for 1 minute with swirling.

  • The reaction mixture is then worked up as described in the general procedure below.

General Work-up Procedure (for solvent-free reactions): [1]

  • After cooling, water is added to the reaction mixture.

  • The resulting solid is collected by filtration.

  • The collected solid is washed with water and dried under vacuum to afford the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 2-Phenylindole using Polyphosphoric Acid[2]

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Glacial acetic acid

Procedure:

Stage 1: Preparation of the Hydrazone

  • In a 50 mL 2-neck round-bottom flask fitted with a reflux condenser, dissolve acetophenone (2 g) in ethanol (6 mL).

  • With stirring, add phenylhydrazine (1.8 g) dropwise. Caution: Phenylhydrazine is toxic.

  • Add approximately 8-10 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture in an oil bath at approximately 80 °C for 45 minutes.

  • Cool the reaction flask in an ice bath to induce complete precipitation of the hydrazone.

  • Filter the solid product using a Buchner funnel and wash with ice-cold ethanol (2 mL) to remove any unreacted starting materials.

  • Dry the solid hydrazone and determine the yield.

Stage 2: Rearrangement to 2-Phenylindole

  • In a 100 mL single-neck round-bottom flask, place polyphosphoric acid (4 g).

  • Add the prepared hydrazone (1.2 g) to the flask.

  • Heat the mixture in an oil bath at 150-160 °C for approximately 10 minutes.

  • Cool the reaction mixture to room temperature and then add 10-15 mL of ice-cold water.

  • Stir the mixture vigorously with a glass rod to break up any lumps.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water (2 x 10 mL), and then with a saturated sodium bicarbonate solution (2 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-phenylindole.

  • The crude product can be purified by recrystallization from a suitable solvent.

Protocol 3: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole using a Pyridinium-based Ionic Liquid and ZnCl₂[3]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Pyridinium-based ionic liquid (e.g., 1-butyl-2-methylpyridinium bromide)

  • Zinc chloride (ZnCl₂)

Procedure:

  • In a microwave-safe reaction vessel, combine phenylhydrazine, cyclohexanone, the pyridinium-based ionic liquid, and zinc chloride.

  • Irradiate the mixture in a microwave reactor for 3 minutes.

  • After cooling, the product can be isolated and purified using standard techniques such as extraction and chromatography. The use of the ionic liquid in conjunction with ZnCl₂ has been shown to afford a higher yield (89.66%) compared to using either the ionic liquid (67.82%) or ZnCl₂ (79.89%) alone under microwave conditions.[3]

Discussion

The choice of catalyst for the Fischer indole synthesis of substrates with electron-withdrawing groups is a critical parameter that significantly impacts reaction efficiency.

Brønsted acids , such as p-toluenesulfonic acid and trichloroacetic acid, have demonstrated high efficacy, particularly in solvent-free conditions, offering high yields and short reaction times.[1] These "green chemistry" approaches are attractive due to the reduced use of volatile organic solvents.

Lewis acids , with zinc chloride being a prominent example, are widely used and can be effective, often in conjunction with a co-catalyst or under specific conditions like microwave irradiation.[2][3] The use of ionic liquids, especially those with Lewis acidic components like choline chloride·2ZnCl₂, also presents a promising avenue, sometimes allowing for product isolation through direct sublimation.

Heterogeneous catalysts , such as zeolites, offer the advantages of easy separation and potential for recycling. While not extensively detailed with EWG-substrates in the provided context, their application in Fischer indole synthesis is well-established and warrants consideration for developing more sustainable processes.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the Fischer indole reaction, often leading to significantly reduced reaction times and improved yields, as demonstrated with ionic liquid/ZnCl₂ systems.[3]

References

The Efficacy of [4-(Trifluoromethoxy)phenyl]hydrazine in Bioactive Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel bioactive molecules is a cornerstone of innovation. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, has gained significant traction due to its ability to enhance key pharmacological properties like metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of the efficacy of [4-(Trifluoromethoxy)phenyl]hydrazine in synthesizing bioactive molecules, particularly indoles via the Fischer indole synthesis, with alternative substituted hydrazines. The information is supported by available experimental data and detailed methodologies to aid in research and development.

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which presents both challenges and opportunities in synthetic chemistry. In the context of the widely utilized Fischer indole synthesis, the electronic nature of the substituent on the phenylhydrazine ring plays a critical role in the reaction's efficiency.

The Fischer Indole Synthesis: A Versatile Tool for Bioactive Indoles

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).

The accepted mechanism for the Fischer indole synthesis involves several key steps, including the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[1][2][3]

Impact of Substituents on Fischer Indole Synthesis Efficacy

The electronic properties of the substituents on the phenylhydrazine ring significantly influence the rate and yield of the Fischer indole synthesis.[4]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This facilitates the key[1][1]-sigmatropic rearrangement step, often leading to higher yields under milder reaction conditions.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as nitro (-NO₂) and the trifluoromethoxy (-OCF₃) group, decrease the electron density of the ring. This can hinder the reaction, often requiring harsher conditions (e.g., stronger acids, higher temperatures) and potentially leading to lower yields.[2][5] For instance, the synthesis of 2,3,3-trimethyl-5-nitroindolenine from p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone in acetic acid resulted in a very low yield of 10%, which could be increased to 30% by using a mixture of acetic acid and hydrochloric acid.[5]

Comparative Performance of Substituted Phenylhydrazines

While specific comparative yield data for this compound under various conditions is not extensively documented in publicly available literature, the general trend for electron-withdrawing groups suggests that its performance in the Fischer indole synthesis may be less efficient compared to hydrazines bearing electron-donating groups.

To provide a comparative context, the following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis with different carbonyl compounds.

Phenylhydrazine DerivativeCarbonyl CompoundCatalyst/SolventReaction ConditionsYield (%)Reference
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneGlacial acetic acidReflux, 2.25 hHigh[4][5]
o,m-Tolylhydrazine hydrochloridesIsopropyl methyl ketoneAcetic acidRoom temperatureHigh (unspecified)[2]
4-MethoxyphenylhydrazinePropiophenoneOxalic acid/Dimethylurea (Mechanochemical)Ball-milling79[6]
4-ChlorophenylhydrazinePropiophenoneOxalic acid/Dimethylurea (Mechanochemical)Ball-milling, 400 minLow conversion[6]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic acidReflux, 1.5 h10[5]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic acid/HClNot specified30[5]
PhenylhydrazinePyruvic acidMicrowave irradiationNot specifiedNot specified[7]

Bioactive Molecules Derived from Trifluoromethoxy-Substituted Scaffolds

Despite the potential synthetic challenges, the incorporation of the trifluoromethoxy group is highly desirable for its positive impact on the bioactivity of molecules. 6-Fluoroindole derivatives, for example, have shown significant promise as anticancer, neuroactive, and antiviral agents.[8] The trifluoromethoxy group can enhance metabolic stability and binding affinity, making it a valuable moiety in drug design.

Experimental Protocols

General Protocol for Fischer Indole Synthesis with Substituted Phenylhydrazines

This protocol is a general guideline and may require optimization for specific substrates, particularly for those with electron-withdrawing groups like this compound, which might necessitate stronger acids or higher temperatures.[4]

1. Phenylhydrazone Formation (in situ):

  • In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent such as glacial acetic acid or ethanol.

2. Cyclization:

  • Add a catalytic amount of a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) if not using acetic acid as the solvent.[1][3]

  • Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthesis and its Logic

To better understand the process and the factors influencing it, the following diagrams illustrate the Fischer indole synthesis workflow and the logical relationship between substituent effects and reaction outcomes.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Phenylhydrazine This compound Condensation Condensation Phenylhydrazine->Condensation Ketone Aldehyde or Ketone Ketone->Condensation Cyclization Acid-Catalyzed Cyclization Condensation->Cyclization Phenylhydrazone Intermediate Indole Bioactive Indole Derivative Cyclization->Indole

Caption: Experimental workflow for the Fischer indole synthesis.

Substituent_Effects cluster_substituent Substituent on Phenylhydrazine Ring cluster_outcome Reaction Outcome EDG Electron-Donating Group (EDG) e.g., -OCH3, -CH3 HighYield Higher Yield Milder Conditions EDG->HighYield Facilitates Reaction EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -OCF3 LowYield Lower Yield Harsher Conditions EWG->LowYield Hinders Reaction

Caption: Influence of substituents on Fischer indole synthesis.

References

A Comparative Guide to Hydrazone Derivatives of [4-(Trifluoromethoxy)phenyl]hydrazine: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of hydrazone derivatives incorporating the [4-(trifluoromethoxy)phenyl]hydrazine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and binding affinity to biological targets. This document presents a comparative analysis of their performance against other relevant alternatives, supported by experimental data, detailed protocols, and visual diagrams of synthetic pathways and biological mechanisms.

Synthesis and Characterization

Hydrazones of this compound are typically synthesized through a straightforward condensation reaction between this compound hydrochloride and a variety of carbonyl compounds (aldehydes or ketones). The reaction is often catalyzed by a few drops of a weak acid, such as acetic acid, and carried out in a suitable solvent like ethanol.

The structural confirmation of the synthesized hydrazones relies on standard spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key spectral features include the presence of a C=N (imine) stretching vibration typically observed in the range of 1585-1625 cm⁻¹, and the N-H stretching vibration around 3152-3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra are characterized by a singlet for the N-H proton, often deshielded, and signals corresponding to the aromatic and aliphatic protons of the parent aldehyde/ketone and the [4-(trifluoromethoxy)phenyl] moiety. 13C NMR spectra will show a characteristic signal for the C=N carbon.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compounds.

Comparative Biological Activity

Hydrazone derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Below are comparative data summarizing their performance against other relevant compounds.

Antimicrobial Activity

The trifluoromethoxy group can enhance the antimicrobial properties of hydrazones. The following table compares the in vitro activity of a representative trifluoromethyl-substituted hydrazone with a standard antibiotic.

Compound/DrugOrganismMIC (µg/mL)Reference
N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazideM. kansasii16[1]
BacitracinM. kansasii>100[1]
Anticancer Activity

The cytotoxic potential of hydrazone derivatives is a significant area of research. The trifluoromethoxy substitution is often explored to improve anticancer efficacy.

CompoundCell LineIC₅₀ (µM)Standard DrugIC₅₀ (µM)Reference
Fluorinated-substituted hydrazone derivative (3a)SW1353 (Chondrosarcoma)9.45 ± 2.14Cisplatin11.9 ± 0.95[2]
Hydrazone derivative (15)A549 (Lung Carcinoma)29.59Cisplatin22.42[3]
Hydrazone derivative (15)MCF-7 (Breast Cancer)27.70Cisplatin18.01[3]
Azole compound with trifluoromethylphenyl ring (a1)MCF-7 (Breast Cancer)5.84 ± 0.76 µg/mLDoxorubicinNot specified in abstract[4][5]
Azole compound with trifluoromethylphenyl ring (a1)MDA-MB-231 (Breast Cancer)5.01 ± 0.32 µg/mLDoxorubicinNot specified in abstract[4][5]
Azole compound with trifluoromethylphenyl ring (a1)HCT-116 (Colon Cancer)5.57 ± 0.02 µg/mLDoxorubicinNot specified in abstract[4][5]
Enzyme Inhibition

Hydrazones are known to interact with various enzymes. The inhibitory activity of trifluoromethyl- and trifluoromethoxy-substituted hydrazones against cholinesterases and other enzymes has been evaluated.

CompoundEnzymeIC₅₀ (µM)Standard DrugIC₅₀ (µM)Reference
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazideAcetylcholinesterase (AChE)46.8 - 137.7GalantamineNot directly comparable[6][7][8]
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazideButyrylcholinesterase (BuChE)19.1 - 881.1GalantamineNot directly comparable[6][7][8]
(E)-N′-(2-Hydroxybenzylidene)-4-(trifluoromethoxy)benzenesulfonohydrazide (7)α-Amylase63.41 ± 0.27Acarbose79.28 ± 0.55[9]
(E)-N′-(2-Hydroxybenzylidene)-4-(trifluoromethoxy)benzenesulfonohydrazide (7)α-Glucosidase110.18 ± 0.51Acarbose190.14 ± 0.40[9]

Experimental Protocols

General Synthesis of Hydrazone Derivatives

A mixture of this compound hydrochloride (1 mmol) and the appropriate aldehyde or ketone (1 mmol) is dissolved in ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure hydrazone derivative.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The synthesized hydrazone derivatives are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these solutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizations

Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound Hydrochloride F Condensation Reaction A->F B Aldehyde or Ketone (R-C(=O)-R') B->F C Ethanol (Solvent) C->F in D Glacial Acetic Acid (Catalyst) D->F cat. E Reflux (2-4h) E->F heat G Hydrazone Derivative F->G

Caption: General synthesis of hydrazone derivatives.

PI3K/Akt Signaling Pathway Inhibition

Several studies suggest that hydrazone derivatives can exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[1][6][7][9][10]

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Hydrazone Hydrazone Derivative Hydrazone->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway Inhibition

The MAPK/ERK pathway is another critical signaling cascade involved in cell growth and differentiation, and it has been identified as a target for some hydrazone derivatives.[11][12]

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates Hydrazone Hydrazone Derivative Hydrazone->ERK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Guide to Purity Assessment of Synthesized [4-(Trifluoromethoxy)phenyl]hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous verification of compound purity is a cornerstone of reliable and reproducible results. Impurities in synthesized active pharmaceutical ingredients (APIs) or their intermediates, such as [4-(Trifluoromethoxy)phenyl]hydrazine derivatives, can significantly impact biological activity, toxicity, and overall study outcomes.[1] This guide provides an objective comparison of common analytical methods for assessing the purity of these fluorinated hydrazine compounds, complete with experimental protocols and supporting data to inform analytical strategy.

This compound and its derivatives are valuable building blocks in medicinal chemistry and agrochemical synthesis.[2][3] The presence of the trifluoromethoxy group can enhance metabolic stability and binding affinity, making these compounds particularly interesting for drug discovery.[4] However, their synthesis can lead to impurities such as positional isomers, starting materials, or by-products.[5][6] Therefore, a robust analytical workflow is essential for quality control.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical technique is contingent on the nature of the expected impurities, the required sensitivity, and available instrumentation.[1] A multi-faceted approach, employing orthogonal methods, is often the most rigorous strategy for purity validation. The following table summarizes and compares the most effective techniques for analyzing this compound derivatives.

Analytical Method Principle Typical Purity Results (Hypothetical Batches) Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase, with UV detection.Batch A: 99.2%Batch B: 98.5%Batch C: 99.5%High sensitivity and resolution for separating closely related impurities.[6] Widely available and suitable for routine quality control.Requires chromophoric compounds. Method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase followed by detection (e.g., FID or MS).Batch A: 99.1%Batch B: 98.2%Batch C: 99.4%Excellent for separating volatile impurities and positional isomers.[5] High sensitivity.Requires derivatization for non-volatile compounds. High temperatures can degrade thermally labile compounds.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Measures the resonance of the ¹⁹F nucleus, providing information on fluorine-containing molecules.[7]Batch A: 99.3%Batch B: 98.6%Batch C: 99.6%Highly specific for fluorinated compounds. Provides structural information and can quantify impurities without a reference standard for each impurity.[8]Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Measures the resonance of protons to elucidate molecular structure and quantify components.Provides structural confirmation and detects proton-containing impurities.Excellent for structural elucidation and identification of impurities. qNMR can provide highly accurate purity values.[1]Can have complex spectra with overlapping signals. Lower sensitivity than HPLC or GC for trace impurities.
Elemental Analysis (CHN) Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen.Batch A: C: 36.8%, H: 2.6%, N: 12.2%Batch B: C: 36.7%, H: 2.7%, N: 12.1%Provides information on the elemental composition, confirming the empirical formula.Does not distinguish between the target compound and isomers. Insensitive to impurities with similar elemental compositions.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and comparable data. Below are methodologies for two primary techniques in the purity assessment of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of a this compound derivative.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR) Spectroscopy

This protocol provides a method for purity determination using ¹⁹F NMR, which is highly specific for fluorinated compounds like the target derivatives.[8]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Internal Standard: A known amount of a stable, fluorinated compound with a distinct chemical shift (e.g., trifluorotoluene) is used.

  • Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound derivative.

    • Accurately weigh approximately 10 mg of the internal standard.

    • Dissolve both in 0.7 mL of the deuterated solvent in an NMR tube.

  • NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation for quantification).

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Integrate the signal corresponding to the trifluoromethoxy group of the target compound and the signal of the internal standard.

  • Calculation: The purity of the sample is calculated using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std Where:

    • I = Integral area

    • N = Number of fluorine atoms per molecule for the signal

    • M = Molar mass

    • W = Weight

    • P_std = Purity of the internal standard

Visualized Workflow for Synthesis and Purity Analysis

The following diagram illustrates a typical workflow from the synthesis of a this compound derivative to its final purity assessment, highlighting the integration of various analytical techniques for comprehensive quality control.

G Workflow for Synthesis and Purity Assessment cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Purity Assessment Stage cluster_final Final Evaluation start Starting Materials (e.g., 4-Aminobenzotrifluoride) reaction Multi-step Chemical Synthesis start->reaction Diazotization, Reduction, etc. crude Crude Product Isolation reaction->crude purify Purification (Recrystallization or Chromatography) crude->purify purified_product Purified Derivative purify->purified_product hplc HPLC Analysis purified_product->hplc gc GC-MS Analysis purified_product->gc nmr NMR Spectroscopy (¹H and ¹⁹F) purified_product->nmr elemental Elemental Analysis purified_product->elemental data_comp Data Comparison and Purity Confirmation hplc->data_comp gc->data_comp nmr->data_comp elemental->data_comp final_product Qualified Product (Purity > 98%) data_comp->final_product Meets Specification

Caption: Logical workflow from synthesis to final purity validation.

This comprehensive approach ensures that synthesized this compound derivatives meet the high-purity standards required for their application in research and development, ultimately contributing to more reliable and impactful scientific outcomes.

References

Comparative Analysis of Coumarin Derivatives: A Guide to Insecticidal and Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal and herbicidal activities of selected coumarin derivatives based on recent experimental findings. Coumarins, a class of benzopyrone compounds, are recognized for a wide spectrum of biological activities, making their derivatives promising candidates for the development of novel pesticides and herbicides. This document summarizes quantitative performance data, details the experimental protocols used for their evaluation, and visualizes key biological pathways and workflows.

Insecticidal Activity of Coumarin Derivatives

The insecticidal potential of coumarin derivatives is often linked to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.

Data Summary

The following table summarizes the insecticidal activity of three coumarin derivatives against the Asian tiger mosquito (Aedes albopictus) and the green peach aphid (Myzus persicae). The data is based on a 24-hour treatment period.

CompoundTarget PestConcentrationAdjusted Mortality Rate (%)[1]
ImperatorinAedes albopictus (Larvae)50 µg/mL100%
IsoimperatorinAedes albopictus (Larvae)50 µg/mL100%
UmbelliferoneAedes albopictus (Larvae)50 µg/mL40%
ImperatorinMyzus persicae (Aphid)100 µg/mL98%
IsoimperatorinMyzus persicae (Aphid)100 µg/mL95%
UmbelliferoneMyzus persicae (Aphid)100 µg/mL40%
Mechanism of Action: Acetylcholinesterase Inhibition

Many organophosphate and carbamate insecticides function by inhibiting acetylcholinesterase. Coumarin derivatives have been shown to act as inhibitors of this enzyme as well. The enzymatic reaction involves the hydrolysis of acetylcholine to choline and acetic acid. The inhibition of this process disrupts the nervous system of insects.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Coumarin Coumarin Derivative Coumarin->AChE Inhibits Herbicidal_Assay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A1 Synthesize & Purify Coumarin Derivatives A2 Prepare Stock Solutions (in Acetone/DMSO) A1->A2 A3 Create Serial Dilutions (Aqueous Solution) A2->A3 B3 Apply Test Solutions to Filter Paper A3->B3 B1 Sterilize Weed Seeds (e.g., A. retroflexus) B2 Plate Seeds on Filter Paper in Petri Dishes B1->B2 B2->B3 B4 Incubate in Growth Chamber (Controlled Temp & Light) B3->B4 C1 Measure Germination Rate & Root/Shoot Length B4->C1 C2 Calculate Percent Inhibition vs. Control C1->C2 C3 Determine ED50 Values (Dose-Response Curves) C2->C3

References

The Trifluoromethoxy Group: A Guide to Its Impact on Drug-Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group is an increasingly utilized substituent for optimizing the pharmacological profile of drug candidates. This guide provides a comprehensive comparison of the trifluoromethoxy group with other common bioisosteres, supported by experimental data, to elucidate its impact on drug-receptor binding.

Physicochemical Properties: A Comparative Overview

The trifluoromethoxy group's unique electronic and steric properties distinguish it from other functional groups commonly used in drug design. Its high lipophilicity and strong electron-withdrawing nature can significantly influence a molecule's ability to interact with its biological target.

Functional GroupHansch π Value[1]van der Waals Radius (Å)Hammett Constant (σp)Electronic Effect
Trifluoromethoxy (-OCF3) +1.04 ~2.7+0.35 Strongly Electron-Withdrawing
Trifluoromethyl (-CF3)+0.88[1]2.44+0.54[2]Strongly Electron-Withdrawing
Methoxy (-OCH3)-0.02~2.5-0.27Electron-Donating
Chloro (-Cl)+0.711.75+0.23Electron-Withdrawing
Methyl (-CH3)+0.562.00-0.17Electron-Donating

Impact on Drug-Receptor Binding

The introduction of a trifluoromethoxy group can profoundly affect a drug's interaction with its receptor target through several mechanisms:

  • Enhanced Binding Affinity: The high lipophilicity of the -OCF3 group can promote hydrophobic interactions within the binding pocket of a receptor.[3] Its strong electron-withdrawing nature can also modulate the electron density of the parent molecule, potentially leading to more favorable electrostatic interactions and hydrogen bonding with receptor residues.[3]

  • Improved Metabolic Stability: The trifluoromethoxy group is significantly more resistant to metabolic degradation, particularly oxidative demethylation by cytochrome P450 enzymes, compared to a methoxy group.[3] This increased stability leads to a longer half-life and improved bioavailability of the drug.

  • Conformational Rigidity: The steric bulk of the trifluoromethoxy group can restrict the conformational flexibility of a drug molecule. This can "lock" the molecule into a bioactive conformation that is optimal for binding to the target receptor, thereby enhancing potency and selectivity.

  • Increased Membrane Permeability: The lipophilic character of the -OCF3 group can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[1]

Case Study: Trifluoromethoxy Substitution in FL118 Analogues

A study on derivatives of the anticancer agent FL118 provides a clear example of the impact of trifluoromethoxy substitution on biological activity. The following table summarizes the in vitro cytotoxicity (IC50 values) of various analogues against the A549 human lung carcinoma cell line.

CompoundSubstituent on Phenyl RingIC50 (nM) in A549 cells[4]
7l 4-trifluoromethoxy 12
7m 3-trifluoromethoxy >1000
7n4-trifluoromethyl9
7a4-fluoro21
7g4-methoxy23

This data demonstrates that the introduction of a trifluoromethoxy group at the para position (compound 7l ) resulted in significantly higher potency compared to the methoxy-substituted analogue (7g) and was comparable to the highly potent trifluoromethyl-substituted compound (7n). Notably, the positional isomer with the trifluoromethoxy group at the meta position (compound 7m ) was essentially inactive, highlighting the critical role of substituent placement in drug design.[4]

Experimental Protocols

The evaluation of drug-receptor binding is a critical step in drug discovery. The following are detailed methodologies for key experiments used to quantify these interactions.

Radioligand Binding Assay

This assay is considered the gold standard for measuring the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction containing the receptor. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of a drug-receptor interaction.

Protocol:

  • Sensor Chip Preparation: The receptor (ligand) is immobilized on the surface of a sensor chip, typically coated with a thin layer of gold.

  • Analyte Injection: A solution containing the drug (analyte) at various concentrations is flowed over the sensor chip surface.

  • Signal Detection: As the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which is detected as a change in the SPR signal (measured in response units, RU).

  • Association Phase: The binding of the analyte to the ligand is monitored over time, generating an association curve.

  • Dissociation Phase: The analyte solution is replaced with a buffer-only solution, and the dissociation of the analyte from the ligand is monitored over time, generating a dissociation curve.

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the ka and kd values. The KD is then calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of a drug-receptor interaction.

Protocol:

  • Sample Preparation: The receptor is placed in the sample cell of the calorimeter, and the drug is loaded into a syringe. Both solutions must be in identical, degassed buffers to minimize heats of dilution.

  • Titration: The drug is injected in small, precise aliquots into the sample cell containing the receptor.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

  • Data Acquisition: A plot of the heat change per injection versus the molar ratio of the drug to the receptor is generated.

  • Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Cell-Based Functional Assays

These assays measure the biological response of a cell to a drug, providing information on the drug's efficacy (agonist or antagonist activity).

Objective: To determine the potency (EC50 or IC50) and efficacy of a compound by measuring its effect on a specific cellular signaling pathway.

Protocol:

  • Cell Culture: Cells expressing the target receptor are cultured in multi-well plates.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Stimulation (for antagonists): For antagonist assays, the cells are also treated with a known agonist of the receptor.

  • Signal Detection: The cellular response is measured using a specific readout. For G-protein coupled receptors (GPCRs), this could be the measurement of second messengers like cyclic AMP (cAMP) or intracellular calcium levels.

  • Data Analysis: The data are plotted as the response versus the log concentration of the test compound. For agonists, the EC50 (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 (the concentration that inhibits 50% of the agonist response) is determined.

Visualizing Molecular Interactions and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

experimental_workflow cluster_preparation Sample Preparation cluster_binding_assays Binding Affinity Determination cluster_functional_assays Functional Activity Assessment cluster_analysis Data Analysis & SAR Receptor Receptor Expression & Purification Radioligand Radioligand Binding (Ki) Receptor->Radioligand SPR Surface Plasmon Resonance (KD) Receptor->SPR ITC Isothermal Titration Calorimetry (KD, ΔH, ΔS) Receptor->ITC Ligand Compound Synthesis & Characterization Ligand->Radioligand Ligand->SPR Ligand->ITC Functional Cell-Based Functional Assays (EC50/IC50) Ligand->Functional Analysis Structure-Activity Relationship (SAR) Radioligand->Analysis SPR->Analysis ITC->Analysis Functional->Analysis

Caption: Experimental workflow for evaluating drug-receptor interactions.

GPCR_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (Drug) GPCR GPCR Ligand->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation cAMP cAMP (Second Messenger) Effector->cAMP Production ATP ATP ATP->Effector PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The trifluoromethoxy group offers a unique combination of physicochemical properties that can be strategically employed to enhance drug-receptor interactions. Its ability to increase lipophilicity, improve metabolic stability, and influence molecular conformation makes it a valuable tool for medicinal chemists seeking to optimize the potency, selectivity, and pharmacokinetic profile of drug candidates. As demonstrated by comparative data, the careful placement of this group can lead to substantial improvements in biological activity. The experimental protocols outlined in this guide provide a robust framework for quantifying the impact of such structural modifications on drug-receptor binding.

References

Cross-reactivity studies of antibodies raised against [4-(Trifluoromethoxy)phenyl]hydrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of antibody cross-reactivity with a focus on fluorinated aromatic compounds, drawing parallels to the potential immunogenic properties of [4-(Trifluoromethoxy)phenyl]hydrazine derivatives. While specific cross-reactivity studies for antibodies raised against this compound derivatives are not publicly available in the reviewed literature, this document leverages data from structurally related molecules to offer valuable insights into experimental design and potential cross-reactivity profiles.

The inclusion of fluorine-containing motifs, such as the trifluoromethoxy group, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] Consequently, understanding the specificity and potential for cross-reactivity of antibodies targeting these fluorinated haptens is crucial for the development of reliable immunoassays and targeted therapeutics.

Case Study: Cross-Reactivity of Antibodies Against Haloxyfop-P-methyl

To illustrate the principles of antibody cross-reactivity with fluorinated aromatic compounds, we present data from a study on polyclonal antibodies raised against Haloxyfop-P-methyl. This herbicide contains a trifluoromethyl-pyridinyl-oxy-phenoxy moiety, which is structurally analogous to the trifluoromethoxy-phenyl group of interest.

The specificity of these antibodies was assessed against other structurally similar aryloxyphenoxypropionate herbicides. The results demonstrate high specificity for the target analyte and its racemate, with minimal cross-reactivity observed for other related compounds.[3]

Table 1: Cross-Reactivity of Haloxyfop-P-methyl Polyclonal Antibodies [3]

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Haloxyfop-P-methyl(R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid, methyl ester41.9100
Haloxyfop(±)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid45.292.7
Quizalofop-P-ethylethyl (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate>1000<4.2
Fenoxaprop-P-ethylethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate>1000<4.2
Cyhalofop-butylbutyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate>1000<4.2

IC50: The concentration of the analyte that causes 50% inhibition of antibody binding. Cross-Reactivity (%) = (IC50 of Haloxyfop-P-methyl / IC50 of competing compound) x 100

The data clearly indicates that the antibodies are highly selective for the hapten used for immunization (Haloxyfop-P-methyl) and its free acid form (Haloxyfop), with negligible recognition of other related herbicides. This high degree of specificity is essential for developing accurate and reliable immunoassays for residue monitoring in environmental and food safety applications.[3]

Experimental Protocols

A fundamental technique for assessing antibody cross-reactivity is the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) . The following is a generalized protocol based on the methodology described for the Haloxyfop-P-methyl study.[3]

Hapten Synthesis and Immunogen Preparation
  • Hapten Design: A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The design of the hapten is critical and often involves introducing a spacer arm to facilitate conjugation to a carrier protein without masking key epitopes.

  • Immunogen Conjugation: The synthesized hapten is covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen. This complex is then used to immunize animals (e.g., rabbits, mice) to generate antibodies.

Hapten_Conjugation cluster_immunogen Immunization Hapten Hapten (this compound derivative) Spacer Linker Arm Hapten->Spacer Carrier Carrier Protein (e.g., BSA, KLH) Spacer->Carrier Immunogen Immunogen

Caption: General workflow for immunogen preparation.

Indirect Competitive ELISA (ic-ELISA)

The ic-ELISA is employed to measure the cross-reactivity of the generated antibodies with various related compounds.

  • Plate Coating: A coating antigen (hapten conjugated to a different carrier protein, e.g., ovalbumin) is immobilized on the surface of a microtiter plate.

  • Competitive Reaction: A fixed amount of the antibody is mixed with either the standard analyte (the original hapten) or a potential cross-reactant in the wells of the microtiter plate. These compounds compete for binding to the limited number of antibody binding sites.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, which produces a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of the analyte in the sample.

icELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection Coating_Antigen Coating Antigen (Hapten-OVA) Plate Microtiter Plate Well Coating_Antigen->Plate Adsorption Competition_Step Competition for Binding to Coating Antigen Plate->Competition_Step Add Antibody/Analyte Mixture Antibody Primary Antibody Antibody_Analyte Antibody-Analyte Complex Antibody->Antibody_Analyte Analyte Analyte or Cross-Reactant Analyte->Antibody_Analyte Secondary_Ab Enzyme-Labeled Secondary Antibody Competition_Step->Secondary_Ab Binding Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

References

Benchmarking the performance of [4-(Trifluoromethoxy)phenyl]hydrazine against other reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of indole scaffolds is a cornerstone of medicinal chemistry and drug development, with the Fischer indole synthesis remaining a prominent and versatile method. The choice of substituted phenylhydrazine is critical in this reaction, directly influencing yield and reaction efficiency. This guide provides a comparative analysis of [4-(Trifluoromethoxy)phenyl]hydrazine against other commercially available phenylhydrazine reagents, supported by experimental data and detailed protocols. The inclusion of the trifluoromethoxy group is of particular interest in pharmaceutical research, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2]

Performance Comparison of Substituted Phenylhydrazines in the Fischer Indole Synthesis

The electronic nature of the substituent on the phenylhydrazine ring plays a crucial role in the outcome of the Fischer indole synthesis. Electron-donating groups (EDGs) generally accelerate the reaction and lead to higher yields, while electron-withdrawing groups (EWGs) tend to decrease the reaction rate and yield.[3] The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group.

The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis under acidic conditions, providing a benchmark for the expected performance of this compound.

Phenylhydrazine ReagentSubstituentElectronic EffectTypical CatalystTypical YieldReference
Phenylhydrazine-HNeutralPolyphosphoric AcidGood to High
4-Methylphenylhydrazine (p-Tolylhydrazine)-CH₃Electron-DonatingAcetic AcidHigh (e.g., 88%)[4]
4-Methoxyphenylhydrazine-OCH₃Electron-DonatingAcetic AcidHigh[3]
This compound -OCF₃ Electron-Withdrawing Polyphosphoric Acid / Acetic Acid Low to Moderate (inferred) [3][4][5]
4-Chlorophenylhydrazine-ClElectron-WithdrawingAcetic AcidModerate[3]
4-Nitrophenylhydrazine-NO₂Strongly Electron-WithdrawingAcetic Acid / HClLow (e.g., 10-30%)[4][5]

Note: The yield for this compound is inferred based on the established trend that strong electron-withdrawing groups decrease the efficiency of the Fischer indole synthesis.[3][4][5]

Experimental Protocols

The following are detailed protocols for the Fischer indole synthesis. Protocol 1 describes the general synthesis of an indole, which can be adapted for use with this compound. Protocol 2 provides a specific example of the synthesis of a 3H-indole derivative using a substituted phenylhydrazine.

Protocol 1: General Fischer Indole Synthesis of 6-(Trifluoromethoxy)-1H-indole

This protocol is adapted from the general procedure for the synthesis of substituted indoles and may require optimization for specific substrates.[6]

Materials:

  • This compound hydrochloride

  • Acetaldehyde (or other suitable aldehyde/ketone)

  • Ethanol or Glacial Acetic Acid

  • Acid Catalyst (e.g., Polyphosphoric Acid, Zinc Chloride, or Sulfuric Acid)

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of this compound hydrochloride in ethanol or glacial acetic acid.

    • Add 1.1 equivalents of the corresponding aldehyde or ketone (e.g., acetaldehyde) dropwise to the solution at room temperature.

    • Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

    • The hydrazone can be isolated by filtration or used directly in the next step.

  • Indolization:

    • To the flask containing the hydrazone, add the acid catalyst (e.g., a catalytic amount of sulfuric acid or 1-2 equivalents of polyphosphoric acid).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction (typically 1-4 hours), cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired 6-(trifluoromethoxy)-1H-indole.

Protocol 2: Synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole[5][6]

This protocol details the synthesis of a 3H-indole from a phenylhydrazine with a strong electron-withdrawing group.

Materials:

  • p-Nitrophenylhydrazine hydrochloride

  • Isopropyl methyl ketone

  • Glacial Acetic Acid

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution (1 M)

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of p-nitrophenylhydrazine hydrochloride (1.0 equivalent) and isopropyl methyl ketone (1.1 equivalents) is prepared in a binary solvent mixture of glacial acetic acid and concentrated hydrochloric acid.

  • The reaction mixture is heated under reflux for 4 hours.

  • After cooling to room temperature, the mixture is neutralized with a 1 M sodium hydroxide solution.

  • The aqueous layer is extracted with chloroform (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,3,3-trimethyl-5-nitro-3H-indole (Yield: 30%).[4][5]

Visualizing the Chemistry: Workflows and Relationships

To better illustrate the processes and principles discussed, the following diagrams are provided in the DOT language for Graphviz.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials Phenylhydrazine This compound Hydrazone Hydrazone Formation (Acid Catalyzed) Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enehydrazine Tautomerization to Ene-hydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization and Ammonia Elimination Rearrangement->Cyclization Indole Substituted Indole Cyclization->Indole

Caption: Workflow of the Fischer Indole Synthesis.

Substituent_Effect_on_Yield cluster_yield Expected Yield cluster_reagents Phenylhydrazine Substituent High_Yield High Yield Moderate_Yield Moderate Yield Low_Yield Low Yield EDG Electron-Donating Group (-CH3, -OCH3) EDG->High_Yield Favors Reaction Neutral Unsubstituted (-H) Neutral->High_Yield EWG_Target Electron-Withdrawing Group (-OCF3, -Cl) EWG_Target->Moderate_Yield Hinders Reaction Strong_EWG Strongly Electron-Withdrawing (-NO2) Strong_EWG->Low_Yield Strongly Hinders Reaction

Caption: Impact of Substituents on Fischer Indole Synthesis Yield.

References

Safety Operating Guide

Navigating the Safe Disposal of [4-(Trifluoromethoxy)phenyl]hydrazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like [4-(trifluoromethoxy)phenyl]hydrazine are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.

This compound is a chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its hydrazine functional group and trifluoromethoxy substitution necessitate careful management as a hazardous substance.[2]

Essential Safety and Handling Information

Before commencing any disposal procedure, it is crucial to be familiar with the inherent hazards of this compound. The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles and a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: All handling should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Disposal Procedures: A Step-by-Step Approach

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company. This ensures compliance with all local, state, and federal regulations.[3]

Step 1: Waste Segregation and Labeling

  • Collect all waste containing this compound, including contaminated labware and PPE, in a dedicated, clearly labeled, and compatible hazardous waste container.

  • The label should clearly identify the contents as "this compound" and include appropriate hazard symbols.

Step 2: Secure Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

Quantitative Data

The following table summarizes available quantitative data for this compound hydrochloride, a common salt of the compound.

PropertyValueSource
Molecular Formula C₇H₈ClF₃N₂O[1][5]
Molecular Weight 228.60 g/mol [1][2][5]
Melting Point 230 °C (lit.)[1][2][5]
Appearance White to pale brown powder/crystal[5]

Experimental Protocols: Chemical Neutralization (For Informational Purposes Only)

While professional disposal is the required standard, understanding the principles of chemical neutralization can be valuable. The following is a general protocol for the neutralization of hydrazine compounds. This protocol has not been validated for this compound and should not be attempted without a thorough, substance-specific risk assessment and validation. The reaction of substituted hydrazines with oxidizing agents can be complex and may produce hazardous byproducts.[6][7][8]

Principle: Oxidation of the hydrazine moiety to less toxic compounds. A common laboratory oxidizing agent is sodium hypochlorite (bleach).

Potential Reaction: this compound + Sodium Hypochlorite → Oxidized Products + Sodium Chloride + Water

Caution: The oxidation of arylhydrazines can be a complex process, potentially yielding various intermediates and byproducts.[8] For methylated hydrazines, the formation of carcinogenic N-nitrosoamines is a known risk of hypochlorite treatment.[6][7] The specific byproducts from the oxidation of this compound are not well-documented.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste decision1 Is the waste in a properly labeled and sealed container? start->decision1 action1 Transfer waste to a suitable container. Label clearly with chemical name and hazards. decision1->action1 No action2 Store container in a designated hazardous waste area. decision1->action2 Yes action1->action2 action3 Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. action2->action3 end End: Waste is properly disposed of by a professional service. action3->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for Handling [4-(Trifluoromethoxy)phenyl]hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, logistical information, and disposal plans for the handling of [4-(Trifluoromethoxy)phenyl]hydrazine and its hydrochloride salt. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound and its hydrochloride salt are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Hazard Summary Table:

Hazard ClassCategoryGHS Hazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Acute Toxicity, Dermal4H312: Harmful in contact with skinWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarning
Acute Toxicity, Inhalation4H332: Harmful if inhaledWarning
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn at all times when handling this compound.

PPE Requirements Table:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shield.Protects against splashes and dust.[2][5]
Skin Protection Protective gloves (e.g., nitrile rubber) and a lab coat.Prevents skin contact and irritation.[1][5][6]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask for solids). Use in a well-ventilated area or under a chemical fume hood.Avoids inhalation of dust or vapors.[1][2][7]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the chemical and ensuring the safety of laboratory personnel.

Operational Plan:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.[6]

  • Safe Handling Practices :

    • Avoid all personal contact, including inhalation of dust or vapors.[1]

    • Do not eat, drink, or smoke in the handling area.[1][8]

    • Wash hands thoroughly after handling.[1][2][8]

    • Keep containers tightly closed when not in use.[6][8]

  • Storage Conditions :

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][6]

    • The recommended storage temperature is between 2-8°C.[7]

    • The hydrochloride salt is noted to be air sensitive and hygroscopic, and should be stored under an inert gas.

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

First-Aid Measures Table:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6][8]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][6][8]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6][8]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2][6][8]

Spill and Disposal Plan

Accidental spills must be handled promptly and safely, followed by proper disposal of the waste.

Spill and Disposal Protocol:

  • Spill Containment :

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE as outlined in Section 2.

    • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]

  • Disposal :

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2][9]

    • Do not allow the chemical to enter drains or waterways.

Visual Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don PPE: - Safety Goggles - Lab Coat - Gloves prep_setup Prepare Work Area: - Chemical Fume Hood - Eyewash/Shower Access prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware & Surfaces handling_transfer->cleanup_decon emergency_spill Spill handling_transfer->emergency_spill emergency_exposure Personal Exposure handling_transfer->emergency_exposure cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe emergency_spill->cleanup_waste Follow Spill Protocol emergency_exposure->prep_setup Use Eyewash/Shower

Caption: This diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal, including emergency actions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.